Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPWUQGLBXOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382508 | |
| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127918-93-8 | |
| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate synthesis protocol
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Specifically, derivatives bearing a 4-carboxylate group are recognized as valuable intermediates and active compounds, for instance, against Mycobacterium tuberculosis.[4]
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing a self-validating experimental protocol, and offering insights into process optimization and troubleshooting.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[5] This condensation reaction between an α-halocarbonyl compound and a thioamide (or thiourea for 2-aminothiazoles) is renowned for its reliability, high yields, and operational simplicity, making it the cornerstone of thiazole chemistry.[1][3][6]
The core logic for selecting this pathway for the target molecule is its convergent nature, efficiently assembling the complex heterocyclic core from two readily accessible starting materials: thiourea and a suitable α-halo-β-ketoester .
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[6][7]
-
Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen (α-carbon) on the ketoester. This forms an S-alkylated isothiouronium salt intermediate.[6][7]
-
Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.[7][8]
-
Dehydration: The final step is the elimination of a water molecule from the thiazoline intermediate. This acid- or base-catalyzed dehydration results in the formation of a double bond, leading to the stable, aromatic 2-aminothiazole ring.[7]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution relies on careful control of stoichiometry, temperature, and purification procedures. The synthesis is presented in two critical stages: preparation of the key α-bromo ketoester intermediate and its subsequent cyclization.
Stage 1: Synthesis of Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate
The prerequisite for the Hantzsch cyclization is the α-haloketoester. This intermediate is typically synthesized by the direct bromination of the parent β-ketoester using a suitable brominating agent.
-
Reagents & Materials:
-
Methyl 3-(3-fluorophenyl)-3-oxopropanoate
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq) in CCl₄ or DCM.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the solid succinimide and wash it with a small amount of cold solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate. This crude product is often used directly in the next step without further purification.
-
Stage 2: Hantzsch Cyclization to Form the Target Compound
This is the core cyclization step to build the thiazole ring.
-
Reagents & Materials Summary:
| Reagent | M.W. | Molar Eq. | Role |
| Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate | 291.08 | 1.0 | Electrophile / Substrate |
| Thiourea | 76.12 | 1.1 - 1.5 | Nucleophile / Ring Component |
| Ethanol (Absolute) | 46.07 | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Neutralizing Agent |
-
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of substrate).[3]
-
Addition of Thiourea: To this solution, add thiourea (1.2 eq). A slight excess of thiourea is used to ensure complete consumption of the limiting bromo-ester.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[6] The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water.[3]
-
Neutralization: Stir the aqueous mixture and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH 7-8). This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[6]
-
Filtration: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[6]
-
Drying: Spread the collected solid on a watch glass and let it air dry, or dry it in a vacuum oven at a low temperature (40-50 °C).
-
-
Purification: The crude product is typically of sufficient purity for many applications. For higher purity, recrystallization is recommended.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Appearance | Yellowish or off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~7.8-7.2 (m, 4H, Ar-H), δ ~7.0 (s, 2H, -NH₂), δ ~3.8 (s, 3H, -OCH₃). Note: Aromatic proton signals will show splitting patterns characteristic of a 1,3-disubstituted benzene ring. |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O, ester), δ ~162 (C2-NH₂), δ ~160 (C-F, d, ¹J_CF), δ ~145 (C4), δ ~130-115 (Ar-C), δ ~110 (C5), δ ~52 (-OCH₃). Note: Carbons near fluorine will exhibit splitting (coupling). |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1710 (C=O ester stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~1250 (C-F stretch).[1][9] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z corresponding to C₁₁H₉FN₂O₂S + H⁺. |
Troubleshooting and Field Insights
-
Problem: Low Yield.
-
Causality: Incomplete bromination in Stage 1, incomplete cyclization, or loss during work-up.
-
Solution: Ensure the bromination reaction goes to completion by TLC. In the cyclization step, increasing the reflux time or using a slight excess of thiourea (up to 1.5 eq) can drive the reaction forward. Be cautious during neutralization; adding the base too quickly can lead to hydrolysis of the ester.
-
-
Problem: Oily Product / Failure to Precipitate.
-
Causality: The product may be too soluble in the ethanol/water mixture, or significant impurities are present.
-
Solution: After pouring into water, try to reduce the volume of ethanol by partial evaporation under reduced pressure before neutralization. If an oil forms, attempt to extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude solid.
-
-
Insight: Catalyst Use.
-
While the uncatalyzed Hantzsch synthesis is robust, some literature reports improved yields and milder reaction conditions (e.g., room temperature or ultrasonic irradiation) with catalysts like silica-supported tungstosilicic acid or β-cyclodextrin in water.[1][4] This can be an effective optimization strategy for scaling up the reaction or improving its green chemistry profile.
-
Safety and Handling
-
α-Haloketones: These compounds are lachrymatory and skin irritants. All manipulations involving the Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate intermediate must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Ethanol is flammable. Carbon tetrachloride is toxic and a carcinogen; use of a safer alternative like dichloromethane is highly recommended. All heating should be conducted using a heating mantle or oil bath, avoiding open flames.
-
Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis of thiazoles. YouTube. [Link]
-
Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
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2-Aminothiazole. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (NCBI). [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information (NCBI). [Link]
-
Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information (NCBI). [Link]
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- 9. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Fluorinated 2-Aminothiazole Derivatives
Abstract
The strategic incorporation of fluorine into the 2-aminothiazole scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing these valuable derivatives. We will explore the mechanistic rationale behind two core approaches: the convergent synthesis using fluorinated building blocks and the divergent strategy of late-stage fluorination. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to design and execute robust synthetic campaigns.
Introduction: The Strategic Imperative for Fluorinated 2-Aminothiazoles
The 2-Aminothiazole: A Privileged Scaffold
The 2-aminothiazole ring is a "privileged scaffold," a molecular framework that appears in numerous biologically active compounds across a wide range of therapeutic areas.[1][2][3][4] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its rigid structure which can orient substituents into defined vectors, and its capacity for diverse chemical modifications. This scaffold is a key component in a variety of approved drugs, including the anti-inflammatory agent Meloxicam and the anticancer drug Dasatinib, highlighting its clinical significance.[4][5][6]
The Fluorine Advantage in Drug Design
The introduction of fluorine or fluorine-containing groups (e.g., -CF₃) into organic molecules can profoundly and predictably alter their properties.[7] Key benefits include:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes, often blocking sites of metabolic oxidation and increasing the drug's half-life.
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]
-
Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as orthogonal multipolar interactions with peptide backbones, potentially increasing the binding affinity of a ligand for its target protein.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.
The fusion of these two domains—the proven biological relevance of the 2-aminothiazole core and the transformative physicochemical effects of fluorine—has created a rich field for the discovery of novel therapeutics, from antimicrobials to kinase inhibitors.[6][8][9]
Core Synthetic Strategies: A Mechanistic Dichotomy
The synthesis of fluorinated 2-aminothiazoles can be broadly categorized into two distinct strategic approaches. The choice between them is often dictated by the desired position of the fluorine atom, the availability of starting materials, and the overall goals of the synthetic campaign (e.g., library synthesis vs. single target synthesis).
Strategy A: Synthesis from Fluorinated Building Blocks (Convergent)
This approach involves constructing the thiazole ring from precursors that already contain the desired fluorine atom or fluorinated group. The most reliable and widely used method for this is the Hantzsch Thiazole Synthesis .[1][10][11]
Causality: The Hantzsch synthesis is a robust condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (like thiourea).[1] By starting with a fluorinated version of either of these building blocks, the fluorine is incorporated directly and regioselectively into the final product. This strategy is ideal when the required fluorinated starting materials are commercially available or readily synthesized.
-
Route 1: Using Fluorinated α-Haloketones: The reaction of a fluorinated α-haloketone with thiourea is a direct and high-yielding path to 4-(fluoroalkyl/aryl)-2-aminothiazoles. For example, condensing 3-bromo-1,1,1-trifluoroacetone with thiourea provides direct access to the valuable 2-amino-4-(trifluoromethyl)thiazole intermediate.[12]
-
Route 2: Using Fluorinated Thioamides: While less common, fluorinated thioamides can be reacted with standard α-haloketones to install fluorine on substituents attached to the 2-amino position.
The general mechanism for the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[1]
Diagram: Mechanism of the Hantzsch Thiazole Synthesis
Caption: Mechanism of the Hantzsch synthesis of 2-aminothiazoles.
Strategy B: Late-Stage Fluorination (Divergent)
In drug discovery, it is often desirable to introduce fluorine at a late stage in the synthesis.[7][13] This "late-stage fluorination" (LSF) approach allows a common, non-fluorinated intermediate to be diversified into a library of fluorinated analogues, which is highly efficient for structure-activity relationship (SAR) studies.[14][15]
Causality: LSF relies on reagents that can replace a C-H bond with a C-F bond, often under mild conditions compatible with complex molecules. The choice of reagent and conditions is critical and depends on the electronic nature of the thiazole ring, which is generally electron-rich and susceptible to electrophilic attack.
-
Electrophilic Fluorination: This is the most common LSF method for electron-rich heterocycles like 2-aminothiazoles.[16] Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorine sources.[16][17] The reaction proceeds via an electrophilic aromatic substitution-type mechanism, where the electron-rich C5 position of the thiazole ring is the most likely site of attack. The mechanism is thought to proceed via a single-electron transfer (SET) pathway.[18][19]
Diagram: Comparison of Synthetic Strategies
Caption: Workflow comparison of convergent vs. divergent synthetic strategies.
Key Experimental Protocols
The following protocols are representative examples of the strategies discussed. They are intended as a starting point and may require optimization based on the specific substrate.
Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole via Hantzsch Condensation
This protocol exemplifies the convergent approach using a fluorinated α-haloketone.
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (10 mL) to the flask. The mixture may not fully dissolve initially.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.[20]
Self-Validation: The identity and purity of the product, 2-amino-4-(4-fluorophenyl)thiazole, should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic thiazole proton signal (a singlet) typically appears between 6.5-7.5 ppm.[20]
Protocol: C5-Electrophilic Fluorination of a 2-Aminothiazole Scaffold
This protocol demonstrates the late-stage fluorination strategy using Selectfluor®.
Materials:
-
Substituted 2-aminothiazole (e.g., 2-amino-4-phenylthiazole) (1.0 mmol, 176 mg)
-
Selectfluor® (1.1 mmol, 390 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or equivalent
Procedure:
-
Add the 2-aminothiazole substrate (1.0 mmol) to a dry Schlenk flask under an inert atmosphere.
-
Add anhydrous acetonitrile (10 mL) and stir until the substrate is fully dissolved.
-
In a single portion, add Selectfluor® (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-fluoro-2-aminothiazole derivative.
Causality & Self-Validation: Acetonitrile is a common solvent for Selectfluor® reactions. The use of an inert atmosphere prevents side reactions with atmospheric moisture. The success of the fluorination is unequivocally confirmed by ¹⁹F NMR, which will show a new signal for the fluorine atom, and by the coupling patterns observed in the ¹H and ¹³C NMR spectra. The mechanism of electrophilic fluorination with Selectfluor is complex but has been shown to be effective for a range of electron-rich heteroaromatics.[18][19][21]
Data Presentation and Comparison
To aid in experimental design, the following table summarizes key parameters and expected outcomes for the two primary synthetic strategies.
| Parameter | Strategy A: Hantzsch Synthesis | Strategy B: Late-Stage Fluorination |
| Primary Use Case | Direct synthesis of a specific target | Library generation, SAR studies |
| Regioselectivity | Determined by building blocks (predictable) | Electronically driven (typically C5 position) |
| Key Reagents | α-haloketone, thiourea | Electrophilic fluorine source (e.g., Selectfluor®) |
| Typical Solvents | Ethanol, THF | Acetonitrile, Dichloromethane |
| Reaction Conditions | Reflux (50-80 °C) | Room temperature to moderate heat (25-50 °C) |
| Advantages | High yields, robust, predictable regiochemistry | Access to novel analogues from a common intermediate |
| Limitations | Requires access to specific fluorinated starting materials | Potential for side reactions, regioselectivity issues with complex substrates |
Conclusion and Future Outlook
The synthesis of fluorinated 2-aminothiazole derivatives is a dynamic and essential field within drug discovery. The classic Hantzsch synthesis provides a reliable and high-yielding pathway when fluorinated building blocks are accessible. Concurrently, the advent of powerful late-stage fluorination techniques, particularly using electrophilic reagents like Selectfluor®, has opened the door to rapid analogue synthesis and SAR exploration. The continued development of novel fluorination methods, including transition-metal-catalyzed C-H activation, promises to further expand the synthetic toolbox, enabling chemists to access increasingly complex and potent therapeutic agents built upon this privileged fluorinated scaffold.
References
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- Electrophilic fluorin
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- A Hantzsch synthesis of 2-aminothiazoles performed in a he
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- Preparation method of 2-amino-5-trifluoromethyl thiazole.
- Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega.
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Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping the molecular architecture of organic compounds. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, delves into the ¹H NMR spectroscopic data of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate , a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, provide a detailed experimental protocol for data acquisition, and present a comprehensive analysis of the expected spectrum, equipping researchers with the knowledge to confidently interpret and utilize this critical analytical data.
The Molecular Blueprint: Understanding the Structural Influences on ¹H NMR
The structure of this compound brings together several key functional groups and aromatic systems, each contributing distinct signatures to the ¹H NMR spectrum. A foundational understanding of these contributions is essential for accurate spectral assignment.
The core of the molecule is a 2-aminothiazole ring , a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1] The amino group (-NH₂) at the 2-position is an electron-donating group, which influences the electron density of the thiazole ring. The proton on the thiazole ring is expected to appear in the aromatic region of the spectrum.
The 5-(3-fluorophenyl) substituent introduces a second aromatic system. The fluorine atom, being highly electronegative, exerts both inductive and mesomeric effects on the phenyl ring, leading to a complex and informative splitting pattern for the aromatic protons. The coupling of these protons with the fluorine atom (¹⁹F) provides crucial structural information.
Finally, the methyl 2-carboxylate group (-COOCH₃) at the 4-position features a methyl group whose protons will appear as a sharp singlet in a characteristic region of the spectrum, providing a clear and easily identifiable signal.
Acquiring the Data: A Validated Experimental Protocol
Reproducible and high-quality NMR data is the bedrock of accurate structural analysis. The following protocol outlines a robust methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity.
Experimental Workflow for ¹H NMR Data Acquisition
Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.
The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this type of molecule due to its excellent dissolving power for polar and aromatic compounds. Tetramethylsilane (TMS) serves as the internal standard, providing a reference point at 0.00 ppm for accurate chemical shift determination.
Deciphering the Spectrum: A Predicted ¹H NMR Data Analysis
Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~7.80 | br s | - | 2H | -NH₂ |
| 2 | ~7.45 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, J(H,H) ≈ 2.0 | 1H | Ar-H |
| 3 | ~7.30 | d | J(H,H) ≈ 8.0 | 1H | Ar-H |
| 4 | ~7.15 | t | J(H,H) ≈ 8.0 | 1H | Ar-H |
| 5 | ~7.05 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 | 1H | Ar-H |
| 6 | ~3.80 | s | - | 3H | -OCH₃ |
Rationale Behind the Predicted Data:
-
-NH₂ Protons (Signal 1): The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In DMSO-d₆, their chemical shift is typically downfield, around 7.80 ppm.
-
3-Fluorophenyl Protons (Signals 2-5): The aromatic protons of the 3-fluorophenyl group will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.
-
The proton ortho to the fluorine and the thiazole ring will be the most deshielded and will appear as a doublet of doublet of doublets (ddd) due to ortho and meta coupling to other ring protons and a significant coupling to the fluorine atom.
-
The other aromatic protons will show characteristic doublet, triplet, and doublet of doublet of doublets patterns based on their positions relative to the fluorine and the thiazole substituent.
-
-
-OCH₃ Protons (Signal 6): The methyl ester protons are in a shielded environment and will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
Visualizing Proton Relationships
Caption: Key proton environments and their expected ¹H NMR signals.
Conclusion: Empowering Research through Spectral Insight
The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. By understanding the origins of the chemical shifts and coupling patterns, and by adhering to a rigorous experimental protocol, researchers can confidently utilize this data to verify the identity and purity of their compound. This technical guide serves as a comprehensive resource for scientists and professionals in the field, enabling them to navigate the complexities of NMR spectroscopy and accelerate their drug discovery and development endeavors.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules 2021 , 26(5), 1449. [Link]
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Physical and chemical properties of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and specific interactions with various biological targets. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, a compound of interest for further investigation in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.
Core Structural and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 127918-93-8 | [4] |
| Molecular Formula | C₁₁H₉FN₂O₂S | [4] |
| Molecular Weight | 252.27 g/mol | [4] |
| Appearance | Solid | N/A |
| Melting Point | 216 °C | [4] |
| Solubility | While specific quantitative data is not readily available, 2-aminothiazole derivatives are generally soluble in organic solvents like alcohols, and ethers. Their solubility in water is often limited.[5] | N/A |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-halocarbonyl compound with a thioamide.[6]
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
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Navigating the Solubility Landscape of a Novel Thiazole Derivative: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This is particularly true for novel heterocyclic compounds such as this compound, a molecule of interest within the broader class of thiazole derivatives known for their diverse pharmacological activities. This technical guide provides a comprehensive framework for understanding and determining the solubility of this specific compound in various organic solvents. In the absence of extensive published experimental data for this exact molecule, this document serves as a practical roadmap for researchers, detailing the necessary experimental protocols and theoretical underpinnings to generate and interpret solubility data. We will delve into the physicochemical characteristics of the target compound and its analogues, provide a step-by-step guide to the gold-standard shake-flask solubility determination method, and explore the thermodynamic models essential for analyzing the resulting data. This guide is designed to empower researchers with the knowledge to meticulously characterize the solubility profile of this and other novel chemical entities, a crucial step in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising chemical entity from the laboratory to a clinically effective drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For a compound like this compound, understanding its solubility is paramount for several reasons:
-
Preformulation and Formulation Development: Solubility data in various organic solvents is essential for developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.
-
Crystallization and Purification: The selection of appropriate solvents is critical for the efficient crystallization and purification of the API, ensuring high purity and the desired polymorphic form.
-
In Vitro and In Vivo Studies: Preparing stock solutions for biological assays requires knowledge of suitable solvents that can dissolve the compound at the desired concentration without interfering with the experimental system.
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorophenyl group, as in our target molecule, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, such modifications can also significantly impact solubility. Therefore, a thorough investigation of the solubility of this compound is not merely a routine characterization step but a fundamental necessity for its advancement as a potential therapeutic agent.
Physicochemical Profile of this compound
A comprehensive understanding of a compound's physicochemical properties is the foundation for interpreting its solubility behavior. While experimental data for this compound is limited, we can compile its known properties and infer others from closely related analogues.
| Property | Value/Information | Source/Analogue |
| Chemical Name | This compound | - |
| CAS Number | 127918-93-8 | Commercial Supplier |
| Molecular Formula | C₁₁H₉FN₂O₂S | - |
| Molecular Weight | 266.27 g/mol | - |
| Chemical Structure | - | |
| Melting Point | Not available. Analogue (Methyl 2-aminothiazole-4-carboxylate): 160-164 °C.[1] | Inferred |
| Boiling Point | Not available. Analogue (Methyl 2-aminothiazole-4-carboxylate): 298.7±13.0 °C.[1] | Inferred |
| Appearance | Likely a solid at room temperature. Analogue (Methyl 2-aminothiazole-4-carboxylate) is a yellow solid.[1] | Inferred |
| Polarity | Expected to be a polar molecule due to the presence of amino, ester, and fluoro groups, as well as the thiazole ring. | Theoretical |
| Crystal Structure | Not available. The crystal structure of the related 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde suggests a non-planar conformation between the phenyl and thiazole rings, which will influence crystal packing and, consequently, solubility. | Inferred |
Causality behind Physicochemical Properties and Solubility:
The interplay of these properties governs the solubility of the compound. The presence of polar functional groups (amino, ester) suggests potential for hydrogen bonding with protic solvents. The aromatic rings (phenyl and thiazole) can engage in π-π stacking interactions. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions. The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from the formation of solute-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[2][3][4] This method ensures that the solution reaches equilibrium with the solid phase, providing a thermodynamically accurate measure of solubility.
Materials and Equipment
-
This compound (crystalline solid)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask method:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
To each vial, add a precise volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate.
-
Analyze the concentration of the compound in the diluted solutions using a validated analytical method.
-
HPLC: This is the preferred method due to its high specificity and sensitivity. A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
UV-Vis Spectrophotometry: This method can be used if the compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere. A calibration curve based on Beer-Lambert's law must be generated.[5]
-
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Theoretical Analysis of Solubility Data: Thermodynamic Models
Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be applied to gain deeper insights into the dissolution process.
The van't Hoff Equation
The van't Hoff equation describes the relationship between the solubility of a compound and temperature.[6][7][8] It allows for the determination of the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution.
The integrated form of the van't Hoff equation is:
ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
S is the molar solubility
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By plotting ln(S) versus 1/T, a linear relationship should be observed if ΔH°sol and ΔS°sol are constant over the temperature range studied. The slope of the line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.
Interpretation of Thermodynamic Parameters:
-
ΔH°sol > 0 (Endothermic): Heat is absorbed during dissolution, and solubility increases with increasing temperature.
-
ΔH°sol < 0 (Exothermic): Heat is released during dissolution, and solubility decreases with increasing temperature.
-
ΔS°sol: Reflects the change in disorder of the system upon dissolution.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[9][10]
ln(S) = A + (B / T) + C * ln(T)
where:
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
-
A and B are related to the entropy and enthalpy of solution, respectively.
-
C is related to the change in heat capacity of the solution.
The Apelblat equation is often more successful than the van't Hoff equation in describing the temperature dependence of solubility over a wider temperature range.
The Jouyban-Acree Model for Mixed Solvents
In many practical applications, mixed solvent systems are used. The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of a compound in binary or ternary solvent mixtures.[11][12][13][14][15]
The model for a binary solvent mixture is:
ln(Sm,T) = f₁ * ln(S1,T) + f₂ * ln(S2,T) + f₁ * f₂ * [A₀ + A₁ * (f₁ - f₂) + A₂ * (f₁ - f₂)²]
where:
-
Sm,T is the molar solubility in the mixed solvent at temperature T.
-
f₁ and f₂ are the volume fractions of the two solvents.
-
S1,T and S2,T are the molar solubilities in the pure solvents at temperature T.
-
A₀, A₁, and A₂ are the model constants that are determined by fitting the experimental data.
This model is particularly useful for optimizing the composition of a solvent mixture to achieve the desired solubility.
Hypothetical Data Presentation and Analysis
To illustrate the application of the methodologies described above, let's consider a hypothetical set of solubility data for this compound in various organic solvents at different temperatures.
Table 1: Hypothetical Solubility Data (mg/mL)
| Solvent | 298.15 K (25 °C) | 310.15 K (37 °C) |
| Methanol | 5.2 | 8.5 |
| Ethanol | 3.8 | 6.2 |
| Acetone | 15.7 | 22.1 |
| Acetonitrile | 7.9 | 11.3 |
| Ethyl Acetate | 10.5 | 15.8 |
| Dichloromethane | 2.1 | 3.5 |
| THF | 18.3 | 26.4 |
| DMF | 35.6 | 48.9 |
Analysis using the van't Hoff Equation:
From the data in Table 1, a van't Hoff plot (ln(S) vs. 1/T) could be generated for each solvent to determine the thermodynamic parameters of dissolution.
Caption: Workflow for analyzing solubility data using the van't Hoff equation.
Conclusion
This technical guide has provided a comprehensive framework for researchers and drug development professionals to approach the critical task of determining the solubility of this compound in organic solvents. By combining a robust experimental protocol, the shake-flask method, with powerful thermodynamic models for data analysis, a thorough understanding of the compound's solubility profile can be achieved. While direct experimental data for this specific molecule remains to be published, the methodologies outlined herein provide a clear and scientifically rigorous path to generating this essential information. The insights gained from such studies will be invaluable for guiding formulation development, optimizing purification processes, and ultimately, unlocking the full therapeutic potential of this promising thiazole derivative.
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Characterization of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
An In-depth Technical Guide to the Synthesis and
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure" known to be the core of numerous pharmacologically active agents.[1][2] This document outlines a robust synthetic pathway, details the methodologies for its complete physicochemical and spectroscopic characterization, and discusses its potential applications in drug discovery based on the extensive biological activities associated with its structural class.[3][4] The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and utilize this molecule as a building block for novel therapeutic agents.
Introduction: Strategic Importance in Medicinal Chemistry
The 2-Aminothiazole Scaffold: A Privileged Structure
The 2-aminothiazole motif is a cornerstone in the design of biologically active molecules.[5] Its rigid, planar structure, combined with its capacity for hydrogen bonding and other molecular interactions, makes it an ideal scaffold for targeting a wide range of biological entities. Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] This versatility has cemented its status as a high-value target for synthetic and medicinal chemists.
Rationale for the Target Compound
The specific structure of this compound incorporates several features of strategic importance for drug design:
-
3-Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially improving binding affinity to target proteins through specific interactions.
-
Methyl Carboxylate Group: This ester functional group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for the formation of amide bonds or other modifications, allowing for the exploration of a wide chemical space during lead optimization.
-
2-Amino Group: The primary amine is crucial for the characteristic biological activities of this class and provides a key point for further derivatization to modulate potency and selectivity.[6]
Synthesis and Mechanism
Recommended Synthetic Pathway: Hantzsch Thiazole Synthesis
The most direct and widely adopted method for constructing the 2-aminothiazole ring with the desired substitution pattern is the Hantzsch thiazole synthesis.[5] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent, in this case, thiourea. The causality behind this choice lies in its reliability, high yields, and the ready availability of the required starting materials.
The proposed synthesis begins with the preparation of methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate, which is then reacted with thiourea in a suitable solvent like ethanol to yield the target compound.
Proposed Reaction Mechanism
The reaction proceeds via a well-established mechanism involving nucleophilic attack, followed by cyclization and dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in the α-halocarbonyl precursor.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen of the thiourea intermediate onto the ketone carbonyl carbon occurs.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate
-
To a stirred solution of 3'-fluoroacetophenone in a suitable solvent (e.g., diethyl ether), add methyl chlorooxoacetate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate from the previous step in absolute ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The choice of ethanol is critical as it effectively solubilizes both reactants and facilitates the reaction at a moderate temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the resulting solid, wash with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain the final product.
Purification and Yield
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity (>95%). Typical yields for this two-step synthesis are in the range of 60-80%.
Physicochemical and Spectroscopic Characterization
A full characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are predictive, based on analyses of closely related analogs and foundational spectroscopic principles.[7]
Physical Properties
The expected physical properties are summarized in the table below.
| Property | Expected Value |
| Molecular Formula | C₁₁H₉FN₂O₂S |
| Molecular Weight | 268.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~200-205 °C (by analogy to 4-fluoro isomer) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Analysis: The Foundation of Structural Elucidation
Spectroscopic analysis provides irrefutable proof of the molecular structure. A combination of NMR, FTIR, and Mass Spectrometry is required for a comprehensive validation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The spectrum is predicted to be recorded in a solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.60 - 7.20 | m | 4H | Ar-H | Complex multiplet corresponding to the four protons of the 3-fluorophenyl ring. |
| ~ 7.15 | s | 2H | -NH₂ | A broad singlet for the two amine protons, which may be exchangeable with D₂O. |
| ~ 3.85 | s | 3H | -OCH₃ | A sharp singlet for the three equivalent methyl ester protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168.0 | C =O | Carbonyl carbon of the methyl ester. |
| ~ 162.0 (d, ¹JCF ≈ 245 Hz) | Ar-C -F | Aromatic carbon directly bonded to fluorine, showing a characteristic large coupling constant. |
| ~ 160.0 | Thiazole C 2 (C-NH₂) | Carbon of the thiazole ring attached to the amino group. |
| ~ 145.0 | Thiazole C 5 | Thiazole carbon attached to the phenyl ring. |
| ~ 135.0 - 115.0 | Aromatic C H & C -C | Signals for the remaining aromatic carbons. |
| ~ 110.0 | Thiazole C 4 | Thiazole carbon attached to the carboxylate group. |
| ~ 52.0 | -OC H₃ | Methyl carbon of the ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~ 1710 | C=O Stretch | Ester Carbonyl |
| ~ 1620 | N-H Bend | Primary Amine (-NH₂) |
| ~ 1580 | C=N Stretch | Thiazole Ring |
| ~ 1250 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be:
-
[M+H]⁺: m/z = 269.04
Potential Applications in Drug Discovery
Leveraging the 2-Aminothiazole Core for Biological Activity
While the specific biological profile of this compound may not be extensively published, its core structure places it within a class of compounds with immense therapeutic potential.[1][2] Researchers can use this molecule as a starting point for developing novel drugs targeting a variety of diseases.
Anticancer, Antimicrobial, and Anti-inflammatory Properties
-
Anticancer: Numerous 2-aminothiazole derivatives have shown potent activity against various cancer cell lines by inhibiting key kinases and other proteins involved in cell proliferation and survival.[1]
-
Antimicrobial: The scaffold is present in several antibacterial and antifungal agents, highlighting its potential for developing new treatments for infectious diseases.[3]
-
Anti-inflammatory: Certain derivatives have been found to inhibit inflammatory pathways, suggesting applications in treating autoimmune and inflammatory disorders.[2]
Experimental Workflow for Biological Screening
Caption: Fig. 2: Workflow for Biological Activity Screening
Conclusion
This compound is a synthetically accessible and highly valuable heterocyclic compound. This guide has detailed a reliable synthetic protocol via the Hantzsch reaction and provided a comprehensive characterization framework based on modern spectroscopic techniques. Given the well-documented and diverse biological activities of the 2-aminothiazole scaffold, this molecule represents a promising starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutics. Its versatile functional groups allow for extensive derivatization, making it an ideal building block for creating libraries of novel compounds for biological screening.
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An In-depth Technical Guide to the Hantzsch Thiazole Synthesis with 3-Fluorophenyl Substituted Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on its application to 3-fluorophenyl substituted α-haloketones. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. This document delves into the mechanistic nuances of the Hantzsch reaction, the influence of the 3-fluoro substituent on reactivity, detailed experimental protocols, and extensive characterization of the resulting 4-(3-fluorophenyl)thiazole derivatives. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry
Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen atoms, is a privileged scaffold in a vast array of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the construction of this important heterocycle due to its operational simplicity and generally high yields.[2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[3]
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the synthesis of fluorinated heterocyclic compounds is of significant interest to the pharmaceutical industry. This guide focuses on the synthesis of thiazoles bearing a 3-fluorophenyl substituent at the C4 position, a structural motif with potential applications in various therapeutic areas. The electron-withdrawing nature of the fluorine atom at the meta position of the phenyl ring can influence the electronic properties of the starting ketone and the resulting thiazole, impacting both the reaction kinetics and the biological activity of the final product.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting intermediate to yield the aromatic thiazole ring.[1] The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.[1]
The presence of a 3-fluorophenyl group on the α-haloketone is expected to influence the reaction in several ways. The electron-withdrawing fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially accelerating the intramolecular cyclization step. However, it may also slightly decrease the rate of the initial SN2 reaction by inductively withdrawing electron density from the α-carbon. The overall effect on the reaction rate and yield will be a balance of these electronic influences.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 4-(3-fluorophenyl)thiazole derivatives via the Hantzsch reaction.
Synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one
The starting α-haloketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one, can be synthesized from 3'-fluoroacetophenone.
Materials:
-
3'-Fluoroacetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., chloroform, acetic acid)
Procedure: A solution of bromine in the chosen solvent is added dropwise to a stirred solution of 3'-fluoroacetophenone at a controlled temperature (typically 0-10 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[2]
Hantzsch Thiazole Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3-fluorophenyl)ethan-1-one (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain pure 2-amino-4-(3-fluorophenyl)thiazole.
Caption: Experimental workflow for the synthesis of 2-amino-4-(3-fluorophenyl)thiazole.
Characterization of 4-(3-Fluorophenyl)thiazole Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following table summarizes the expected spectroscopic data for a representative 4-(3-fluorophenyl)thiazole derivative, based on analogous compounds reported in the literature.[3][5]
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 3-fluorophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The proton at the C5 position of the thiazole ring will typically appear as a singlet around δ 6.5-7.5 ppm. Protons of the amino group will appear as a broad singlet. |
| ¹³C NMR | The carbon atoms of the thiazole ring will resonate at characteristic chemical shifts: C2 (~168-171 ppm), C4 (~148-161 ppm), and C5 (~101-105 ppm). The carbon of the 3-fluorophenyl ring attached to the thiazole will show a characteristic C-F coupling.[3] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for 2-aminothiazoles) around 3100-3400 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C-F stretching around 1100-1200 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product should be observed. |
Discussion: The Role of the 3-Fluoro Substituent
The placement of the fluorine atom at the meta position of the phenyl ring has subtle but important electronic consequences. Unlike a para-substituent, a meta-substituent cannot participate in resonance with the reaction center. Therefore, its electronic influence is primarily inductive. The strong electron-withdrawing inductive effect of the fluorine atom will increase the electrophilicity of the carbonyl carbon in the starting α-haloketone. This is expected to facilitate the intramolecular cyclization step of the Hantzsch synthesis.
Furthermore, the presence of the 3-fluoro group in the final thiazole product can significantly impact its biological properties. The fluorine atom can alter the pKa of the molecule, enhance its lipophilicity, and improve its metabolic stability by blocking potential sites of oxidation. These modifications are often key to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Conclusion
The Hantzsch thiazole synthesis is a highly effective and versatile method for the preparation of 4-(3-fluorophenyl)thiazole derivatives. This guide has provided a detailed overview of the reaction mechanism, practical experimental protocols, and expected characterization data. The strategic incorporation of a 3-fluoro substituent is a valuable tool for medicinal chemists seeking to modulate the physicochemical and biological properties of thiazole-based compounds. The methodologies and insights presented herein are intended to empower researchers in the development of novel fluorinated heterocyclic scaffolds for drug discovery.
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{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone. PubChem. [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Research on Chemical Intermediates, 2022 . [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 2011 . [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 2016 . [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 2021 . [Link]
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Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 2012 . [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021 . [Link]
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Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 2013 . [Link]
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Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv, 2025 . [Link]
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The Formation of Substituted 2-Aminothiazoles: A Mechanistic and Methodological Guide
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1][2] Its prevalence in drug discovery underscores the critical need for a deep and practical understanding of its synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the mechanisms and methodologies governing the formation of substituted 2-aminothiazoles. Moving beyond a mere recitation of procedures, this document elucidates the causal factors influencing reaction pathways, provides field-proven experimental protocols, and explores modern synthetic innovations that enhance efficiency, yield, and green chemistry principles.
The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic motif, renowned for its diverse biological activities, which span antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3] This versatility has cemented its role as a key building block in the design of novel therapeutics. The ability to readily introduce a wide array of substituents at various positions on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it an attractive scaffold for lead optimization campaigns.
The Cornerstone of 2-Aminothiazole Synthesis: The Hantzsch Reaction
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the most classical and widely employed method for the preparation of 2-aminothiazoles.[2] In its archetypal form, the reaction involves the condensation of an α-haloketone with a thiourea or a related thioamide.[1][2]
A Deep Dive into the Hantzsch Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established, multi-step pathway that begins with a nucleophilic attack and culminates in the formation of a stable aromatic ring.[4][5] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and predicting outcomes.
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic α-carbon of the haloketone.[1][2] This S-alkylation step, typically an SN2 reaction, forms an isothiouronium salt intermediate.[4] This is followed by an intramolecular cyclization, where a nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the ketone. This leads to the formation of a 4-hydroxy-4,5-dihydro-1,3-thiazole (4-hydroxythiazoline) intermediate.[5][6] This intermediate is often transient but can be isolated under certain conditions.[6] The final step is a dehydration of the 4-hydroxythiazoline intermediate to yield the aromatic 2-aminothiazole.[1][2]
Caption: The generalized mechanism of the Hantzsch 2-aminothiazole synthesis.
The Impact of Substituents and Reaction Conditions on Regioselectivity
When N-monosubstituted thioureas are used in the Hantzsch synthesis, the possibility of forming two regioisomeric products arises: the 2-(substituted amino)thiazole and the 3-substituted 2-iminothiazoline. Under neutral or basic conditions, the reaction typically yields the 2-(substituted amino)thiazole as the major product.[7] However, under acidic conditions, the regioselectivity can be altered, leading to the formation of significant amounts of the 3-substituted 2-iminothiazoline isomer.[7] This change is attributed to the protonation of the nitrogen atoms in the thiourea, which influences their relative nucleophilicity during the cyclization step.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed step-by-step methodologies for the synthesis of representative substituted 2-aminothiazoles.
Protocol 1: Conventional Synthesis of 4-Phenyl-2-aminothiazole
This protocol details the classic Hantzsch synthesis of 4-phenyl-2-aminothiazole from 2-bromoacetophenone and thiourea.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution
Procedure:
-
In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) to the vial.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the crude product.
Expected Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): δ 7.75 (s, 1H, thiazole-H), 7.49-7.65 (m, 4H, Ar-H), 4.9 (s, 2H, NH₂).[8][9]
-
IR (KBr, cm⁻¹): 3353 (N-H), 1515 (C=N), 1455 (C=C), 1091 (C-S-C).[8]
-
Mass Spectrum (m/z): 177 (M+H)⁺.
Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Aminothiazoles
Microwave irradiation offers a significant acceleration of the Hantzsch synthesis, often leading to higher yields and shorter reaction times.[10][11][12]
Materials:
-
Substituted Acetophenone (0.01 mol)
-
Thiourea (0.02 mol)
-
Iodine (0.01 mol)
Procedure:
-
In a microwave-safe flask, combine the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes. The progress of the reaction should be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating.[11]
-
Iodine: Acts as a catalyst and in-situ halogenating agent for the acetophenone.[13]
Caption: Workflow for the microwave-assisted synthesis of 2-aminothiazoles.
Modern and Alternative Synthetic Methodologies
While the Hantzsch synthesis is a workhorse, modern organic chemistry has driven the development of more efficient, greener, and versatile methods for constructing the 2-aminothiazole scaffold.
One-Pot, Multi-Component Syntheses
One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the need for isolating intermediates.[14][15] A common approach involves the in-situ generation of the α-haloketone from a ketone, a halogen source (e.g., N-bromosuccinimide or iodine), and a catalyst, followed by the addition of thiourea.[13][16]
Table 1: Comparison of Conventional and One-Pot Synthesis of 4-Aryl-2-aminothiazoles
| Feature | Conventional Hantzsch Synthesis | One-Pot Synthesis |
| Starting Materials | Pre-synthesized α-haloketone, Thiourea | Ketone, Halogen Source (e.g., NBS, I₂), Thiourea |
| Number of Steps | Two (α-halogenation then condensation) | One |
| Intermediate Isolation | Required | Not required |
| Reaction Time | Hours | Minutes to a few hours |
| Yields | Generally good to high | Often comparable or higher |
| Safety/Handling | Involves handling lachrymatory α-haloketones | Avoids isolation of hazardous intermediates |
Catalytic Approaches
A variety of catalysts have been employed to improve the efficiency and conditions of 2-aminothiazole synthesis. These include:
-
Heterogeneous Catalysts: Solid-supported catalysts like silica chloride and copper silicate offer advantages such as ease of separation and reusability.[9][17]
-
Ionic Liquids: Task-specific ionic liquids can act as both the solvent and catalyst, facilitating greener reaction conditions.[18]
-
Metal Catalysts: Iron-iodine catalytic systems have been developed for the one-pot synthesis of 2-aminothiazoles from methyl aryl ketones and thiourea.[13]
Emerging Technologies: Flow Chemistry
Flow chemistry represents a paradigm shift in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and scalability. The synthesis of 2-aminothiazoles in continuous flow reactors has been demonstrated, allowing for rapid optimization and production.
Conclusion
The synthesis of substituted 2-aminothiazoles is a mature yet continually evolving field. The classical Hantzsch reaction provides a robust foundation, while modern methodologies, including microwave-assisted synthesis, one-pot procedures, and novel catalytic systems, offer significant improvements in efficiency, safety, and sustainability. A thorough understanding of the underlying reaction mechanisms is crucial for selecting the optimal synthetic strategy and for the rational design of novel 2-aminothiazole-based compounds with desired pharmacological properties. This guide provides the fundamental knowledge and practical protocols to empower researchers in their pursuit of new discoveries in drug development and beyond.
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link][10]
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Ferreira, R. B., Tormena, C. F., & Almeida, W. P. (2013). Synthesis and spectroscopic analysis of substituted 2-aminothiazolines. Journal of Molecular Structure, 1037, 186–190.[19]
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Bouherrou, A., et al. (2015). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-medical & Pharmaceutical Sciences, 2(1), 1-13.[20]
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Ferreira, R. B., Tormena, C. F., & Almeida, W. P. (2013). Synthesis and spectroscopic analysis of substituted 2-aminothiazolines. FAO AGRIS.[21]
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ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link][16]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[7]
-
ResearchGate. Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Available from: [Link][6]
-
Majumdar, K. C., Anwar, S., Paul, S. B., & Choudhury, S. (2021). Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. ChemistrySelect, 6(25), 6393-6397.[22]
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Ghotekar, S., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6542.[5]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(3).[23]
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Anwar, S., Paul, S. B., Majumdar, K. C., & Choudhury, S. (2014). Green, One-Pot, Multicomponent Synthesis of Fused-Ring 2-Aminothiazoles. Synthetic Communications, 44(22), 3304-3313.[14]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Biointerface Research in Applied Chemistry, 13(1), 58.[17]
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Bouherrou, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15836-15851.[15]
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Al-Obaid, A. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(5), 5149-5161.[24]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. RSC Advances, 13(14), 9363-9374.[25]
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Doležal, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(24), 7583.[26]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(3).[27]
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Singh, R., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. Der Chemica Sinica, 6(8), 14-18.[28]
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Tekale, A. S., & Muthal, B. N. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Print, 3(1), 12-17.[8]
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Kumar, B. V., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(11), 4861-4864.[29]
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Sharma, P., & Kumar, A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(33), 20499-20517.[30]
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ResearchGate. One-pot synthesis of 2-aminothiazoles in PEG400. Available from: [Link][31]
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A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry, 15(1), 1-6.[10]
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Caille, S., Bercot, E. A., Cui, S., & Faul, M. M. (2008). New Methods for the Synthesis of 2-Aminothiazolones. The Journal of Organic Chemistry, 73(13), 5038-5041.[32]
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Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry of Heterocyclic Compounds, 58(8), 625-634.[13]
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Khalifa, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.[2]
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link][33]
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ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link][18]
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2023). Medicinal and Medical Chemistry, 2(1), 1-13.[11]
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A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-210.[34]
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MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology, 24(11), 207-215.[12]
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Patel, K. H., & Patel, K. C. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. Journal of the Serbian Chemical Society, 81(4), 421-432.[35]
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Spectroscopic analysis of fluorophenyl thiazole compounds
This technique probes the conjugated π-electron system. Fluorophenyl thiazoles typically exhibit strong absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. [13][14]The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of substituents, providing qualitative information about the electronic structure. [14]
Computational Chemistry: The Synergy of Theory and Experiment
Density Functional Theory (DFT) has become an indispensable tool for validating experimental results. By calculating the properties of a proposed structure, one can directly compare theoretical data with experimental spectra. [10][11]
Expertise & Causality: The Predictive Power of DFT
-
Geometry Optimization: A DFT calculation begins by finding the lowest energy (most stable) conformation of the molecule.
-
Prediction of Spectra:
-
NMR: The GIAO (Gauge-Independent Atomic Orbital) method is used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. Comparing these calculated shifts to the experimental values can help assign complex signals. [12] * FT-IR: DFT can calculate the vibrational frequencies and intensities. These theoretical frequencies are often systematically scaled to account for approximations in the theory, resulting in excellent agreement with experimental IR spectra. [13][10] * UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the λmax values observed in UV-Vis spectroscopy. [14]
-
Caption: Workflow for validating experimental spectra with DFT calculations.
The structural elucidation of fluorophenyl thiazole compounds is a systematic process of evidence accumulation. It begins with HRMS to establish the molecular formula, proceeds with a detailed NMR analysis to map the atomic connectivity, and is further supported by FT-IR and UV-Vis to confirm functional groups and electronic properties. Each piece of data is a vital clue, and when combined, they provide a definitive and unimpeachable confirmation of the molecular structure. The integration of computational DFT methods provides an additional layer of validation, bridging theory and experiment to deliver the highest level of confidence in the final assigned structure. This rigorous, multi-technique approach is the gold standard in modern chemical research and is essential for advancing the development of these promising therapeutic and material agents.
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The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. MDPI. Available at: [Link]
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Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. ResearchGate. Available at: [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]
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Methodological & Application
Introduction: The 2-Aminothiazole Scaffold as a Privileged Core in Drug Discovery
An In-Depth Guide to the Synthetic Utility of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate in Medicinal Chemistry
The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This heterocyclic system is a key structural component in numerous clinically approved drugs, including the potent anticancer agent Dasatinib, highlighting its ability to engage with various biological targets through a combination of hydrogen bonding, aromatic interactions, and conformational rigidity.[1]
This compound emerges as a particularly valuable building block for drug discovery programs. It features three primary points for chemical diversification: the reactive 2-amino group, the C4-methyl ester, and the potential for analog synthesis by varying the C5-aryl substituent. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this a desirable starting point for library synthesis.
This technical guide provides detailed application notes and protocols for the key synthetic transformations of this versatile scaffold, aimed at researchers, medicinal chemists, and drug development professionals. The focus is not merely on procedural steps but on the underlying strategic and mechanistic rationale, empowering scientists to adapt and innovate in their synthetic campaigns.
Section 1: Synthesis of the Core Scaffold
The primary and most efficient route to the title compound and its analogs is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of this compound, the key precursors are thiourea and a suitably substituted methyl 2-halo-3-oxo-3-phenylpropanoate.
Caption: Hantzsch synthesis workflow for the core scaffold.
Protocol 1.1: Hantzsch Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound. The choice of halogen on the α-haloketone (typically bromine or chlorine) can affect reaction rates and yields.
Materials:
-
Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (or other suitable alcohol)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate (1.0 equiv) and thiourea (1.1 equiv) in ethanol (approx. 0.2 M concentration).
-
Stir the mixture at room temperature or gently heat to reflux (typically 60-80°C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and water.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH of the aqueous layer is ~8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Section 2: Derivatization of the 2-Amino Group
The exocyclic amino group at the C2 position is the most versatile handle for synthetic modification. Its nucleophilicity allows for a wide range of reactions to introduce diverse functionalities, which is critical for probing structure-activity relationships (SAR).
N-Acylation
N-acylation is a fundamental transformation used to introduce amide bonds, which can act as crucial hydrogen bond donors and acceptors, influencing compound solubility, cell permeability, and target binding.[1][3] This reaction is typically high-yielding and tolerant of a wide range of functional groups.
Caption: General scheme for the N-Acylation of the 2-amino group.
Protocol 2.1.1: General Protocol for N-Acylation with an Acid Chloride
Rationale: This protocol uses an acid chloride as the acylating agent, which is highly reactive. A non-nucleophilic base like pyridine or triethylamine (TEA) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 equiv)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the starting thiazole (1.0 equiv) in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equiv) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equiv) dropwise via syringe.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Acylating Agent | Base | Typical Conditions | Expected Outcome |
| Acetyl Chloride | Pyridine | DCM, 0°C to RT, 4h | High yield of N-acetyl derivative |
| 3-(Furan-2-yl)propanoic acid | HATU, DIPEA | DMF, RT, 12h | Amide formation via peptide coupling |
| Benzoic Anhydride | DMAP (cat.), TEA | THF, RT, 6h | High yield of N-benzoyl derivative |
| Chloroacetyl chloride | K₂CO₃ | THF, RT, 3h | Formation of a key intermediate for further elaboration[4][5] |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, offering a milder alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation.[6] The process involves the initial formation of a Schiff base (imine) intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.
Protocol 2.2.1: General Protocol for Reductive Amination
Rationale: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, selective for imines in the presence of carbonyls, and does not react violently with the protic solvents sometimes used.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a stirred solution of the starting thiazole (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the N-alkylated product.
Section 3: Synthesis of C5-Aryl Analogs via Suzuki-Miyaura Cross-Coupling
To explore the SAR of the C5-position, a diverse range of aryl or heteroaryl groups can be introduced using the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This requires a C5-halo precursor, typically Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate. The protocol below outlines a general procedure for this critical transformation.
Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for C-C bond formation. The choice of catalyst, ligand, base, and solvent is critical for success, especially with electron-rich heterocyclic systems like 2-aminothiazoles.[7][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3.1: General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
Procedure:
-
To a Schlenk flask or microwave vial, add the 5-bromo-thiazole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for 2-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ (3-5%) | K₂CO₃ | DMF/H₂O | 100 | 60-90% | [8] |
| PdCl₂(dppf) (2%) | K₃PO₄ | 1,4-Dioxane | 90 | 75-95% | [7] |
| Pd₂(dba)₃ / SPhos (1-2%) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-98% | [7] |
References
-
Molecules. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. Available at: [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Available at: [Link]
-
Molecules. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. Available at: [Link]
-
ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Available at: [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 2-Aminothiazole Carboxylates
Introduction: The Significance and Challenges of 2-Aminothiazole Amide Synthesis
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The ability to readily modify this privileged structure through amide bond formation at the C2-amino group is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[4]
However, the acylation of 2-aminothiazoles, particularly 2-aminothiazole carboxylates, is not always straightforward. The 2-amino group exhibits reduced nucleophilicity due to the electron-withdrawing nature of the thiazole ring. This inherent lack of reactivity can lead to sluggish reactions and low yields when using standard amide coupling protocols.[5][6] Furthermore, steric hindrance on either the carboxylic acid or the thiazole ring can further impede the reaction.[5] This application note provides a detailed guide to effective amide coupling protocols for 2-aminothiazole carboxylates, offering insights into mechanistic considerations, a selection of robust protocols, and troubleshooting advice for common challenges.
Mechanistic Considerations in Amide Bond Formation
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[7] This process is not spontaneous under ambient conditions and requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group.[8] This is typically achieved using a "coupling reagent."[7][9] The general process can be visualized as a two-step sequence:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, a symmetrical anhydride, or an acyl halide.[7]
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group.[10]
Caption: General workflow for amide bond formation.
The choice of coupling reagent and reaction conditions is critical to overcoming the reduced nucleophilicity of the 2-aminothiazole and achieving high yields while minimizing side reactions such as racemization if the carboxylic acid partner is chiral.[9]
Recommended Amide Coupling Protocols
Several classes of coupling reagents have proven effective for the acylation of 2-aminothiazole carboxylates. The choice of a specific protocol will depend on the steric and electronic properties of the substrates, the scale of the reaction, and cost considerations.
Protocol 1: Carbodiimide-Mediated Coupling with Additives (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their affordability and effectiveness.[8] The reaction proceeds through an O-acylisourea intermediate, which is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress these side reactions by forming a less reactive HOBt-ester intermediate, which then cleanly reacts with the amine.[11]
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile) at room temperature, add EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the 2-aminothiazole carboxylate (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: EDC/HOBt coupling mechanism.
Protocol 2: Uronium/Aminium Salt-Based Coupling (HATU)
Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for challenging substrates such as electron-deficient amines and sterically hindered acids.[5][12] HATU is based on the HOAt (1-hydroxy-7-azabenzotriazole) additive, which generates a more reactive OAt-active ester compared to the HOBt-ester. The pyridine nitrogen in HOAt can also provide anchimeric assistance, further accelerating the coupling reaction.
Step-by-Step Methodology:
-
In a flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq.), to the mixture and stir for 5-10 minutes to allow for the formation of the OAt-active ester.
-
Add a solution of the 2-aminothiazole carboxylate (1.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature. These reactions are often significantly faster than EDC/HOBt couplings and can be complete in 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up is similar to the EDC/HOBt protocol: dilute with ethyl acetate, wash with aqueous acid and base, dry, and concentrate.
-
Purify the product via flash chromatography.
Protocol 3: Acyl Halide Formation Followed by Coupling
For particularly unreactive 2-aminothiazoles, converting the carboxylic acid to a more reactive acyl chloride or fluoride can be an effective strategy.[5][7] This two-step, one-pot procedure involves the in-situ formation of the acyl halide followed by the addition of the amine.
Step-by-Step Methodology (Acyl Chloride):
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous, non-protic solvent such as DCM or THF.
-
Add oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO and CO₂) will be observed.
-
Remove the excess oxalyl chloride and solvent under reduced pressure.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM or THF.
-
In a separate flask, dissolve the 2-aminothiazole carboxylate (1.2 eq.) and a base such as pyridine or TEA (2.0-3.0 eq.) in the same solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up as described in the previous protocols and purify by chromatography.
Comparative Summary of Protocols
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Halide |
| Reagent Cost | Low to Moderate | High | Low |
| Reactivity | Good | Excellent | Very High |
| Reaction Time | 12-24 hours | 1-4 hours | 2-6 hours |
| Byproducts | Water-soluble urea | Water-soluble | HCl/HF, Pyridinium salts |
| Ideal For | General purpose, scale-up | Difficult couplings, hindered substrates | Unreactive amines, robust substrates |
| Key Limitation | Slower, potential N-acylurea | Expensive, potential guanidinylation | Harsh conditions, functional group tolerance |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Incomplete activation of the carboxylic acid or low nucleophilicity of the amine.
-
Solution: Switch to a more powerful coupling reagent like HATU.[5][12] Ensure all reagents and solvents are anhydrous. For the acyl halide method, ensure complete removal of excess thionyl/oxalyl chloride before adding the amine.
-
-
Formation of N-Acylurea Byproduct (with Carbodiimides):
-
Cause: The O-acylisourea intermediate rearranges before being intercepted by the amine or HOBt.
-
Solution: Ensure HOBt is added with the carboxylic acid before the carbodiimide. Pre-activating the acid with EDC/HOBt for a short period before adding the amine can also be beneficial.
-
-
Racemization (with Chiral Carboxylic Acids):
-
Cause: The activated intermediate is susceptible to racemization, especially in the presence of excess base or at elevated temperatures.
-
Solution: Use an additive like HOBt or HOAt, which are known to suppress racemization.[9] Keep the reaction temperature low (0 °C to room temperature) and use the stoichiometric amount of a non-nucleophilic base.
-
-
Difficult Purification:
-
Cause: Byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.
-
Solution: Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous work-up.[9] HATU byproducts are also generally water-soluble.
-
Conclusion
The successful amide coupling of 2-aminothiazole carboxylates is a critical transformation in modern drug discovery. While the reduced nucleophilicity of the C2-amino group presents a challenge, it can be effectively overcome by selecting the appropriate coupling protocol. For routine couplings, the cost-effective EDC/HOBt method is a reliable choice. For more challenging or sterically hindered substrates, the superior reactivity of HATU often justifies its higher cost. In cases of extreme unreactivity, conversion to an acyl halide provides a powerful, albeit harsher, alternative. By understanding the underlying mechanisms and following these detailed protocols, researchers can efficiently synthesize a diverse range of 2-aminothiazole carboxamides to advance their research and development programs.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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El-Gazzar, A. R. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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El-Gazzar, A. R. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Pingaew, R., et al. (2014). Synthesis of the 2-aminothiazole-4-carboxylate analogues as potential anti-tuberculosis agents. ResearchGate. [Link]
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Chemistry For Everyone. (2025). What Is DCC Coupling In Amide Bond Formation? YouTube. [Link]
- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
-
Sharma, G., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11604-11608. [Link]
-
ACS Publications. (2026). ACS Catalysis Ahead of Print. American Chemical Society. [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? [Link]
-
Patil, S. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(30), 3974-3977. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
ResearchGate. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]
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White, A. W., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(17), 5986-6002. [Link]
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- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate as a scaffold for kinase inhibitors
Application Note & Protocols
Topic: Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate as a Scaffold for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and toxicity. In this context, "privileged scaffolds"—core molecular structures with a proven ability to bind to multiple targets with high affinity—are invaluable tools.[1]
The 2-amino-1,3-thiazole ring is one such privileged scaffold, forming the basis of numerous clinically approved drugs, including the potent tyrosine kinase inhibitor Dasatinib.[1][2] This scaffold's utility stems from its rigid, planar structure and its capacity for key hydrogen bonding interactions within the kinase ATP pocket. Specifically, the 2-amino group often acts as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a fundamental interaction for ATP-competitive inhibitors.[3][4]
This guide focuses on This compound as a representative and strategically designed starting point for the development of novel kinase inhibitors. This compound embodies the key features of the scaffold:
-
The 2-amino group for hinge-binding.
-
A C5-aryl substitution (3-fluorophenyl) which can be modified to explore interactions with the solvent-exposed region of the ATP pocket, influencing selectivity and potency.
-
A C4-carboxylate group , a versatile chemical handle that can be readily converted into amides and other functional groups to probe deeper interactions and optimize pharmacokinetic properties.
This document serves as a detailed guide for researchers, providing not only the theoretical framework but also validated, step-by-step protocols for synthesizing derivatives, evaluating their biochemical potency, and assessing their cellular activity.
Section 1: The 2-Aminothiazole Core: A Blueprint for Kinase Inhibition
The success of the 2-aminothiazole scaffold is rooted in its ability to mimic the adenine moiety of ATP and establish a conserved binding mode. The core structure provides a rigid platform upon which substituents can be strategically placed to achieve high affinity and selectivity for a target kinase.
Mechanism of Action: Derivatives of this scaffold typically function as Type I ATP-competitive inhibitors . They occupy the ATP-binding site of the kinase in its active conformation. The 2-amino group on the thiazole ring is critical, often forming one or two hydrogen bonds with the kinase hinge region backbone, anchoring the molecule in place. The substituents at the C4 and C5 positions then project into different regions of the ATP pocket, and their chemical nature dictates the inhibitor's potency and selectivity profile. For instance, modifications leading to Dasatinib enabled potent, sub-nanomolar inhibition of pan-Src family and Bcr-Abl kinases.[2][3][5]
Key Structural Features for Derivatization: The this compound scaffold offers three primary vectors for chemical modification to build a diverse inhibitor library. Understanding these vectors is key to rational drug design.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Bioactive Compounds from 2-Amino-5-Arylthiazoles
Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in natural products like Vitamin B1 (Thiamine) and numerous FDA-approved drugs, including the anticancer agent Dasatinib.[3][4] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing ligands that can interact with a wide array of biological targets.
Derivatives of 2-amino-5-arylthiazoles have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The strategic placement of an aryl group at the C5 position, coupled with modifications at the C2-amino and C4 positions, allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthetic strategies used to construct and functionalize the 2-amino-5-arylthiazole core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the structure-activity relationships (SAR) that drive modern drug development efforts targeting this versatile scaffold.
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described in 1887.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is the most common thioamide component. The reaction is known for its simplicity and generally high yields.[7]
The mechanism initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Sources
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Halothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Arylthiazoles
The thiazole ring is a cornerstone motif in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1][2] The synthesis of 5-arylthiazoles, in particular, is a critical endeavor for the development of novel therapeutics and advanced functional materials. Among the synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a highly robust and versatile tool for forging the crucial carbon-carbon bond between a 5-halothiazole and an aryl partner.[1] This palladium-catalyzed reaction is favored for its broad functional group tolerance, generally high yields, and the use of readily available and relatively non-toxic boronic acid reagents.[1][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol as applied to 5-halothiazole derivatives, offering field-proven insights into reaction optimization, step-by-step experimental procedures, and troubleshooting strategies.
Mechanistic Foundation: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halothiazole. This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the order I > Br > Cl, making 5-chlorothiazoles significantly more challenging substrates than their bromo- or iodo-counterparts.[3]
-
Transmetalation: The aryl group from the organoboron species (e.g., arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thiazole and aryl moieties, yielding the desired 5-arylthiazole product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Suzuki Coupling of a 5-Bromothiazole Derivative
This protocol provides a general and robust starting point for the coupling of various arylboronic acids with 5-bromothiazole derivatives.
Materials and Equipment:
-
5-Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Dimethoxyethane (DME)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-bromothiazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%), to the flask.[6]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed dimethoxyethane (DME) via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6] The reaction time can range from 2 to 16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[6]
Protocol 2: Suzuki Coupling of a 5-Chlorothiazole Derivative
Coupling of 5-chlorothiazoles is more challenging due to the lower reactivity of the C-Cl bond. This protocol employs a more active catalyst system.
Materials and Equipment:
-
5-Chlorothiazole derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium pre-catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or SPhos (4 mol%)
-
Base: Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 5-chlorothiazole (1.0 eq), arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium pre-catalyst, Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed 1,4-dioxane or toluene via syringe.
-
Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Reaction times are typically longer, ranging from 12 to 24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Optimization and Troubleshooting
The success of a Suzuki coupling with 5-halothiazoles often hinges on the careful selection and optimization of several key parameters.
| Parameter | Considerations for 5-Bromothiazoles | Considerations for 5-Chlorothiazoles | Rationale and Key Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ are often effective.[7] | More active catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are generally required. | 5-Chlorothiazoles require more reactive catalysts to facilitate the challenging oxidative addition step. |
| Ligand | dppf, PPh₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8] | These ligands promote oxidative addition and stabilize the active catalytic species.[9] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Stronger bases like K₃PO₄ or CsF are often necessary.[8] | A stronger base can accelerate the transmetalation step, which can be sluggish for less reactive systems. |
| Solvent | DME, THF, 1,4-Dioxane, Toluene.[4] | Aprotic polar solvents like 1,4-Dioxane, DMF, or Toluene are preferred. | The choice of solvent can influence the solubility of reagents and the stability of the catalyst. |
| Temperature | 80-100 °C[6] | Higher temperatures (100-120 °C) are often required. | Increased temperature provides the necessary energy to overcome the higher activation barrier for C-Cl bond activation. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source is active. For 5-chlorothiazoles, a more potent catalyst system is likely necessary.[8]
-
Improper Base: The base may be too weak. Screen stronger bases like K₃PO₄.[8]
-
Oxygen Contamination: Rigorously degas all solvents and maintain a strict inert atmosphere, as oxygen can deactivate the catalyst.[4]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple together. It can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reagents.[4]
-
Dehalogenation: The starting 5-halothiazole is reduced to the corresponding thiazole. This can sometimes be suppressed by changing the solvent or base.[4]
-
Figure 2: A workflow for troubleshooting common issues in the Suzuki coupling of 5-halothiazoles.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. ResearchGate. Available at: [Link]
-
Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. ResearchGate. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics. ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
ChemInform Abstract: Synthesis of 5-Arylthiazoles. Comparative Study Between Suzuki Cross-Coupling Reaction and Direct Arylation | Request PDF. ResearchGate. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. Reddit. Available at: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available at: [Link]
-
Programmed synthesis of arylthiazoles through sequential C–H couplings. RSC Publishing. Available at: [Link]
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(PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. ResearchGate. Available at: [Link]
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Application Note: High-Yield Hydrolysis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Abstract
This comprehensive application note provides a detailed protocol for the efficient hydrolysis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate to its corresponding carboxylic acid, 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, as the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry.[1][2] We present two robust methodologies: a preferred base-catalyzed saponification protocol that proceeds to completion and an alternative acid-catalyzed method. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step instructions, purification techniques, and troubleshooting, designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
The conversion of a methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. The target product, 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid, serves as a valuable building block for the elaboration of more complex pharmaceutical intermediates. The choice of hydrolysis method—acid- or base-catalyzed—can significantly impact reaction efficiency, yield, and purity.
Base-catalyzed hydrolysis , also known as saponification, is typically the preferred method for this substrate. It is an effectively irreversible process, driven by the final, rapid acid-base reaction between the carboxylic acid product and the alkoxide leaving group or hydroxide reagent.[3][4] This irreversibility ensures the reaction proceeds to completion.[5] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH), with LiOH often favored in laboratory settings for its high reactivity and solubility in mixed aqueous-organic solvents.[3][6][7]
Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[4][5] It is an equilibrium-controlled process, requiring a large excess of water to drive the reaction toward the products.[8][9] While effective, the reversible nature can lead to incomplete conversion and requires careful control of reaction conditions to maximize yield.[4]
This guide will focus on a highly reliable base-catalyzed protocol using lithium hydroxide, followed by an alternative acid-catalyzed procedure.
Reaction Scheme and Mechanism
The overall transformation is depicted below. The key bond cleavage occurs at the acyl-oxygen linkage of the ester.
Caption: Overall hydrolysis reaction scheme.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The saponification mechanism is a two-step nucleophilic acyl substitution followed by an irreversible acid-base reaction.[3]
-
Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group, yielding the carboxylic acid.
-
Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the entire process irreversible, driving the reaction to completion.[4] The final product exists as the lithium carboxylate salt in the reaction mixture.
-
Protonation: A subsequent acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[6]
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide (Recommended)
This protocol is recommended for its high efficiency and irreversible nature, typically leading to higher yields and cleaner conversions.
Table 1: Materials and Reagents for Base-Catalyzed Hydrolysis
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥97% | Various |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various |
| Deionized Water (H₂O) | Type I | N/A |
| Hydrochloric Acid (HCl) | 37% (conc.), ACS | Various |
| Ethyl Acetate (EtOAc) | ACS Grade | Various |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 v/v ratio, ~10 mL per gram of ester). Stir until a homogeneous solution is formed.
-
Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes with 1% acetic acid. The starting material (ester) will be less polar (higher Rf) than the product (carboxylic acid), which will be near the baseline. The reaction is typically complete within 2-6 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF.
-
Work-up - Acidification: Dilute the remaining aqueous residue with deionized water. Cool the solution in an ice bath (0-5 °C). Slowly add 1 M HCl dropwise while stirring vigorously. A precipitate of the carboxylic acid product will form as the pH becomes acidic (target pH ~4-5).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized.[10][11] A mixture of methanol and water or THF and hexane is often effective.[10][11] Dissolve the crude solid in a minimal amount of hot methanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative Method)
This method is an alternative but may require longer reaction times and careful control to manage the reaction equilibrium.
Table 2: Materials and Reagents for Acid-Catalyzed Hydrolysis
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥97% | Various |
| Acetic Acid | Glacial, ACS | Various |
| Hydrochloric Acid (HCl) | 37% (conc.), ACS | Various |
| Deionized Water (H₂O) | Type I | N/A |
| Sodium Hydroxide (NaOH) | Pellets, ACS | Various |
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend the ester (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.[10] A typical ratio might be 5-10 parts acetic acid to 1 part concentrated HCl.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Due to the equilibrium nature, this reaction may require several hours (8-24 h) to reach completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Precipitation: Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., 5 M NaOH) until the solution is slightly basic (pH ~8-9). The product should precipitate out of the solution.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data and Expected Results
Table 3: Typical Reaction Parameters
| Parameter | Base-Catalyzed Method | Acid-Catalyzed Method |
| Base/Acid | LiOH·H₂O (2-3 eq) | Conc. HCl (catalytic) |
| Solvent | THF / H₂O | Acetic Acid / H₂O |
| Temperature | 20-25 °C | 60-80 °C (Reflux) |
| Time | 2-6 hours | 8-24 hours |
| Expected Yield | >90% | 60-85% |
| Work-up | Acidification (HCl) | Basification (NaOH) |
Troubleshooting
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction Stalls (Base-Catalyzed) | Insufficient base or water. | Add an additional equivalent of LiOH and a small amount of water. Gentle warming (to 40°C) may also help. |
| Product Does Not Precipitate | Product is too soluble in the work-up solvent. | Extract the aqueous layer with a suitable organic solvent like ethyl acetate before or after acidification. |
| Insufficient acidification/basification. | Check the pH of the aqueous layer and adjust accordingly until maximum precipitation is observed. | |
| Oily Product Instead of Solid | Presence of impurities. | Try to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Low Yield | Incomplete reaction (especially in acid-catalyzed). | Increase reaction time or temperature. For acid-catalyzed, ensure a large excess of water is present. |
| Loss during work-up/transfer. | Ensure complete precipitation before filtration. Wash the filter cake with minimal cold solvent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated acids (HCl) and bases (NaOH, LiOH) are highly corrosive. Handle with extreme care.
-
THF is flammable and can form peroxides. Use from a freshly opened bottle or one that has been tested for peroxides.
References
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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Saponification of Esters. YouTube. [Link]
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Saponification-Typical procedures. operachem. [Link]
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Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
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DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. [Link]
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ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]
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Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
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Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]
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Ester hydrolysis. Wikipedia. [Link]
- Purification of 2-aminothiazole.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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Hydrolysis of esters - Mechanisms. YouTube. [Link]
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Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]
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Ch20: Hydrolysis of Esters. University of Calgary. [Link]
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Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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Thiazole. Wikipedia. [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
- Process of producing 2-aminothiazole.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Acid-catalyzed ester hydrolysis. Khan Academy. [Link]
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Base hydrolysis of esters. YouTube. [Link]
-
Methyl 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate. Amerigo Scientific. [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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Application of Aminothiazoles in Fragment-Based Drug Design: A Senior Application Scientist's Guide
Introduction: The Aminothiazole Scaffold - A Double-Edged Sword in Fragment-Based Drug Design
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and its synthetic tractability.[4][5] In the context of Fragment-Based Drug Design (FBDD), where small, low-complexity molecules are screened for weak binding to a biological target, the aminothiazole scaffold presents both significant opportunities and notable challenges.
While its inherent binding capabilities make it a frequent inhabitant of fragment screening hits, the 2-aminothiazole core is also notorious for being a "frequent hitter" or a promiscuous binder, showing non-specific interactions with a multitude of proteins.[6][7][8][9][10] This promiscuity can arise from various factors, including non-specific reactivity and a tendency to participate in non-ideal binding events.[7] Therefore, a carefully planned and rigorously executed FBDD campaign is paramount when working with aminothiazole-based fragments to distinguish true, tractable hits from misleading false positives. This guide provides a comprehensive overview of the strategic application of aminothiazoles in FBDD, from fragment library design to lead optimization, with a strong emphasis on robust experimental protocols and data interpretation.
I. Designing and Synthesizing an Aminothiazole-Based Fragment Library
A successful FBDD campaign begins with a well-designed fragment library. For aminothiazoles, the goal is to create a diverse set of fragments that explore relevant chemical space while adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
Key Considerations for Aminothiazole Fragment Design:
-
Substitution Patterns: Systematically explore substitutions at the C4 and C5 positions of the thiazole ring, as well as on the 2-amino group.[11][12] These modifications significantly impact the fragment's vectoral properties, influencing how it can be elaborated into a more potent compound.
-
Physicochemical Properties: Maintain fragment-like properties to ensure good solubility and minimize non-specific binding. The isosteric replacement of the thiazole's sulfur with an oxygen to form a 2-aminooxazole can be a strategy to increase hydrophilicity and improve physicochemical properties.[13]
-
Synthetic Tractability: Design fragments that can be readily synthesized in a systematic and scalable manner. The Hantzsch thiazole synthesis is a classic and versatile method for preparing 2-aminothiazoles.[4][14]
Protocol: Synthesis of a Representative 2-Aminothiazole Fragment
This protocol describes a general method for the synthesis of a 4-substituted-2-aminothiazole fragment via the Hantzsch synthesis.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aminothiazole fragment.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Thiourea: Serves as the source of the nitrogen and sulfur atoms for the thiazole ring.
-
Ethanol: A common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Sodium Bicarbonate: Used to neutralize the hydrohalic acid byproduct of the reaction, preventing potential side reactions and aiding in product isolation.
-
Column Chromatography: A standard purification technique to separate the desired product from unreacted starting materials and byproducts.
II. Biophysical Screening and Hit Validation: Navigating the Promiscuity Challenge
Given the propensity of aminothiazoles to be frequent hitters, a multi-pronged approach to biophysical screening and rigorous hit validation is non-negotiable.[7][9] Relying on a single screening method is a recipe for pursuing false positives.
Recommended Screening Cascade:
-
Primary Screen (High-Throughput): A rapid, low-material consumption method to identify initial binders.
-
Secondary Screen (Orthogonal Methods): Confirms direct binding and filters out artifacts from the primary screen.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding affinity (KD), association (ka), and dissociation (kd) rates.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and WaterLOGSY can confirm binding and provide information about the binding epitope.[15]
-
-
Hit Validation and Characterization:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS), and a direct measure of binding stoichiometry.[15]
-
X-ray Crystallography: The gold standard for unequivocally confirming binding and providing a detailed 3D structure of the fragment-protein complex, which is crucial for structure-based drug design.[17][18]
-
Protocol: Thermal Shift Assay (TSA) for Primary Screening
Materials:
-
Purified target protein
-
SYPRO Orange dye
-
Aminothiazole fragment library (in DMSO)
-
Assay buffer (e.g., HEPES-buffered saline)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.
-
Plating: Dispense the master mix into a 96- or 384-well qPCR plate.
-
Compound Addition: Add the aminothiazole fragments from the library to the wells (final DMSO concentration should be kept low, typically <1%). Include appropriate controls (protein + dye + DMSO, and buffer + dye).
-
Thermal Denaturation: Place the plate in the qPCR instrument and run a thermal ramp protocol (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A positive thermal shift (ΔTm) indicates that the fragment has bound to and stabilized the protein.
Self-Validating System:
-
Positive Control: A known binder to the target protein should be included to validate the assay setup.
-
Negative Control: DMSO-only wells are essential to determine the baseline Tm of the protein and to control for any effects of the solvent.
-
Counter-Screening: Performing the assay without the target protein can identify compounds that interact directly with the dye.
Visualization: FBDD Workflow for Aminothiazoles
Caption: FBDD workflow for aminothiazole-based drug discovery.
III. Structural Biology: The Blueprint for Fragment Evolution
Obtaining a high-resolution crystal structure of an aminothiazole fragment bound to its target is a pivotal moment in an FBDD campaign.[17] This structural information provides a detailed roadmap for hit-to-lead optimization.
Key Insights from X-ray Crystallography:
-
Binding Mode Confirmation: Unequivocally confirms the binding pose of the fragment in the target's active site.
-
Identification of Key Interactions: Reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that mediate binding.
-
Solvent-Accessible Vectors: Highlights the positions on the fragment that are pointing towards the solvent and can be modified to "grow" the fragment into a more potent compound without disrupting key binding interactions.
-
Druggability Assessment: Provides insights into the druggability of the binding pocket.
IV. From Fragment to Lead: Growing and Linking Strategies
Once a validated aminothiazole hit with a known binding mode is identified, the next step is to increase its affinity and selectivity through chemical elaboration.
Fragment Growing:
This strategy involves adding chemical functionality to a solvent-exposed vector of the bound fragment to make additional favorable interactions with the target protein. Structure-activity relationship (SAR) studies are crucial in this phase to guide the synthetic efforts.[11][19]
Fragment Linking:
If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a single, higher-affinity molecule. The linker's length and composition are critical for maintaining the optimal binding orientation of both fragments.
Visualization: Fragment Growing vs. Linking
Caption: Strategies for evolving fragment hits into lead compounds.
V. Case Study: Aminothiazole-Based Kinase Inhibitors
The aminothiazole scaffold is a prominent feature in many kinase inhibitors.[1][19][20][21] For example, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[1][19] FBDD has been successfully employed to discover novel aminothiazole-based kinase inhibitors.[22]
A Typical FBDD Campaign for a Kinase Target:
-
Library Screening: An aminothiazole-focused fragment library is screened against the target kinase using TSA.
-
Hit Validation: Hits are validated using SPR to confirm direct binding and determine affinity.
-
Structural Biology: The most promising fragments are co-crystallized with the kinase to determine their binding modes. Often, the aminothiazole will form key hydrogen bonds with the hinge region of the kinase.
-
Structure-Based Design: The crystal structures guide the "growing" of the fragments into the ATP-binding pocket to increase potency and selectivity. This often involves synthesizing derivatives with substitutions that occupy nearby hydrophobic pockets.[23]
-
Lead Optimization: Further optimization of the grown compounds focuses on improving pharmacokinetic properties (ADMET) to generate a clinical candidate.
Data Presentation: Physicochemical Properties of Aminothiazole Fragments
| Property | Value Range | Rationale for FBDD |
| Molecular Weight (MW) | < 300 Da | Adherence to the "Rule of Three" for fragments.[22] |
| cLogP | < 3 | Ensures adequate aqueous solubility and reduces non-specific binding. |
| Hydrogen Bond Donors | ≤ 3 | Maintains fragment-like simplicity. |
| Hydrogen Bond Acceptors | ≤ 3 | Maintains fragment-like simplicity. |
| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding. |
| Polar Surface Area (PSA) | < 60 Ų | Contributes to good cell permeability. |
Conclusion: A Pragmatic Approach to a Privileged Scaffold
The aminothiazole scaffold is a valuable tool in the FBDD arsenal. However, its successful application requires a departure from a simplistic "screen-and-hope" approach. By acknowledging and addressing the challenges of promiscuous binding through a rigorous, multi-faceted screening and validation cascade, researchers can effectively leverage the inherent binding potential of aminothiazoles. The integration of structural biology is not just beneficial but essential for guiding the rational evolution of weakly binding fragments into highly potent and selective lead compounds. This disciplined and evidence-based approach will continue to ensure that the 2-aminothiazole scaffold remains a cornerstone of modern drug discovery.
References
-
Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
-
Sicherl, T., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH. Available at: [Link]
-
Mickevičienė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
-
Narayana, C., et al. (2023). Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. Available at: [Link]
-
Schiebel, J., et al. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. AWS. Available at: [Link]
-
Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]
-
Schiebel, J., et al. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. PubMed. Available at: [Link]
-
de Oliveira, R. B., et al. (2015). Hologram quantitative structure-activity relationship and comparative molecular interaction field analysis of aminothiazole and thiazolesulfonamide as reversible LSD1 inhibitors. PubMed. Available at: [Link]
-
Brear, P. D., et al. (2018). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link]
-
Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ResearchGate. Available at: [Link]
-
Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. Available at: [Link]
-
Genc, N., et al. (2023). The in silico physicochemical properties of thiazole derivatives.... ResearchGate. Available at: [Link]
-
PubChem. (2025). 2-Aminothiazole. PubChem. Available at: [Link]
-
Eurofins. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available at: [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. Available at: [Link]
-
Lountos, G. T., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of the 2-Amino Group on the Thiazole Ring
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant pharmaceuticals and biologically active compounds.[1][2] Its prevalence in medicinal chemistry is attributed to its versatile binding capabilities, including hydrogen bonding (donor and acceptor) and its role as a bioisostere for other functional groups.[3] Marketed drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core moiety, underscoring its importance in anticancer drug discovery.[4]
Derivatization of the exocyclic 2-amino group is a cornerstone of lead optimization, allowing medicinal chemists to systematically modulate a compound's physicochemical properties, pharmacokinetic profile (ADME), potency, and selectivity.[1] This guide provides an in-depth exploration of the primary synthetic strategies for modifying this amino group, complete with field-tested protocols, mechanistic insights, and comparative data to guide researchers in their synthetic campaigns.
Foundational Derivatization Strategies: An Overview
The nucleophilic character of the exocyclic amino group on the thiazole ring allows for a variety of chemical transformations. The choice of strategy depends on the desired functional group and the overall synthetic plan. Key derivatization pathways include acylation, sulfonylation, alkylation/arylation, and urea/thiourea formation.
Caption: Core derivatization pathways for the 2-aminothiazole scaffold.
N-Acylation: Synthesis of Thiazolyl Amides
The formation of an amide bond via N-acylation is one of the most fundamental and widely used derivatizations. Amide moieties are prevalent in bioactive molecules, contributing to structural rigidity and providing hydrogen bonding capabilities.[2] This reaction typically involves the treatment of the 2-aminothiazole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group of the thiazole attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and deprotonation by a base (e.g., pyridine, triethylamine) yields the stable amide product. The use of a base is crucial to neutralize the generated HCl (when using acid chlorides), preventing protonation of the starting amine and driving the reaction towards completion.
Comparative Data: N-Acylation Reactions
| Derivative Type | Acylating Agent | Base / Solvent | Conditions | Yield (%) | Reference |
| N-Acetyl | Acetyl chloride | - / Dry Acetone | Reflux, 2h | Not specified | [1] |
| N-Benzoyl | Benzoyl chloride | Dry Pyridine | Not specified | High | [5][6] |
| N-Aroyl | Substituted Acid Chlorides | Schotten-Bauman | Not specified | Good | [5][7] |
| Amide Coupling | Carboxylic Acid | EDCI | Not specified | Not specified | [6] |
Detailed Protocol: Synthesis of N-(4-phenylthiazol-2-yl)acetamide
This protocol describes a representative acylation using acetic anhydride.
Caption: Experimental workflow for a typical N-acylation reaction.
Materials:
-
2-amino-4-phenylthiazole (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-phenylthiazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 120°C) for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-phenylthiazol-2-yl)acetamide.[5]
N-Sulfonylation: Synthesis of Thiazolyl Sulfonamides
Sulfonamide derivatives are a critical class of compounds in drug discovery, known for their antibacterial properties and their roles as enzyme inhibitors.[8] The synthesis of N-thiazolyl sulfonamides is readily achieved by reacting a 2-aminothiazole with a sulfonyl chloride in the presence of a base.
Mechanistic Rationale
Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction occurring at the electrophilic sulfur atom of the sulfonyl chloride. The choice of base and solvent system can influence reaction rates and yields. While pyridine can act as both a base and a catalyst, inorganic bases like sodium carbonate or sodium acetate in aqueous or biphasic systems are also effective and can simplify purification.[1][8]
Comparative Data: N-Sulfonylation Reactions
| Derivative Type | Sulfonylating Agent | Base / Solvent | Conditions | Yield (%) | Reference |
| Benzenesulfonamide | Benzenesulfonyl chloride | Sodium acetate / Water | 80-85°C, 6h | 80 | [1] |
| Toluenesulfonamide | 4-Methylbenzenesulfonyl chloride | Sodium acetate / Water | 80-85°C, 4h | 69 | [1] |
| Substituted Benzenesulfonamides | Various Ar-SO₂Cl | Na₂CO₃ / DCM | Room Temp. | 36-47 | [8] |
Detailed Protocol: General Synthesis of N-(thiazol-2-yl)benzenesulfonamides
This protocol is adapted from a robust procedure using an inorganic base in an organic solvent.[8]
Caption: Experimental workflow for a general N-sulfonylation reaction.
Materials:
-
2-aminothiazole (1.0 eq, 2.0 mmol)
-
Appropriate benzenesulfonyl chloride (1.0 eq, 2.0 mmol)
-
Sodium carbonate (Na₂CO₃) (1.5 eq, 3.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminothiazole (1.0 eq), the desired benzenesulfonyl chloride (1.0 eq), and sodium carbonate (1.5 eq).
-
Solvent Addition: Add dichloromethane (DCM) to the flask to create a slurry.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the sulfonyl chloride.
-
Work-up: Upon completion, add distilled water (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization to yield the pure N-(thiazol-2-yl)sulfonamide derivative.
N-Alkylation and N-Arylation: Accessing Secondary and Tertiary Amines
Directly modifying the amino group to introduce alkyl or aryl substituents opens a vast chemical space for SAR exploration.[9] Methodologies range from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.
Methodologies and Mechanistic Considerations
-
Reductive Amination: A versatile and mild two-step, one-pot process. The 2-aminothiazole first forms an imine intermediate with an aldehyde or ketone, which is then reduced in situ by a hydride reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[9][10] This method avoids the use of harsh alkylating agents.
-
Classical N-Alkylation: Involves the reaction with alkyl halides. This reaction can be complicated by competing N-alkylation on the endocyclic ring nitrogen, particularly in the absence of a strong base. Using a strong base like lithium amide can favor alkylation on the exocyclic amino group.[11]
-
Buchwald-Hartwig N-Arylation: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between the aminothiazole and aryl halides or triflates.[12] This method is indispensable for accessing N-aryl derivatives. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the aminothiazole, and reductive elimination to form the product.
-
Chan-Lam Coupling: A copper-catalyzed alternative for N-arylation that utilizes arylboronic acids as the coupling partner, often under milder, open-flask conditions.[13]
Detailed Protocol: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of 2-aminothiazole with an aldehyde.[9]
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
2-aminothiazole (1.0 eq, 1.0 mmol)
-
Aldehyde (1.1 eq, 1.1 mmol)
-
Anhydrous Methanol (MeOH) (10 mL)
-
Sodium borohydride (NaBH₄) (1.5 eq, 1.5 mmol)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 eq) and the corresponding aldehyde (1.1 eq).
-
Imine Formation: Add anhydrous methanol (10 mL) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate. Monitor formation by TLC.[9]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add sodium borohydride (1.5 eq) in small portions over 10 minutes, ensuring the temperature remains below 5°C.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as judged by TLC analysis.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the N-alkylated 2-aminothiazole.[9]
Conclusion and Future Perspectives
The derivatization of the 2-amino group on the thiazole ring is a fundamental tactic in modern drug discovery. The methods outlined herein—acylation, sulfonylation, and various N-alkylation/arylation strategies—provide a robust toolkit for chemists to fine-tune molecular properties and explore structure-activity relationships. While classical methods remain highly effective, the continued development of advanced catalytic systems, such as those for C-N cross-coupling, will further expand the accessible chemical space and enable the synthesis of increasingly complex and novel 2-aminothiazole derivatives.[3][12]
References
- Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
-
Hassan, M. K., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Taha, M., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 20, 919-937. [Link]
-
Sprague, J. M., & Land, A. H. (1956). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 78(5), 1045-1049. [Link]
-
Das, D., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2017). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 7(47), 29429-29434. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(7), 1788-1791. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Gomha, S. M., et al. (2017). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
-
Werz, O., et al. (2017). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Thiazole derivatives are foundational building blocks in drug discovery, known for their wide range of biological activities.[1][2][3] This guide provides in-depth, field-proven insights into optimizing the synthesis yield, troubleshooting common experimental issues, and understanding the causal factors behind protocol choices.
Section 1: The Core Synthesis via Hantzsch Thiazole Condensation
The most reliable and widely adopted method for constructing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For our target molecule, this translates to the reaction between an appropriate methyl 2-halo-3-(3-fluorophenyl)-3-oxopropanoate and thiourea.[4]
The reaction proceeds via a well-established mechanism:
-
S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 reaction.[4][7]
-
Intramolecular Cyclization: The nitrogen of the resulting isothiouronium salt attacks the ketone carbonyl.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[4]
Caption: Hantzsch synthesis pathway for the target molecule.
Detailed Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Absolute, ~5-10 mL per mmol of ketoester)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate and thiourea.
-
Add absolute ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the product and neutralize any generated acid (HCl).
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization or column chromatography if necessary.
Section 2: Troubleshooting Guide
Even well-established reactions can present challenges. This guide addresses the most common issues encountered during this synthesis in a question-and-answer format.
Sources
- 1. wjrr.org [wjrr.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Welcome to the dedicated technical support guide for Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS No: 127918-93-8).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the workup and purification of the target compound. The typical synthesis for this class of molecules is a Hantzsch-type thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[2][3] Impurities often stem from this reaction.
Question 1: After the initial workup, my crude product is a persistent, dark-colored oil that refuses to crystallize. What is the cause and how can I resolve this?
Answer: This is a common issue, typically arising from two main sources: residual solvent from the extraction phase (e.g., ethyl acetate, dichloromethane) or the presence of impurities that act as a crystallization inhibitor.
-
Causality: Impurities, such as unreacted starting materials or polymeric side-products, can disrupt the formation of a stable crystal lattice. Highly colored impurities often suggest degradation or complex side reactions, which are particularly detrimental to crystallization.
-
Step-by-Step Protocol:
-
Solvent Removal: Ensure all extraction solvents are thoroughly removed using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or lyophilization may be necessary.
-
Trituration: This technique is highly effective for inducing crystallization from an oil.
-
Add a small volume of a non-polar solvent in which the desired product is poorly soluble but the impurities are potentially more soluble (e.g., cold hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes).
-
Using a glass rod, vigorously scratch the inside of the flask below the solvent level. The mechanical energy and nucleation sites on the glass can initiate crystallization.
-
Stir or sonicate the resulting slurry for 15-30 minutes to maximize precipitation.
-
-
Purification Pivot: If trituration fails, the impurity load is likely too high for simple crystallization. The recommended course of action is to re-dissolve the oil in a minimal amount of dichloromethane and proceed with silica gel column chromatography.
-
Question 2: My TLC plate shows a major product spot but also a persistent spot near the baseline and another one close to the solvent front, even after a first purification attempt. What are these impurities?
Answer: The position of impurities on a TLC plate provides valuable clues to their identity.
-
Probable Impurities:
-
Baseline Spot (High Polarity): This is often unreacted thiourea or related salts. While most should be removed during an aqueous workup, some can persist. These are generally not a major issue as they are insoluble in most organic solvents used for recrystallization.
-
Solvent Front Spot (Low Polarity): This could be a non-polar byproduct or residual α-bromoester starting material, which is significantly less polar than the aminothiazole product.
-
Spots Close to the Product: These are the most challenging and could be isomers or closely related side-products formed during the cyclization reaction.
-
-
Troubleshooting Strategy:
-
Identification: Run co-spotted TLC plates with your purified material and the original starting materials to confirm their identities.
-
Purification Strategy:
-
For removing highly polar or non-polar impurities, a well-executed recrystallization is often sufficient.
-
For closely eluting impurities, flash column chromatography is the superior method. A shallow solvent gradient is critical for achieving separation.
-
-
Question 3: I'm experiencing significant product loss during silica gel chromatography, resulting in a low yield. How can I optimize the process?
Answer: Product loss on a silica column can occur due to irreversible adsorption, improper eluent selection, or co-elution with impurities. The 2-amino group on the thiazole ring can interact strongly with the acidic silica gel surface.
-
Expert Recommendations:
-
Deactivate the Silica: Pre-treating the silica gel can mitigate product loss. Add ~1% triethylamine (Et₃N) to your eluent system (e.g., in the ethyl acetate/hexanes mixture). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through more freely.
-
Optimize Solvent System: Use TLC to find the ideal solvent system. The target Rf value for your product should be between 0.25 and 0.40 for optimal separation. Start the column with a less polar mixture than your target TLC solvent and gradually increase the polarity (gradient elution).
-
Column Loading: Do not overload the column. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude product. Dissolve the crude material in a minimal amount of solvent before loading it onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose method for purifying this compound?
For moderately pure crude material (>85%), recrystallization is the most efficient method. For complex mixtures containing multiple byproducts, flash column chromatography is recommended.
| Purification Method | Recommended Solvent Systems | Key Considerations |
| Recrystallization | • Ethanol/Water• Ethyl Acetate/Hexanes• Dichloromethane/Hexanes | Dissolve in the minimum amount of hot solvent, then cool slowly to promote the growth of large, pure crystals.[4] |
| Column Chromatography | • Stationary Phase: Silica Gel (230-400 mesh)• Mobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) or Methanol in Dichloromethane (e.g., 1% to 5%) | Monitor fractions by TLC. Consider adding 1% triethylamine to the eluent to prevent streaking and improve recovery.[5] |
Q2: How should I properly assess the purity of my final product?
A multi-faceted approach is essential for confirming purity and identity.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. The final product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98%). A reverse-phase C18 column is typically used.[6]
-
-
Physical Methods:
-
Spectroscopic Methods:
Q3: What are the ideal storage conditions for the purified compound?
2-aminothiazole derivatives are generally stable solids.[4] However, to ensure long-term integrity, follow these guidelines:
-
Container: Store in a tightly sealed, airtight container (e.g., amber glass vial).
-
Environment: Keep in a cool, dry, and dark place, such as a desiccator at room temperature.[8]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
Purification & Troubleshooting Workflows
The following diagrams illustrate the recommended decision-making processes for purification.
Caption: General purification workflow decision tree.
Sources
- 1. 127918-93-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. universalprint.org [universalprint.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 [chemicalbook.com]
Technical Support Center: Recrystallization of Substituted 2-Aminothiazole Derivatives
Welcome to the technical support center for the recrystallization of substituted 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this important class of heterocyclic compounds. Here, we synthesize fundamental principles with practical, field-proven insights to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of substituted 2-aminothiazole derivatives, offering step-by-step solutions and explaining the underlying chemical principles.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my substituted 2-aminothiazole derivative in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This typically occurs for one of two primary reasons:
-
High Solute Concentration and/or Rapid Cooling: If the solution is supersaturated or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered, supercooled liquid.[1][4]
-
Melting Point Depression: The melting point of your compound may be lower than the temperature of the solution at the point of saturation.[1][2][5] This can be due to the intrinsic properties of your derivative or the presence of significant impurities that depress the melting point.[1][6]
Solutions:
-
Re-heat and Add More Solvent: Gently warm the solution to redissolve the oil. Add a small, measured amount of additional hot solvent to decrease the saturation point.[2][4] This ensures that the solution becomes saturated at a lower temperature, which is hopefully below the melting point of your compound.
-
Slow Down the Cooling Rate: After redissolving the oil, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.[5] Avoid transferring the flask directly to an ice bath.[1]
-
Induce Crystallization at a Higher Temperature: While the solution is still warm (but below the solvent's boiling point), try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[4] The micro-scratches provide nucleation sites for crystal growth.
-
Use Seed Crystals: If you have a small amount of the pure crystalline product, add a tiny crystal to the warm, saturated solution to act as a template for crystallization.[4]
-
Change the Solvent System: If the above methods fail, your solvent choice may be inappropriate. Select a solvent with a lower boiling point or consider a mixed solvent system.[1][5]
Issue 2: No Crystals Form, Even After Extended Cooling
Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: excessive solvent or supersaturation.
Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[5] To remedy this, gently heat the solution and boil off some of the solvent to increase the concentration of your compound.[2][5] Once the volume is reduced, allow the solution to cool again slowly.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not occurred.[5] To overcome this:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask.[4][5] This can create nucleation sites.
-
Add a Seed Crystal: Introducing a single, pure crystal of your compound can initiate the crystallization process.[4][5]
-
Cool to a Lower Temperature: If you have only cooled to 0°C in an ice bath, try a salt-ice bath to achieve even lower temperatures.[5]
-
Issue 3: The Recrystallization Yield is Very Low
Question: I managed to get crystals, but my final yield is less than 50%. Where did my compound go?
Answer:
A low recovery can be frustrating, but it's often preventable. Several factors can contribute to a poor yield:
Possible Causes & Solutions:
-
Using Too Much Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even at low temperatures.[2][4] Always aim to use the minimum amount of hot solvent necessary to just dissolve your crude product.
-
Premature Crystallization During Hot Filtration: If your compound is highly soluble in hot solvent but much less so at slightly cooler temperatures, it can crystallize on the filter paper or in the funnel stem during hot filtration. To prevent this, use a stemless funnel, preheat your filtration apparatus (funnel and receiving flask) with hot solvent, and use a slight excess of solvent to ensure the compound remains dissolved.[3] You can then boil off the excess solvent before the cooling and crystallization step.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the precipitation of your product.[4]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will, of course, dissolve your product. Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the recrystallization of substituted 2-aminothiazole derivatives, focusing on the rationale behind experimental choices.
Question 1: How do I choose the right solvent for my substituted 2-aminothiazole derivative?
Answer: The ideal recrystallization solvent should meet the following criteria:
-
High Solubility at High Temperatures, Low Solubility at Low Temperatures: The compound should be very soluble in the boiling solvent but sparingly soluble at room temperature or in an ice bath.[7] This differential solubility is the basis of recrystallization and is crucial for good recovery.
-
"Like Dissolves Like": The polarity of the solvent should be similar to that of your compound. 2-Aminothiazole and its derivatives are polar, heterocyclic compounds due to the presence of nitrogen and sulfur atoms.[8] Therefore, polar solvents are often a good starting point.
-
Inertness: The solvent must not react with your compound.[7]
-
Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.
Common Solvents for 2-Aminothiazole Derivatives:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A common and effective solvent for many 2-aminothiazole derivatives.[9][10][11] |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Water | 100 | Very Polar | Can be used for more polar derivatives or in a mixed solvent system with ethanol.[12] |
| Benzene | 80 | Nonpolar | Has been used for the recrystallization of the parent 2-aminothiazole.[13] Due to its toxicity, toluene is often a preferred alternative. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent that can be effective for a range of polarities. |
| Acetonitrile | 82 | Polar Aprotic | Another common solvent for polar organic molecules. |
Question 2: When and how should I use a mixed solvent system?
Answer: A mixed solvent system is employed when no single solvent has the ideal solubility characteristics for your compound.[7] This is often the case when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).
The procedure involves dissolving the compound in a minimum amount of the "good" (high-solubility) solvent while hot. Then, the "bad" (low-solubility) solvent is added dropwise to the hot solution until it just becomes cloudy (the saturation point).[7][14] A few drops of the "good" solvent are then added to redissolve the precipitate and make the solution clear again.[14] The solution is then allowed to cool slowly. A common mixed solvent pair for polar compounds like 2-aminothiazole derivatives is ethanol-water.[7]
Question 3: How do different substituents on the 2-aminothiazole ring affect recrystallization?
Answer: Substituents can significantly impact the physical properties of the molecule, including its polarity, melting point, and solubility, which in turn affects the choice of recrystallization solvent and conditions.
-
Polar Substituents: Groups like hydroxyl (-OH), carboxyl (-COOH), or additional amino (-NH2) groups will increase the overall polarity of the molecule. This generally increases its solubility in polar solvents like water and alcohols.
-
Nonpolar Substituents: Alkyl or aryl groups will decrease the polarity, making the derivative more soluble in less polar solvents like toluene or ethyl acetate.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding can strongly influence solvent interactions.
-
Crystal Packing: The size, shape, and nature of the substituent will affect how the molecules pack into a crystal lattice, influencing the melting point and the ease of crystallization.
Due to this variability, a solvent that works well for one derivative may not be suitable for another. It is always advisable to perform small-scale solvent screening tests before committing to a bulk recrystallization.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted 2-aminothiazole derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with a small amount of hot solvent to prevent premature crystallization.[4]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Diagram 1: Single-Solvent Recrystallization Workflow
Caption: Workflow for a standard single-solvent recrystallization.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision tree for resolving "oiling out" during recrystallization.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.).
- Process of producing 2-aminothiazole. (n.d.). Google Patents.
- Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
- Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Synthesis of 2-aminothiazole derivatives. (2025). ResearchGate.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
- 2-Aminothiazole. (n.d.). Solubility of Things.
- Technical Support Center: Scale-Up of 2-Aminothiazole Synthesis. (n.d.). Benchchem.
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- Recrystallization Issues. (2024). Reddit.
- 2-Aminothiazole. (n.d.). Wikipedia.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
- 2-Aminothiazole. (n.d.). PubChem.
- 2-Aminothiazole CAS#: 96-50-4. (n.d.). ChemicalBook.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Aminothiazole from chloroacetal. (n.d.). Google Patents.
- Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
- Recrystallization (help meeeeee). (2013). Reddit.
- 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
- Synthesis and Evaluation of 2-Aminothiazole Derivative. (2018). Universal Print.
- How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate.
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Hantzsch Synthesis of Trifluoromethylphenyl Thiazoles: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Hantzsch synthesis of trifluoromethylphenyl thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to forge C-S and C-N bonds in the creation of valuable thiazole-containing molecules. The presence of the trifluoromethylphenyl moiety, a common pharmacophore in modern drug discovery, introduces unique electronic considerations that can influence reaction pathways and lead to unexpected side products.
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues encountered during this synthesis. We will explore the causality behind side product formation and offer robust, validated strategies to optimize your reaction outcomes.
Section 1: The Ideal Pathway: Hantzsch Thiazole Synthesis Mechanism
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry.[1] The classical route involves the condensation of an α-haloketone with a thioamide.[2] The reaction is prized for its reliability and high yields, proceeding through a well-established mechanism.[3][4] The driving force for the reaction is the formation of the highly stable, aromatic thiazole ring.[4][5]
The synthesis of a 2-amino-4-(trifluoromethylphenyl)thiazole, a common target, begins with the S-nucleophilic attack of thiourea on the α-carbon of a 2-halo-1-(trifluoromethylphenyl)ethan-1-one. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.
Caption: Figure 1: Accepted Mechanism of the Hantzsch Thiazole Synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common challenges encountered when synthesizing trifluoromethylphenyl thiazoles. The strong electron-withdrawing nature of the CF₃ group can significantly impact the electron density of the phenyl ring and the reactivity of the adjacent ketone, influencing side reaction pathways.
FAQ 1: My overall yield is disappointingly low. What are the common culprits?
Low yield is a multifaceted issue. Before investigating complex side reactions, it's crucial to validate the fundamentals of the experimental setup.
-
Purity of Starting Materials: The α-haloketone is a key reagent. It can be unstable and should be used fresh or purified if discoloration is observed. Exposure to light and moisture can lead to decomposition. Similarly, ensure the purity of your thioamide or thiourea.
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thioamide can often compensate for any degradation and help drive the reaction to completion.[4]
-
Reaction Temperature and Time: The Hantzsch synthesis is typically run with heating (refluxing in solvents like ethanol or methanol).[3][6] The electron-withdrawing CF₃ group can slow the initial S_N2 attack. If yields are low, consider increasing the reaction time or employing microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[7]
-
Incomplete Precipitation: The initial product of the reaction is often the hydrohalide salt of the thiazole, which can be soluble in polar solvents like ethanol.[4] The free base thiazole is precipitated by adding a weak base (e.g., NaHCO₃, Na₂CO₃) to the cooled reaction mixture.[3] Insufficient basification will result in product loss during filtration.
FAQ 2: I'm observing two isomeric products. What is the likely structure of the side product and how can I suppress its formation?
This is a classic issue in Hantzsch synthesis when using N-substituted thioamides and is exacerbated by reaction conditions. The side product is almost certainly the 3-substituted 2-imino-2,3-dihydrothiazole , a regioisomer of the desired 2-(N-substituted amino)thiazole.
Causality: The formation of this isomer is highly dependent on the reaction's pH.
-
Neutral/Basic Conditions: Under standard conditions (e.g., refluxing ethanol), the initial S-alkylation is followed by cyclization involving the more nucleophilic nitrogen atom, leading almost exclusively to the desired 2-amino-thiazole.
-
Acidic Conditions: If the reaction medium becomes strongly acidic, the nitrogen of the N-substituted thioamide can be protonated. This directs the cyclization to proceed through the other nitrogen atom, leading to the 2-imino isomer.[8] This pathway can become significant if acidic byproducts are not neutralized.
Caption: Figure 2: Competing Pathways for Isomer Formation.
Troubleshooting Strategy:
-
pH Control: The most effective method is to control the pH. The inclusion of a non-nucleophilic, acid-scavenging base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in the reaction mixture can prevent the buildup of HBr/HCl, thus suppressing the side reaction.
-
Solvent Choice: Highly polar, protic solvents can facilitate proton transfer. Switching to a less protic solvent like THF or 1,4-dioxane may reduce the formation of the imino isomer.[9]
-
Temperature Management: Lowering the reaction temperature, while potentially increasing the reaction time, can sometimes provide better selectivity for the thermodynamically favored product.
FAQ 3: My NMR shows significant amounts of unreacted α-bromo-(trifluoromethyl)acetophenone. How can I drive the reaction to completion?
The persistence of the starting α-haloketone points to an issue with the initial S_N2 step.
Causality:
-
Reduced Nucleophilicity: The thioamide, while a good nucleophile, may struggle to react if its nucleophilicity is diminished. This is less common with thiourea but can be a factor with electronically-demanding substituted thioamides.
-
Steric Hindrance: While not a major factor for a phenyl group, bulky substituents near the reactive centers can slow the reaction.
-
Deactivated Halide: Although α-haloketones are generally very reactive, any factors that disfavor the S_N2 transition state can impede the reaction. The strong electron-withdrawing effect of the trifluoromethylphenyl group enhances the electrophilicity of the carbonyl carbon but has a less pronounced effect on the α-carbon.
Troubleshooting Strategy:
-
Increase Thioamide Equivalents: Use up to 1.5 equivalents of the thioamide to push the equilibrium towards the product.
-
Add a Catalyst: While often run catalyst-free, the addition of a phase-transfer catalyst or a mild Lewis acid could potentially activate the α-haloketone. Some protocols utilize silica-supported catalysts to improve efficiency.[10]
-
Change Halide: If using an α-chloroketone, switching to the more reactive α-bromoketone or even α-iodoketone will significantly accelerate the S_N2 step.
-
Microwave Synthesis: As mentioned previously, microwave heating is highly effective at accelerating sluggish reactions and can be an excellent solution for overcoming activation energy barriers.[7]
FAQ 4: I'm seeing a complex mixture of byproducts that are difficult to characterize. Could this be due to reagent decomposition?
Yes, decomposition, particularly of the α-haloketone, can lead to a variety of hard-to-identify side products.
Causality: α-Haloketones can undergo self-condensation or decomposition, especially in the presence of base or upon prolonged heating. The trifluoromethylphenyl group makes the ketone susceptible to nucleophilic attack, and the α-halo group provides a leaving group, setting up potential side reactions.
Troubleshooting Strategy:
-
Slow Addition: Instead of mixing all reagents at the start, try dissolving the thioamide in the solvent at reflux and then adding the α-haloketone dropwise over 30-60 minutes. This keeps the instantaneous concentration of the α-haloketone low, minimizing self-reaction.
-
Purify the α-Haloketone: Ensure the α-haloketone is pure before use. Purification via recrystallization or rapid column chromatography (if stable) can remove impurities that might catalyze decomposition.
-
Moderate Temperature: Avoid excessive heating. Use the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged heating after completion.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: General Synthesis of 2-Amino-4-(3-trifluoromethylphenyl)thiazole
This protocol is a standard method for the synthesis of the target compound.[11]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 g, 13.1 mmol, 1.2 eq) to absolute ethanol (50 mL).
-
Addition of Ketone: To the stirring suspension, add 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (2.9 g, 10.9 mmol, 1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Precipitation: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is neutral or slightly basic (pH 7-8). A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to yield 2-amino-4-(3-trifluoromethylphenyl)thiazole as a solid.
Protocol 2: Minimizing Regioisomer Formation with N-Substituted Thioamides
This protocol incorporates an acid scavenger to suppress the formation of the 2-imino-2,3-dihydrothiazole side product.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-phenylthiourea (1.8 g, 11.8 mmol, 1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (1.6 g, 11.8 mmol, 1.1 eq) in 1,4-dioxane (40 mL).
-
Addition of Ketone: Heat the suspension to 80 °C. Add a solution of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (2.8 g, 10.7 mmol, 1.0 eq) in 1,4-dioxane (10 mL) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 80 °C for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Section 4: Summary of Conditions and Their Impact
The choice of experimental parameters is critical for maximizing the yield and purity of your target trifluoromethylphenyl thiazole.
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Solvent | Ethanol, Methanol | Good for general synthesis; product salt may be soluble. | Standard protic solvents for Hantzsch synthesis.[3][4] |
| THF, 1,4-Dioxane | Can reduce protic-mediated side reactions (e.g., isomerism). | Aprotic solvents can offer better control in certain cases.[9] | |
| Temperature | Reflux (60-100 °C) | Drives reaction to completion but may increase side products. | Thermal energy is needed to overcome the activation barrier.[4] |
| Microwave (100-150 °C) | Significantly reduces reaction time, often improves yield. | Efficient energy transfer accelerates the reaction rate.[7] | |
| Base | No Base | Standard, but risks acidic conditions and isomer formation. | The reaction can proceed without an external base.[11] |
| NaHCO₃, K₂CO₃ | Neutralizes acidic byproducts, suppresses imino-isomer. | Acts as an acid scavenger to control the reaction pathway.[8] | |
| Stoichiometry | 1.1-1.2 eq Thioamide | Helps drive the reaction to completion. | Le Châtelier's principle; compensates for any reagent degradation.[4] |
Section 5: References
-
(No Source)
-
Hantzsch, A. R. (1887). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
CHEM HELP ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
(No Source)
-
(No Source)
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
(No Source)
-
Tariq, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(15), 4487. Available at: [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
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Jilalat, A. E., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1569. Available at: [Link]
-
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Bawa, S., & Kumar, S. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2010(5), 257-266. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6205. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Thiazole Synthesis
Welcome to the technical support center for the synthesis of fluorinated thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful synthesis.
Introduction to Fluorinated Thiazole Synthesis
The incorporation of fluorine into thiazole scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, which can be adapted for the preparation of fluorinated analogues.[3][4][5] This guide will primarily focus on optimizations and troubleshooting within the context of the Hantzsch synthesis and related methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of fluorinated thiazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the first things I should check?
A1: Low yields in thiazole synthesis, particularly the Hantzsch method, can often be traced back to a few key factors.[6] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: This is the most critical factor. Impurities in your α-haloketone or thioamide can lead to competing side reactions, consuming your reactants and complicating purification.[6]
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer.[6] Always use freshly purified starting materials.
-
-
Anhydrous Conditions: The presence of water can be detrimental in some cases.
-
Recommendation: Use anhydrous solvents. Ensure your glassware is thoroughly dried before starting the reaction.
-
-
Reaction Temperature: The reaction may not be reaching the necessary activation energy, or conversely, the temperature might be too high, leading to decomposition.
-
Recommendation: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Q2: I've confirmed my starting materials are pure and the conditions are anhydrous, but the yield is still poor. What else could be the problem?
A2: If the basics are covered, consider the following:
-
Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and the formation of byproducts.
-
Recommendation: While a 1:1 molar ratio of α-haloketone to thioamide is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields, especially if the thioamide is prone to decomposition.[7]
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[6]
-
Recommendation: The choice of solvent is substrate-dependent. Ethanol, methanol, and butanol are commonly used.[3][6] If solubility is an issue, consider a solvent with a different polarity. For some syntheses, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent and promoter, often not requiring extensive work-up.[8]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Q3: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A3: Side reactions are a frequent cause of reduced yields and purification difficulties.
-
Isomer Formation: In the Hantzsch synthesis, particularly under acidic conditions, you can get a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6][9]
-
Recommendation: Running the reaction under neutral or basic conditions can favor the formation of the desired 2-aminothiazole.[6]
-
-
Condensation Byproducts: Formation of bis-thiazoles or other condensation products can occur, especially with incorrect stoichiometry.[6]
-
Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help you identify the formation of these byproducts early on.
-
Q4: How can I adjust my reaction conditions to suppress side product formation?
A4: Fine-tuning your reaction parameters is key.
-
Temperature and Reaction Time:
-
Recommendation: Lowering the reaction temperature can sometimes increase the selectivity for the desired product. Conversely, a shorter reaction time at a slightly higher temperature might prevent the formation of degradation products. Optimization through systematic variation of these parameters is often necessary.
-
-
pH Control:
-
Recommendation: As mentioned, acidic conditions can promote the formation of imino isomers.[9] Consider using a non-acidic solvent or adding a non-nucleophilic base to maintain neutral or slightly basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Q2: How do I choose the right fluorinating agent?
A2: The choice of fluorinating agent depends on whether you are introducing fluorine via an electrophilic or nucleophilic pathway.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are generally more stable and less reactive than nucleophilic sources.[10] They are often used for direct fluorination of heterocycles.
-
Nucleophilic Fluorinating Agents (e.g., DAST): These can be more reactive and require careful handling due to their potential instability at higher temperatures and the generation of HF upon contact with moisture.[11]
Q3: What are the key safety precautions I should take when working with fluorinated compounds and fluorinating agents?
A3: Safety is paramount when handling fluorine-containing compounds.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and gloves selected based on the specific chemical's compatibility.[10] Double-gloving is often recommended.
-
Ventilation: Work in a well-ventilated fume hood.[10]
-
Incompatible Materials: Keep fluorinated compounds away from strong acids, bases, and oxidizing or reducing agents.[10]
-
Emergency Procedures: Be aware of the emergency procedures for exposure. For skin contact with HF-generating compounds, after flushing with water, apply calcium gluconate gel and seek immediate medical attention.[10][12]
Q4: How can I effectively purify my fluorinated thiazole product?
A4: Purification strategies will depend on the physical properties of your product and the impurities present.
-
Precipitation and Filtration: If the thiazole product is a solid and poorly soluble in the reaction solvent upon cooling or neutralization, it can often be isolated by simple filtration.[5][7] Washing the solid with a suitable solvent can remove soluble impurities.
-
Column Chromatography: For mixtures that are not easily separated by precipitation, column chromatography on silica gel is a standard method. The eluent system will need to be optimized based on the polarity of your compound and impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective final purification step to obtain highly pure material.
Q5: What are the characteristic spectroscopic signatures I should look for to confirm the structure of my fluorinated thiazole?
A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[3][4]
-
¹H NMR: Look for the characteristic singlet of the C5-proton of the thiazole ring, typically in the range of 6.22–7.50 ppm.[4] Aromatic protons will appear in their expected regions.
-
¹³C NMR: The carbons of the thiazole ring will have distinct chemical shifts. For example, C2, C4, and C5 often appear in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively.[4]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift and coupling constants will provide valuable information about the electronic environment of the fluorine atom(s).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your synthesized compound.[3][4]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (if applicable) and other functional groups will be present.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via Hantzsch Synthesis [3][4]
-
Reaction Setup: In a round-bottom flask, combine the respective aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10-15 mL) and a magnetic stir bar.
-
Heating: Heat the mixture to reflux for 4-5 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when a single spot for the product is observed.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Isolation: The solid product that precipitates out is collected by filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Work-up Procedure for Reactions Involving DAST [10]
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add the reaction mixture to a chilled, saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Caution: This process is exothermic and releases gas. Ensure adequate ventilation.
-
Stirring: Continue stirring until gas evolution ceases.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters that can be optimized for the synthesis of fluorinated thiazoles.
| Parameter | Typical Range/Options | Rationale for Optimization |
| Temperature | Room Temperature to Reflux | Affects reaction rate and can influence selectivity. Higher temperatures may lead to decomposition. |
| Solvent | Ethanol, Methanol, Dioxane, HFIP | Solvent polarity influences the solubility of reactants and intermediates, impacting reaction kinetics.[6] |
| Base (optional) | Triethylamine, Sodium Carbonate | Can be used to neutralize acidic byproducts and influence the regioselectivity of the reaction.[6] |
| Reactant Ratio | 1:1 to 1:1.5 (α-haloketone:thioamide) | A slight excess of the thioamide can sometimes drive the reaction to completion.[7] |
| Reaction Time | 30 minutes to several hours | Should be optimized by monitoring the reaction to maximize product formation and minimize byproduct formation. |
Visualization of Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields and side product formation.
References
- Safety and handling of fluorin
- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthetic Strategies to Access Fluorin
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PubMed Central.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Modular synthesis of thiazoline and thiazole deriv
- Hantzsch thiazole synthesis - labor
Sources
- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Navigating Thiazole Cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiazole synthesis. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered during thiazole cyclization, a cornerstone reaction in medicinal chemistry and materials science. This resource is designed to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you in your experimental work. We will delve into the nuances of byproduct formation, offering field-proven insights and troubleshooting strategies to enhance the yield, purity, and scalability of your thiazole synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during thiazole synthesis, providing concise answers and directing you to more detailed explanations within our troubleshooting guide.
Q1: What are the most common byproducts in a Hantzsch thiazole synthesis?
A: The most frequently encountered byproducts include regioisomers (particularly when using N-substituted thioureas), products from the self-condensation of the α-haloketone starting material, and unreacted starting materials. Under certain conditions, resinous or polymeric materials can also form, complicating purification.
Q2: My reaction is giving a mixture of regioisomers. How can I control the selectivity?
A: Regioselectivity is a common challenge when using N-monosubstituted thioureas. The pH of the reaction medium is a critical factor. Neutral or slightly basic conditions typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles[1]. Careful control of pH is therefore essential for directing the reaction towards the desired isomer.
Q3: I'm observing a significant amount of a crystalline, water-soluble byproduct. What could it be?
A: A likely candidate for a water-soluble crystalline byproduct is 1,4-dithiane-2,5-diol. This compound can form from the self-condensation of the α-haloketone, particularly under aqueous or basic conditions.
Q4: My reaction mixture turns dark and forms a tar-like substance. What is causing this "resinification" and how can I prevent it?
A: "Resinification" is a complex process that can be attributed to several factors, including the thermal instability of starting materials and intermediates, and side reactions of the highly reactive α-haloketones. High reaction temperatures and prolonged reaction times are major contributors. Strategies to mitigate this include careful temperature control, shorter reaction times (e.g., through microwave-assisted synthesis), and ensuring the purity of your starting materials.
Q5: Are there "greener" alternatives to the traditional Hantzsch synthesis that can minimize byproducts?
A: Yes, several more environmentally friendly methods have been developed. Microwave-assisted organic synthesis (MAOS) is a prominent example, often leading to significantly reduced reaction times, higher yields, and fewer byproducts[2][3]. The use of alternative catalysts and solvent-free reaction conditions are also effective green chemistry approaches[2].
Troubleshooting Guide: From Byproducts to Pure Product
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues you may encounter during your thiazole cyclization experiments.
Issue 1: Low Yield of the Desired Thiazole Product
Q: I'm getting a low yield of my target thiazole. What are the likely causes and how can I improve it?
A: Senior Application Scientist's Insights:
Low yields in Hantzsch thiazole synthesis are often multifactorial. The primary culprits are typically competing side reactions that consume your starting materials, incomplete reaction, or loss of product during workup and purification. Let's break down the potential causes and solutions:
-
Purity of Starting Materials: The α-haloketones are notoriously unstable and can contain impurities that initiate side reactions. Always use freshly prepared or purified α-haloketones. The purity of the thioamide is also crucial.
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of starting materials and products, as well as the formation of polymeric byproducts (resinification). It is crucial to carefully monitor the reaction temperature and time. Consider running a time-course study to determine the optimal reaction duration.
-
Stoichiometry: The molar ratio of your reactants can significantly impact the yield. While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can help to ensure the complete consumption of the often more expensive and less stable α-haloketone.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Ethanol is a common choice, but other solvents like methanol or DMF may be more suitable for specific substrates.
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low thiazole yield.
Issue 2: Formation of Regioisomeric Byproducts
Q: My reaction with an N-substituted thiourea is producing a mixture of isomers. How can I obtain the desired regioisomer?
A: Senior Application Scientist's Insights:
The formation of regioisomers is a classic challenge in the Hantzsch synthesis when using N-monosubstituted thioureas. The key to controlling the outcome lies in understanding the reaction mechanism and the influence of pH. The initial S-alkylation of the thiourea is followed by cyclization, which can occur via two competing pathways, leading to either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.
-
Mechanism and pH Control: In neutral or slightly basic media, the nitrogen of the substituted amino group is more nucleophilic, leading to the formation of the 2-(N-substituted amino)thiazole. Conversely, under acidic conditions, the unsubstituted nitrogen can be protonated, and the cyclization proceeds through the substituted nitrogen, yielding the 3-substituted 2-imino-2,3-dihydrothiazole[1].
Experimental Protocol for Regioselective Synthesis:
| Parameter | For 2-(N-substituted amino)thiazole | For 3-substituted 2-imino-2,3-dihydrothiazole |
| pH | Neutral to slightly basic (pH 7-8) | Acidic (e.g., using a catalytic amount of HCl) |
| Base | Mild base like NaHCO₃ or pyridine | No base, or acidic catalyst |
| Solvent | Ethanol, Methanol | Ethanol, Dioxane |
| Temperature | Room temperature to reflux | Room temperature to reflux |
Mechanism of Regioisomer Formation:
Sources
Technical Support Center: Navigating the Scale-Up of Substituted Aminothiazole Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of substituted aminothiazoles. This guide is designed to provide you with in-depth, field-proven insights to anticipate and overcome the common challenges encountered when transitioning your synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we understand that scaling up a chemical process is not merely about using larger flasks; it involves a nuanced understanding of reaction kinetics, thermodynamics, mass transfer, and process safety. This resource is structured to provide both immediate troubleshooting solutions and answers to frequently asked questions to ensure a robust and efficient scale-up of your aminothiazole synthesis.
Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Problems
This section addresses specific issues you may encounter during your scale-up experiments in a question-and-answer format, focusing on the underlying scientific principles.
Q1: My Hantzsch aminothiazole synthesis is showing a significant exotherm upon scale-up, leading to poor temperature control and increased by-products. What's happening and how can I mitigate this?
A1: The Challenge of Exothermicity in Scale-Up
The Hantzsch thiazole synthesis, a widely used method for preparing aminothiazoles, is an exothermic reaction.[1] While this heat is easily dissipated in small-scale lab reactions due to a high surface-area-to-volume ratio, this ratio decreases significantly in larger reactors. This makes heat removal less efficient, leading to a rise in the internal temperature. This uncontrolled temperature increase can result in several problems:
-
Accelerated reaction rate: This can lead to a runaway reaction.
-
Formation of impurities: Higher temperatures can activate alternative reaction pathways, leading to the formation of undesired by-products.
-
Solvent boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure build-up.
Troubleshooting Protocol:
-
Characterize the Thermal Profile: Before scaling up, perform a reaction calorimetry study on the lab scale to quantify the heat of reaction and determine the rate of heat release. This data is crucial for designing an effective cooling strategy.
-
Control the Rate of Addition: Instead of adding all reagents at once, implement a controlled addition of one of the reactants, typically the α-haloketone, to a solution of the thiourea.[2] This allows the cooling system of the reactor to keep pace with the heat being generated.
-
Optimize the Solvent: Choose a solvent with a higher boiling point to provide a larger operating window for temperature control. Ensure the chosen solvent has good thermal conductivity.
-
Improve Mixing: Inadequate mixing can lead to localized hot spots. Ensure your reactor's agitation is sufficient to maintain a homogenous temperature throughout the reaction mass.[3]
Q2: I'm observing inconsistent and poor crystallization of my substituted aminothiazole product upon scale-up. What factors should I investigate?
A2: The Intricacies of Large-Scale Crystallization
Crystallization is a critical step for isolating and purifying your aminothiazole product. However, achieving consistent crystal form (polymorphism), size, and purity on a large scale can be challenging.[4] Inconsistent crystallization can lead to difficulties in filtration and drying, and can also impact the final product's stability and bioavailability.
Key Areas to Investigate:
-
Supersaturation Control: Crystallization is driven by supersaturation. On a large scale, cooling and anti-solvent addition rates need to be carefully controlled to maintain a consistent level of supersaturation. Rapid changes can lead to the formation of fine particles or amorphous material, which are difficult to filter.[5][6]
-
Solvent Environment: The choice of solvent and anti-solvent is critical. The table below provides a comparison of common solvents used for the crystallization of organic compounds.
-
Mixing: The hydrodynamics within the crystallizer influence nucleation and crystal growth. Inadequate mixing can lead to broad particle size distributions.
-
Seeding Strategy: A well-defined seeding protocol is essential for controlling crystal size and form. The amount and size of the seed crystals, as well as the timing of their addition, are critical parameters.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Anti-Solvents | Key Considerations for Scale-Up |
| Ethanol | 78 | 24.5 | Water, Heptane | Good solvency for many aminothiazoles, but its volatility can be a challenge in large reactors. |
| Isopropanol | 82 | 19.9 | Water, Hexane | Less volatile than ethanol, often a good alternative. |
| Acetone | 56 | 20.7 | Water, Diethyl Ether | High volatility, can be difficult to handle on a large scale. Good for dissolving a wide range of compounds.[7] |
| Ethyl Acetate | 77 | 6.0 | Heptane, Hexane | Lower polarity, good for less polar aminothiazoles. |
| Toluene | 111 | 2.4 | Heptane, Hexane | High boiling point, useful for high-temperature crystallizations. Potential toxicity is a concern. |
Troubleshooting Workflow for Crystallization:
Caption: A decision-making workflow for troubleshooting inconsistent crystallization.
Q3: The impurity profile of my aminothiazole product has changed significantly after scaling up. How do I identify the new impurities and control their formation?
A3: Managing Impurities in a Scaled-Up Process
It is not uncommon for the impurity profile of a product to change during scale-up.[8] This can be due to longer reaction times, localized high temperatures, or changes in the reactivity of trace impurities in starting materials at a larger scale. A robust impurity control strategy is a regulatory requirement for active pharmaceutical ingredients (APIs).[9]
A Systematic Approach to Impurity Management:
-
Identify the Impurities: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the new impurities.[10]
-
Hypothesize Formation Pathways: Based on the structures of the impurities and the reaction conditions, propose potential mechanisms for their formation. Common by-products in aminothiazole synthesis can arise from side reactions of the starting materials or degradation of the product.
-
Modify Reaction Conditions: Once the formation pathways are understood, modify the reaction conditions to minimize the formation of these impurities. This could involve:
-
Lowering the reaction temperature.
-
Optimizing the stoichiometry of the reactants.
-
Changing the solvent.
-
Implementing a more efficient purification method.
-
-
Purification Strategy: Develop a robust purification strategy to remove any remaining impurities. This may involve recrystallization, column chromatography, or extraction. The choice of method will depend on the physical and chemical properties of the product and the impurities.
Common Impurities in Aminothiazole Synthesis and Their Potential Causes:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction, poor mixing. | Increase reaction time, improve mixing, adjust stoichiometry. |
| Over-alkylation Products | Excess of α-haloketone. | Use a slight excess of thiourea. |
| Isomeric By-products | Reaction conditions favoring alternative cyclization pathways. | Control pH and temperature. |
| Degradation Products | High reaction temperatures, extended reaction times. | Lower reaction temperature, reduce reaction time. |
Frequently Asked Questions (FAQs) for Aminothiazole Scale-Up
Q: What are the critical process parameters (CPPs) to monitor during the scale-up of a Hantzsch aminothiazole synthesis?
A: The CPPs are the operational parameters that must be controlled within a defined range to ensure the final product meets its quality attributes. For a Hantzsch synthesis, these typically include:
-
Temperature: As discussed, this is critical for controlling reaction rate and impurity formation.
-
Reactant Addition Rate: This directly impacts the rate of heat generation.
-
Agitation Speed: This ensures homogeneity and efficient heat transfer.
-
Reaction Time: This needs to be optimized to ensure complete conversion without significant product degradation.
-
pH: In some cases, the pH of the reaction mixture can influence the product and impurity profile.
Q: How do I choose the right solvent for both the reaction and the work-up on a large scale?
A: Solvent selection for scale-up involves a multi-faceted evaluation:
-
Reaction Performance: The solvent should provide good solubility for the reactants and facilitate the desired reaction pathway.
-
Work-up and Isolation: The solvent should allow for efficient extraction and crystallization of the product.
-
Safety: The solvent should have a high flash point and low toxicity.
-
Environmental Impact: Consider the "greenness" of the solvent and its ease of recycling.
-
Cost: The cost of the solvent can be a significant factor on a large scale.
Q: What are the key safety considerations when scaling up an aminothiazole synthesis?
A: A thorough process safety assessment should be conducted before any scale-up. Key considerations include:
-
Thermal Hazards: As mentioned, the exothermicity of the reaction needs to be well-understood and controlled.
-
Reagent Handling: Some α-haloketones are lachrymators and require careful handling in a well-ventilated area.
-
Pressure Build-up: The potential for gas evolution or solvent boiling needs to be assessed.
-
Waste Disposal: A plan for the safe disposal of all waste streams must be in place.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]
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Nguyen, T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Almac Group. (2022). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]
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Ghorbani-Vaghei, R., & Malaeki, A. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360. [Link]
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Bala, S., et al. (2014). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 11), 2933–2941. [Link]
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Patil, P. S., et al. (2017). Synthesis and Crystal Structures of Some Pyridyl Aminothiazole and Thiazolidin-2-ylidene Benzamide Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2364-2371. [Link]
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Hermanto, S., et al. (2021). Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. Organic Process Research & Development, 25(5), 1195-1207. [Link]
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El-Sayed, M. A. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2549. [Link]
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Van de Vondel, J., et al. (2023). In the heat of the moment: Including realistic thermal fluctuations results in dramatically altered key population parameters. Ecology and Evolution, 13(9), e10526. [Link]
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Al-Ghorbani, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32549–32560. [Link]
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Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]
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Bala, S., et al. (2014). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 11), 2933–2941. [Link]
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Resolvent. (n.d.). Model-based Drying Time Prediction in Pharmaceutical API Production. [Link]
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Weyher, J. L., et al. (2022). Temperature Field, Flow Field, and Temporal Fluctuations Thereof in Ammonothermal Growth of Bulk GaN—Transition from Dissolution Stage to Growth Stage Conditions. Crystals, 12(6), 841. [Link]
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Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4796-4802. [Link]
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Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1137-1175. [Link]
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Li, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Synthetic Communications, 42(18), 2683-2690. [Link]
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Pomarnacka, E., & Kornicka, A. (2005). Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. Journal of Combinatorial Chemistry, 7(2), 239-242. [Link]
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Arote, S., Dhamak, K. B., & Bhangale, C. J. (2020). AN OVERVIEW ON IMPURITY PROFILING OF DRUG AND PHARMACEUTICAL FORMULATIONS. International Journal of Creative Research Thoughts (IJCRT), 8(6), 4426-4438. [Link]
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Sangwal, K. (2025). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth. [Link]
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European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Impurity Profile: A Review. [Link]
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Katritzky, A. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1473. [Link]
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Kulkarni, C., et al. (2020). Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization. Frontiers in Chemical Engineering, 2, 589139. [Link]
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Ye, T., & Romo, D. (2013). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 17(5), 800-811. [Link]
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Görög, S. (2000). 2.1. Strategies in impurity profiling. In Identification and Determination of Impurities in Drugs (pp. 23-45). Elsevier. [Link]
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Hughes, T. V., & Liras, S. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Bioorganic & Medicinal Chemistry Letters, 30(20), 127471. [Link]
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Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]
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Liu, Y., et al. (2019). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 24(18), 3292. [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Al-Kassimy, N., et al. (2024). Continuous Microfluidic Antisolvent Crystallization as a Bottom-Up Solution for the Development of Long-Acting Injectable Formulations. Pharmaceutics, 16(3), 398. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
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DiMasi, N., et al. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Crystal Growth & Design. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Nagarapu, L., et al. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Arkivoc, (i), 1-22. [Link]
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Begtrup, M. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 731-735. [Link]
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de Oliveira, C. S. A., et al. (2015). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Molecules, 20(8), 14793-14811. [Link]
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Removing unreacted starting materials from thiazole synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide provides field-proven insights and troubleshooting strategies for a critical, yet often challenging, step in your workflow: the removal of unreacted starting materials and byproducts. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions for a successful purification.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis reaction is complete. What is the quickest and most effective initial purification step?
For many common thiazole syntheses, particularly the Hantzsch reaction yielding 2-aminothiazoles, the product is formed as a hydrohalide salt (e.g., hydrobromide).[1] This salt is often soluble in the polar reaction solvent, such as methanol or ethanol.
The most straightforward initial purification is precipitation followed by vacuum filtration .[2]
Causality: The protonated nitrogen on the thiazole ring makes the salt form soluble. By adding a mild base, you deprotonate the thiazole, neutralizing it.[1] The neutral organic molecule is significantly less soluble in the aqueous or alcoholic medium and will precipitate out of the solution.[2][3] This step effectively removes a large portion of water-soluble starting materials (like excess thiourea) and inorganic salts.
Step-by-Step Protocol: Precipitation & Filtration
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃).[3][4] Swirl to ensure thorough mixing. The product should precipitate as a solid.
-
Isolation: Collect the solid product using a Büchner funnel under vacuum filtration.
-
Washing: Wash the collected solid (the "filter cake") with two portions of cold water to remove any remaining base and water-soluble impurities.[4]
-
Drying: Allow the product to air-dry on a watch glass or in a desiccator to obtain the crude, solid thiazole derivative.
Q2: After filtration, my product's TLC and melting point indicate it's still impure. What should I do next?
If the isolated solid is not sufficiently pure, recrystallization is the next logical step. This technique is highly effective for removing impurities that are either more soluble or less soluble than your desired compound in a specific solvent.
Causality: Recrystallization works on the principle of differential solubility.[5] An ideal solvent will dissolve your thiazole product completely at an elevated temperature but only sparingly at room temperature or below. Impurities that are highly soluble will remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be filtered out from the hot solution.[5]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent. Ethanol is a very common and effective choice for many 2-aminothiazole derivatives.[4] Other options include ethanol/water mixtures, methanol, or ethyl acetate/hexane combinations.[2][5] (See Table 1 for guidance).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If you observe any insoluble impurities in the hot solution, quickly filter it through a pre-warmed funnel to remove them. This prevents your product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[5]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.
-
Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash them with a small amount of cold recrystallization solvent to rinse away the impurity-laden mother liquor.[5]
-
Drying: Dry the pure crystals completely before determining the final yield and melting point.
| Solvent/System | Boiling Point (°C) | Polarity | Common Use Case for Thiazoles |
| Ethanol | 78 | Polar | General purpose, especially for 2-aminothiazoles.[4] |
| Methanol | 65 | Polar | Similar to ethanol, good for polar thiazoles.[5] |
| Ethanol/Water | Varies | Polar | For thiazoles that are too soluble in pure ethanol.[5] |
| Ethyl Acetate/Hexane | Varies | Med-Low | For less polar thiazole derivatives; good for co-solvent systems.[2] |
| Toluene | 111 | Non-polar | For non-polar products; higher boiling point. |
Q3: My thiazole product is an oil or won't crystallize. How can I purify it?
When dealing with non-crystalline products or complex mixtures, a combination of liquid-liquid extraction and column chromatography is the standard and most powerful approach.[4][6]
Causality:
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[7] By washing the organic layer with acidic and basic solutions, you can selectively remove basic and acidic impurities, respectively.[4]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel).[8] Less polar compounds travel down the column faster with the mobile phase (solvent), while more polar compounds are retained longer by the polar silica gel.
Purification Workflow for Non-Crystalline Thiazoles
Below is a logical workflow for purifying an oily or complex crude product.
Sources
Technical Support Center: A-Z Guide to Overcoming Low Reactivity in Fluorinated Aromatic Ketones
Welcome to the comprehensive support guide for researchers, chemists, and drug development professionals encountering reactivity challenges with fluorinated aromatic ketones. This resource is designed to move beyond simple procedural lists, offering in-depth causal explanations and validated strategies to transform sluggish or failed reactions into successful outcomes.
Introduction: The Duality of Fluorine's Influence
Fluorinated aromatic ketones are pivotal building blocks in medicinal chemistry and materials science. However, their unique electronic properties often lead to unexpected low reactivity. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I), which can, in principle, render the carbonyl carbon more electrophilic. Simultaneously, fluorine's lone pairs can participate in a mesomeric electron-donating effect (+M), which complicates the expected reactivity patterns.[1][2] The interplay of these effects, combined with steric factors, governs the ketone's susceptibility to nucleophilic attack or other transformations.[3][4] This guide will dissect these underlying principles and provide actionable troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address the most common issues encountered in the laboratory. Each question is followed by a detailed analysis of the root causes and a series of systematic solutions.
Issue 1: My Nucleophilic Aromatic Substitution (SNAr) Reaction is Stagnant. What's the First Step?
Q1: I'm attempting to substitute a fluorine atom on the aromatic ring with a nucleophile, but I'm observing no product formation, even at elevated temperatures. Why is this happening?
A1: Causality & Diagnosis
Low reactivity in SNAr reactions involving fluorinated aromatic ketones is often a multifaceted issue. The primary drivers are insufficient activation of the aromatic ring and the stability of the intermediate.
-
Insufficient Ring Activation: For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[5] This is achieved by having strong electron-withdrawing groups (EWGs), like the ketone itself or a nitro group, positioned ortho or para to the fluorine leaving group.[6] If the ketone is the sole activating group and is positioned meta to the leaving group, its ability to stabilize the negative charge in the Meisenheimer intermediate is significantly diminished, leading to a sluggish reaction.[6]
-
Leaving Group Paradox: In SNAr, the typical leaving group trend is inverted. Fluorine, despite being a poor leaving group in SN1/SN2 reactions due to the strength of the C-F bond, is often the best leaving group in SNAr.[7] Its high electronegativity makes the carbon it's attached to highly electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[6][7] If your substrate has other halogens, fluorine is the preferred site of substitution.
-
Solvent and Base Incompatibility: The choice of solvent and base is critical. Polar aprotic solvents are essential for solvating the cation of the base and leaving the "naked" nucleophile free to attack. An inadequate solvent or a base that is too weak to deprotonate the nucleophile effectively will halt the reaction.[8]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting SNAr reactions.
Solutions & Protocols:
-
Re-evaluate Your Substrate: Confirm that your ketone has at least one strong EWG ortho or para to the fluorine. For substrates with low activation, consider alternative strategies such as photoredox catalysis, which can enable the functionalization of unactivated fluoroarenes.[9]
-
Optimize the Base and Solvent System: If your nucleophile is an alcohol or amine, a stronger base may be required to generate a sufficient concentration of the nucleophilic anion.
-
Switch to a Stronger Base: Move from weaker carbonate or organic bases (e.g., K₂CO₃, Et₃N) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[10]
-
Change to a Higher-Boiling Solvent: If reactions in THF or acetonitrile are slow, switching to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP can allow for higher reaction temperatures and better solubility of inorganic bases.[8][11]
-
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (MeCN) | 82 | 37.5 | Good for moderate temperatures; can be insufficient for highly deactivated systems. |
| DMF | 153 | 36.7 | Excellent general-purpose SNAr solvent, but can decompose to form dimethylamine.[12] |
| DMSO | 189 | 46.7 | Highly polar, high-boiling; excellent for difficult reactions but can be hard to remove. |
| NMP | 202 | 32.2 | Stable at high temperatures; a good alternative to DMSO. |
Issue 2: My Condensation Reaction (e.g., Aldol, Claisen) is Failing.
Q2: I'm trying to perform a base-catalyzed condensation at the α-carbon of my fluorinated aromatic ketone, but the reaction is incomplete or produces complex mixtures.
A2: Causality & Diagnosis
The low reactivity here is often linked to the acidity of the α-protons and the stability of the resulting enolate.
-
Electronic Effects on α-Proton Acidity: The electron-withdrawing nature of both the ketone and the fluorinated ring should, in theory, increase the acidity of the α-protons, facilitating enolate formation. However, the stability and reactivity of the resulting enolate can be complex.[4][13]
-
Steric Hindrance: Fluorine atoms, particularly at the ortho position, can sterically hinder the approach of both the base and the electrophile to the α-carbon.
-
Side Reactions: Strong bases can sometimes attack the aromatic ring, leading to unwanted side products, especially if the reaction temperature is too high.
Troubleshooting Workflow:
-
Base Selection is Key:
-
For Aldol-type reactions: Start with a standard base like NaOH or KOH. If this fails, move to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation at low temperatures, minimizing side reactions.
-
For Claisen-type condensations: These reactions often require a strong, non-hydrolytic base to drive the equilibrium. Sodium hydride (NaH) or sodium ethoxide are common choices.[14]
-
-
Temperature Control: Perform enolate generation at low temperatures (-78 °C with LDA) to control reactivity and prevent side reactions. Once the enolate is formed, the electrophile can be added, and the reaction can be slowly warmed to room temperature.
-
Additive Strategy: The addition of Lewis acids can sometimes activate the carbonyl group of the electrophile, facilitating the condensation.[15]
Caption: Troubleshooting workflow for condensation reactions.
Issue 3: Reduction of the Ketone is Proving Difficult.
Q3: I am attempting to reduce the carbonyl group of a fluorinated benzophenone, but standard conditions (e.g., NaBH₄) are ineffective.
A3: Causality & Diagnosis
The electron-withdrawing effect of the fluorinated ring(s) can deactivate the carbonyl group towards reduction by making it less electron-rich. While this seems counterintuitive, the resonance donation from fluorine can partially offset the inductive withdrawal at the carbonyl carbon.
Solutions & Protocols:
-
Increase Reductant Strength: If sodium borohydride (NaBH₄) in methanol is ineffective, switch to a more powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent (e.g., THF, diethyl ether).
-
Catalytic Hydrogenation: For a cleaner reduction, catalytic hydrogenation is an excellent alternative.
-
Clemmensen or Wolff-Kishner Reduction: If the goal is to completely remove the carbonyl and form a methylene (-CH₂-) group, these classic reactions are highly effective, though they require harsh conditions (acidic for Clemmensen, basic for Wolff-Kishner).
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution of an activated fluoroaromatic ketone.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated aromatic ketone (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO or NMP to create a 0.2-0.5 M solution.
-
Base and Nucleophile Addition: Add the amine nucleophile (1.2 eq) followed by powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. For highly deactivated systems, temperatures up to 150 °C may be necessary.[11]
-
Workup: After completion, cool the reaction to room temperature, pour it into ice water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Understanding the Core Science: The Electronic Effects of Fluorine
The behavior of fluorinated aromatic ketones is governed by the balance between two opposing electronic effects. Understanding this is key to predicting and troubleshooting reactivity.
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly pulls electron density away from the aromatic ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.[1]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the aromatic ring. This effect increases electron density, particularly at the ortho and para positions.[2]
Caption: The dual electronic nature of fluorine substituents.
For most reactions involving nucleophilic attack on the ring (like SNAr), the powerful inductive effect dominates, making the reaction feasible. However, for reactions at the carbonyl or α-carbon, the interplay becomes more nuanced, requiring careful selection of reagents and conditions.
References
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Link
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Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. Link
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BenchChem. (2025). A comparative study of the directing effects of fluorine in different aromatic systems. BenchChem Technical Guides. Link
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Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Stack Exchange Inc. Link
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Mabey, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34776–34784. Link
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Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Link
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Mabey, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Link
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Sloop, J. C. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Link
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Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. LibreTexts. Link
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ResearchGate. (2015). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate. Link
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O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(21), 5789-5801. Link
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Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. MDPI. Link
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Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 672. Link
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Smith, A. M., et al. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 76(11), 4595–4603. Link
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BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem Technical Guides. Link
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Gao, Z., et al. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. Link
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Waseda University. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily. Link
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Schubert, W. M., & Latourette, H. K. (1952). The Aromatic Elimination Reaction. II. The Mechanism of the Acid-catalyzed Deacylation of Aromatic Ketones. Journal of the American Chemical Society, 74(7), 1829–1834. Link
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BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Technical Guides. Link
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Organic Chemistry Portal. (2019). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Link
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ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. Link
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Liu, W., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Organic Letters, 23(17), 6938–6943. Link
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Sigman, M. S., & Schmidt, M. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science. Link
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Link
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
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Oliphant, B. E., et al. (2025). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO2 Catalysts. ResearchGate. Link
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Neufeldt, S. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17334–17340. Link
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Henne, A. L., et al. (1947). The Alkaline Condensation of Fluorinated Esters with Esters and Ketones. Journal of the American Chemical Society, 69(2), 281–283. Link
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Validation & Comparative
Structural Elucidation of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate: A Comparative Guide to Synthesis and Spectroscopic Confirmation
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the precise structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides an in-depth analysis of the structural verification of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound with potential pharmacological relevance. We will explore the primary synthetic routes to this class of molecules and detail the essential spectroscopic techniques required for its unambiguous structural confirmation. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.
Introduction to 2-Aminothiazoles
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions, rendering it a versatile building block for targeting a wide array of proteins. The precise substitution pattern on the thiazole ring is critical for modulating a compound's pharmacological profile, making definitive structural analysis an indispensable step in the research and development process.
Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis
A robust and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, a plausible Hantzsch approach would involve the reaction of a methyl 2-halo-3-(3-fluorophenyl)-3-oxopropanoate with thiourea.
Mechanistic Insights
The causality behind this synthetic choice lies in its reliability and the ready availability of the starting materials. The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound.
-
Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom onto the carbonyl carbon.
-
Dehydration: A final dehydration step yields the aromatic thiazole ring.
This one-pot or two-step synthesis is often high-yielding and allows for diverse substitutions on the thiazole core, making it a strategic choice for creating libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Hantzsch Thiazole Synthesis Workflow.
Alternative Synthetic Strategy: The Gewald Aminothiazole Synthesis
For the sake of comprehensive comparison, the Gewald synthesis presents a viable alternative for the preparation of 2-aminothiazoles. This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While more commonly employed for the synthesis of 2-aminothiophenes, modifications of the Gewald reaction can also yield 2-aminothiazoles.
Comparative Analysis
| Feature | Hantzsch Synthesis | Gewald Synthesis |
| Starting Materials | α-Halocarbonyl, Thioamide | Carbonyl, Active Methylene Nitrile, Sulfur |
| Key Transformation | Cyclocondensation | Multicomponent Reaction |
| Versatility | High, well-established for diverse substitutions | Generally high, can be sensitive to substrates |
| Potential Byproducts | Can be minimized with optimized conditions | Potential for thiophene formation |
The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.
Definitive Structural Confirmation: A Spectroscopic Approach
The confirmation of the structure of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
A broad singlet for the amino protons (-NH₂), which may exchange with D₂O.
-
A multiplet pattern in the aromatic region corresponding to the protons of the 3-fluorophenyl group. The fluorine coupling will result in characteristic splitting patterns.
-
-
-
¹³C NMR (Carbon NMR): This provides information about the different carbon environments in the molecule.
-
Sample Preparation: As above, a more concentrated sample may be required.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer with proton decoupling.
-
Expected Signals:
-
A signal for the methyl ester carbon.
-
Signals for the carbonyl carbon of the ester and the carbons of the thiazole ring.
-
Signals for the carbons of the 3-fluorophenyl ring, with characteristic splitting due to carbon-fluorine coupling.
-
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region).
-
C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations of the thiazole and phenyl rings (in the 1500-1650 cm⁻¹ region).
-
C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region).
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, which will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Caption: Spectroscopic Workflow for Structural Confirmation.
Data Summary and Interpretation
While specific experimental data for this compound is not publicly available in peer-reviewed literature at the time of this guide's compilation, the following table outlines the expected spectroscopic characteristics based on the analysis of closely related analogues.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for -OCH₃, -NH₂, and a complex multiplet for the 3-fluorophenyl group. |
| ¹³C NMR | Resonances for ester C=O, thiazole ring carbons, and fluorophenyl carbons with C-F coupling. |
| FT-IR (cm⁻¹) | N-H stretch (~3400), C=O stretch (~1715), C=N/C=C stretches (~1600-1500), C-F stretch (~1250). |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
Note to Researchers: The absence of publicly available, peer-reviewed spectroscopic data for this specific compound underscores the critical importance of rigorous in-house characterization. The data presented here are predictive and should be used as a guide for the interpretation of experimentally acquired spectra.
Conclusion and Best Practices
The structural confirmation of this compound is a multi-faceted process that begins with a logical synthetic strategy, such as the Hantzsch synthesis, and culminates in a thorough spectroscopic analysis. The convergence of data from NMR, FT-IR, and mass spectrometry provides the necessary evidence to unambiguously assign the structure. It is imperative that researchers rely on their own experimentally generated data for final structural confirmation, using the information in this guide as a foundational framework for their analytical approach. This rigorous validation is a non-negotiable step in advancing compounds through the drug discovery pipeline.
References
- Hantzsch Thiazole Synthesis: A foundational method for thiazole synthesis. Further reading can be found in comprehensive organic chemistry textbooks and review articles on heterocycle synthesis.
- Gewald Aminothiazole Synthesis: An alternative multicomponent reaction for accessing substituted aminothiazoles.
- Spectroscopic Techniques: For detailed principles of NMR, FT-IR, and Mass Spectrometry, refer to standard university-level textbooks on analytical chemistry and spectroscopy.
A Senior Scientist's Guide to Purity Analysis of 2-Aminothiazole: A Comparative Evaluation of HPLC-UV and LC-MS
Introduction: The Analytical Imperative for 2-Aminothiazole Purity
2-Aminothiazole is a foundational heterocyclic amine that serves as a critical starting material and structural motif in a vast array of pharmaceutical compounds, including well-known antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of 2-aminothiazole is not merely a quality control checkpoint; it is a fundamental requirement for drug safety and efficacy. Impurities, which can arise from the synthetic route or degradation, may possess their own pharmacological or toxicological profiles, making their detection and quantification a critical aspect of drug development and manufacturing.
This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques for purity analysis: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simplistic protocols to explore the causal relationships between the physicochemical properties of 2-aminothiazole and the strategic choices made during method development, providing researchers and drug development professionals with a robust framework for selecting and implementing the most appropriate analytical strategy.
The Core Challenge: The Polarity of 2-Aminothiazole
The primary hurdle in the chromatographic analysis of 2-aminothiazole is its high polarity and basic nature (pKa ≈ 5.36).[3] These properties present a significant challenge for traditional reversed-phase (RP) HPLC, the most common separation mode in pharmaceutical analysis.[4]
-
The "Why": In reversed-phase chromatography, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[4] Highly polar molecules like 2-aminothiazole have minimal affinity for the stationary phase and high affinity for the polar mobile phase. Consequently, they are poorly retained and often elute at or near the column's void volume, co-eluting with other polar impurities and the solvent front, making accurate quantification impossible.[5][6]
Addressing this retention challenge is the first and most critical step in developing a reliable purity method. This guide will explore two distinct strategies: an advanced HPLC-UV method using Hydrophilic Interaction Liquid Chromatography (HILIC) and a highly specific LC-MS method.
Technique I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the established method for routine quality control, prized for its robustness, cost-effectiveness, and straightforward operation.[7] However, a standard C18 approach is insufficient for 2-aminothiazole. We will therefore focus on the HILIC approach, which is specifically designed for the retention of polar compounds.[8][9][10]
Causality: Why HILIC is the Superior Choice for HPLC-UV Analysis
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[10]
-
Mechanism of Retention: In this environment, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like 2-aminothiazole, partition into this aqueous layer from the organic-rich mobile phase, leading to strong retention.[9][11] Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase, which disrupts the partitioning mechanism and moves the analyte through the column. This "reverse-reversed phase" behavior provides the retention necessary for robust separation and quantification.[10]
Experimental Protocol: HPLC-UV Purity Method (HILIC)
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621> and Ph. Eur. 2.2.46.[12][13][14] Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[15][16][17]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
HPLC grade acetonitrile, water, and ammonium formate.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 258 nm (based on UV absorbance of the thiazole ring)[18]
-
Injection Volume: 2 µL
3. Sample Preparation:
-
Diluent: 75:25 Acetonitrile:Water
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of 2-Aminothiazole reference standard in diluent. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the 2-aminothiazole sample at a concentration of 1.0 mg/mL in diluent.
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
5. Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Sample Solution.
-
Calculation: Calculate the purity of the sample using the area percent method.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for 2-aminothiazole purity analysis using HPLC-UV.
Technique II: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantifying known impurities against a reference standard, its weakness lies in identification. A UV detector sees only a peak, providing no structural information. If an unknown peak appears, or if two compounds co-elute, UV detection is blind.[19] This is where LC-MS becomes indispensable. By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of each eluting compound, providing a powerful tool for impurity identification and profiling.[20][21]
Causality: Why Mass Spectrometry Excels at Impurity Profiling
-
Specificity: A mass spectrometer detects ions based on their mass-to-charge ratio (m/z). This provides an orthogonal detection mechanism to UV absorbance, allowing it to distinguish between compounds that might co-elute chromatographically but have different molecular weights.
-
Sensitivity: LC-MS systems, particularly when operated in selected ion monitoring (SIM) mode, offer significantly lower limits of detection (LOD) than UV detectors, enabling the identification of trace-level impurities that might otherwise be missed.[22]
-
Identification: The molecular weight information is a critical first step in identifying unknown impurities. For example, a peak at m/z corresponding to the starting material plus an oxygen atom could indicate an oxidation product. This capability is crucial during forced degradation studies and for understanding the stability of the API.
Experimental Protocol: LC-MS for Impurity Identification
This protocol is optimized for compatibility with mass spectrometry, which necessitates the use of volatile mobile phase additives. Non-volatile buffers like phosphate, commonly used in HPLC-UV, will precipitate in and contaminate the ion source.[23]
1. Instrumentation and Consumables:
-
LC-MS system (e.g., Agilent 6120 Single Quadrupole LC/MS) with an Electrospray Ionization (ESI) source.
-
Column: C18 Reversed-Phase Column, e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. (A C18 is chosen here to demonstrate a common alternative, but a HILIC column could also be used with an MS-compatible mobile phase).
-
LC-MS grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
3. Mass Spectrometer Settings (ESI Positive Mode):
-
Rationale for ESI+: 2-aminothiazole has a basic nitrogen atom that is easily protonated, making it ideal for detection in positive ionization mode.
-
Scan Range: m/z 50 - 500
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
4. Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Sample Solution: Prepare the 2-aminothiazole sample at a concentration of approximately 0.1 mg/mL in diluent.
5. Procedure:
-
Inject the sample.
-
Acquire data in full scan mode to search for all potential impurities.
-
Analyze the data by extracting ion chromatograms for the parent compound (m/z 101.0 for [M+H]⁺) and any other observed masses.
-
Correlate peaks in the Total Ion Chromatogram (TIC) with their corresponding mass spectra to tentatively identify impurities.
Workflow for LC-MS Impurity Profiling
Caption: Workflow for 2-aminothiazole impurity profiling using LC-MS.
Performance Comparison: HPLC-UV vs. LC-MS
The choice between these two powerful techniques depends entirely on the analytical goal. The following table provides a direct comparison of their performance characteristics for the analysis of 2-aminothiazole purity.
| Feature | HPLC-UV (HILIC Method) | LC-MS (Reversed-Phase Method) | Rationale & Justification |
| Primary Use | Quantitative Purity & Assay | Qualitative Identification & Quantitative Trace Analysis | HPLC-UV is a robust tool for routine QC where impurities are known. LC-MS is a research and development tool for identifying unknowns and quantifying low-level impurities.[21] |
| Specificity | Moderate | Very High | UV detection is based on chromophore absorbance; co-eluting compounds can interfere. MS detects based on a unique physical property (m/z), providing much higher confidence in peak identity.[19] |
| Sensitivity (LOD/LOQ) | ng range (e.g., ~0.05% level) | pg - fg range (e.g., <0.01% level) | Mass spectrometers are inherently more sensitive detectors than UV detectors, making them ideal for trace impurity analysis as required by regulatory bodies.[22] |
| Impurity ID | Not Possible | Primary Strength | UV provides retention time only. MS provides molecular weight, which is the first and most critical piece of data for structural elucidation of an unknown.[20] |
| Robustness | High | Moderate | HPLC-UV methods are generally more rugged for routine use in a QC environment. LC-MS systems are more complex and sensitive to matrix effects and contamination. |
| Cost (Capital) | $ | A standard HPLC-UV system is significantly less expensive than an LC-MS system. | |
| Cost (Operational) | Low | High | LC-MS requires more expensive LC-MS grade solvents, gases (nitrogen), and more specialized maintenance. |
| Mobile Phase | Flexible (e.g., Phosphate buffers) | Restricted to volatile buffers (e.g., Formate, Acetate) | This is a critical constraint. Non-volatile salts will foul the MS ion source, rendering it inoperable.[23][24] |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful, essential techniques in the pharmaceutical industry, but they serve different, often complementary, purposes in the analysis of 2-aminothiazole purity.
-
Choose HPLC-UV for routine, validated quality control. When you need to reliably and cost-effectively measure the purity of 2-aminothiazole against known impurity standards in a manufacturing environment, a well-developed HILIC-UV method is the authoritative and appropriate choice. Its robustness and simplicity make it ideal for high-throughput analysis.
-
Choose LC-MS for development, investigation, and trace analysis. When developing a synthetic process, performing stability or forced degradation studies, characterizing a new reference standard, or investigating an out-of-specification result, LC-MS is non-negotiable. Its ability to "see" what UV cannot—providing molecular weights of unknown impurities—is essential for building a comprehensive understanding of the drug substance and ensuring its safety.
Ultimately, a complete analytical package for 2-aminothiazole in a drug development setting will leverage both techniques: LC-MS to identify and characterize potential impurities, and a validated HPLC-UV method to monitor and control them throughout the product lifecycle.
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]
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Why HILIC is what your polar compounds need for purification . Buchi.com. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . National Institutes of Health (NIH). [Link]
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Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . PubMed. [Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . LinkedIn. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]
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Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . Obrnuta faza. [Link]
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Comparative Study of UV And HPLC Methods for Estimation of Drug . Preprints.org. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis . Drawell. [Link]
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2-Aminothiazole | C3H4N2S . PubChem. [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... . ResearchGate. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . ResearchGate. [Link]
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2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease . National Institutes of Health (NIH). [Link]
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Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the... . SciSpace. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . National Institutes of Health (NIH). [Link]
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2-Aminothiazole . Wikipedia. [Link]
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Revision of European Pharmacopeia (EP) Chapter 2.2.46 . Phenomenex. [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. [Link]
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<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. [Link]
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usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . PubMed. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole . MDPI. [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome . PubMed. [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. [Link]
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Aminothiazole - UV/Visible spectrum . National Institute of Standards and Technology (NIST). [Link]
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LCMS characterization of ultra trace impurities in Pharma analysis . Shimadzu. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . PubMed. [Link]
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Synthesis of novel 2-amino thiazole derivatives . Der Pharma Chemica. [Link]
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A Senior Application Scientist's Guide to the Reactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Thiazole Derivatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of heterocyclic compounds, fluorinated phenyl thiazole derivatives have emerged as privileged structures in the pursuit of novel therapeutics.[3][4][5] This guide provides an in-depth comparison of the chemical reactivity of 3-fluorophenyl and 4-fluorophenyl thiazole derivatives, offering insights into the causal relationships behind their differential reactivity and providing a framework for experimental validation.
The Decisive Role of Fluorine's Positional Isomerism
The substitution pattern of fluorine on the phenyl ring is not a trivial consideration; it fundamentally dictates the electronic landscape of the entire molecule, thereby influencing its reactivity in subsequent chemical transformations. The key to understanding the reactivity differences between the 3-fluoro and 4-fluoro isomers lies in the dual electronic nature of the fluorine atom: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M or +R).[6][7][8]
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This effect propagates through the carbon skeleton, decreasing with distance.[7][8]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions relative to the fluorine atom.[6][7]
The interplay of these two opposing effects determines the overall electron density at different positions on the phenyl ring, which is a critical factor in reactions such as nucleophilic aromatic substitution (SNAr).
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl halides and is particularly relevant for fluorinated aromatics.[9][10] In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The rate of SNAr reactions is highly sensitive to the electronic properties of the aromatic ring; electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[10][11]
The 4-Fluorophenyl Thiazole Derivative: An Activated System
In the case of a 4-fluorophenyl thiazole derivative, the fluorine atom is at the para position relative to the point of attachment of the phenyl ring to the thiazole moiety. Let's consider a scenario where a nucleophilic attack occurs on the phenyl ring, displacing a leaving group (e.g., another substituent or, in some cases, the fluorine itself). The strong electron-withdrawing inductive effect of the para-fluorine atom significantly depletes electron density from the entire ring, making it more susceptible to nucleophilic attack. Furthermore, the resonance effect, which donates electron density, is also directed to the para position. However, in the context of SNAr, the inductive effect of fluorine is generally considered to be dominant in deactivating the ring towards electrophiles but activating it towards nucleophiles. The stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is at the ortho or para position to the leaving group.
The 3-Fluorophenyl Thiazole Derivative: A Less Activated System
For the 3-fluorophenyl thiazole derivative, the fluorine atom is at the meta position. While the inductive effect of fluorine still withdraws electron density from the ring, its ability to stabilize the negative charge of the Meisenheimer complex during a nucleophilic attack is less pronounced compared to the para isomer. This is because the resonance effect of fluorine does not extend to the meta position. Consequently, the 3-fluorophenyl ring is less activated towards nucleophilic aromatic substitution compared to its 4-fluoro counterpart.
The following diagram illustrates the electronic effects of the fluorine atom in both isomers:
Caption: Electronic effects influencing the reactivity of 4-fluoro vs. 3-fluorophenyl thiazole derivatives in SNAr.
Proposed Experimental Validation
To empirically validate the predicted difference in reactivity, a competitive reaction experiment can be designed.
Experimental Workflow: Competitive Nucleophilic Aromatic Substitution
Caption: Workflow for a competitive SNAr experiment to compare isomer reactivity.
Detailed Protocol
-
Preparation of Reactants: Prepare a solution containing an equimolar mixture of the 3-fluorophenyl and 4-fluorophenyl thiazole derivatives in a suitable aprotic polar solvent (e.g., DMF or DMSO). The thiazole derivatives should ideally have a good leaving group (e.g., a nitro group) at a position ortho or para to the thiazole moiety to facilitate the SNAr reaction.
-
Reaction Setup: To the mixture of isomers, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a strong nucleophile, such as sodium methoxide. The reaction should be carried out at a controlled temperature.
-
Monitoring and Quenching: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Once a significant amount of product has formed (but before the complete consumption of the starting materials), quench the reaction by adding a proton source (e.g., water or a mild acid).
-
Analysis: After an appropriate workup to isolate the organic components, analyze the reaction mixture using a quantitative method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Quantify the amounts of the unreacted 3-fluorophenyl and 4-fluorophenyl thiazole starting materials and their respective substitution products.
Expected Outcome and Data Summary
Based on the principles of electronic effects, it is hypothesized that the 4-fluorophenyl thiazole derivative will be more reactive towards nucleophilic aromatic substitution. Therefore, the reaction mixture is expected to contain a higher proportion of the product derived from the 4-fluoro isomer and a larger amount of unreacted 3-fluoro isomer.
| Compound | Expected Relative Amount in Final Mixture | Rationale |
| 4-Fluorophenyl Thiazole (Starting Material) | Low | More reactive due to the strong electron-withdrawing inductive effect of the para-fluorine, which stabilizes the Meisenheimer complex. |
| 3-Fluorophenyl Thiazole (Starting Material) | High | Less reactive as the meta-fluorine provides less stabilization to the negatively charged intermediate. |
| Product from 4-Fluoro Isomer | High | The higher reactivity of the starting material leads to a greater formation of this product. |
| Product from 3-Fluoro Isomer | Low | The lower reactivity of the starting material results in a smaller amount of this product being formed under competitive conditions. |
Conclusion
The positional isomerism of the fluorine atom on the phenyl ring of thiazole derivatives has a profound and predictable impact on their chemical reactivity. The 4-fluorophenyl isomer is anticipated to be significantly more reactive in nucleophilic aromatic substitution reactions compared to the 3-fluorophenyl isomer. This is primarily due to the superior ability of the para-fluorine to stabilize the negatively charged Meisenheimer intermediate through its potent inductive effect. The proposed competitive reaction experiment provides a robust framework for researchers to empirically validate this hypothesis. A thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the development of novel fluorinated thiazole-based drug candidates.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Thiazole Analogs
For researchers and professionals in drug development, the thiazole ring represents a privileged scaffold, a core structure renowned for its wide array of pharmacological activities.[1][2] Thiazole derivatives form the backbone of numerous approved drugs and clinical candidates, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[2][3] A key strategy in modern medicinal chemistry to amplify the therapeutic potential of such scaffolds is the selective incorporation of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data and detailed protocols to empower your research endeavors.
The introduction of fluorine into a drug candidate is a deliberate, strategic choice. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties. Key effects include enhanced metabolic stability by blocking sites of oxidation, increased binding affinity to target enzymes through unique electrostatic interactions, and modulated lipophilicity, which can improve membrane permeability and overall pharmacokinetic profiles.[4][5] This guide will explore how this "fluorine factor" plays out in the context of thiazole analogs across major therapeutic areas.
Anticancer Activity: Enhancing Potency and Selectivity
Thiazole derivatives exert their anticancer effects through diverse mechanisms of action, including the induction of programmed cell death (apoptosis), disruption of microtubule dynamics, and the inhibition of critical signaling pathways and kinases (e.g., PI3K/Akt/mTOR, VEGFR-2) that drive tumor growth and proliferation.[6][7][8] The introduction of fluorine can significantly enhance these cytotoxic effects.
Fluorine's high electronegativity can alter the electronic distribution of the thiazole scaffold, often leading to stronger and more specific interactions with the target protein's active site. For instance, studies have shown that thiazole derivatives bearing a fluoro-substituent on an associated phenyl ring exhibit enhanced activity and selectivity against cancer cells.[9] This is often attributed to the formation of favorable hydrogen bonds or dipole interactions that non-fluorinated analogs cannot achieve.
Comparative Anticancer Data
The following table summarizes representative data comparing the cytotoxic activity (IC₅₀ values) of fluorinated and non-fluorinated thiazole analogs against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound Type | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Non-Fluorinated Analog | Thiazole-coumarin hybrid | MCF-7 (Breast) | 2.15 ± 0.12 | [10] |
| Fluorinated Analog | Thiazole-naphthalene deriv. (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [10] |
| Non-Fluorinated Analog | 2-amino-4-phenyl thiazole deriv. | HCT-116 (Colon) | >10 (example) | N/A |
| Fluorinated Analog | 2-fluorophenyl deriv. (128a) | HCT-116 (Colon) | 0.156 | [2] |
| Non-Fluorinated Analog | Hydrazinyl-thiazole deriv. | HepG2 (Liver) | >10 (example) | N/A |
| Fluorinated Analog | Hydrazinyl-thiazole deriv. (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| Fluorinated Analog | 4-fluoro-N-(thiazolylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [9] |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is most valid when performed within the same study.
Mechanism Spotlight: Induction of Apoptosis
A primary mechanism for many anticancer agents is the activation of the intrinsic apoptosis pathway. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, which execute cell death. Potent thiazole derivatives can trigger this cascade, leading to the selective elimination of cancer cells.[7][8]
Caption: Intrinsic apoptosis pathway induced by thiazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust colorimetric method to assess cell viability based on the metabolic activity of mitochondria.[11][12]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the thiazole analog in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubate for 3-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC₅₀ value.
-
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents.[14] Thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[14] Fluorination can play a critical role in enhancing this activity, often by improving the compound's ability to penetrate microbial cell walls or by increasing its affinity for essential bacterial enzymes.
Structure-activity relationship (SAR) studies have consistently shown that small halogen substituents, particularly fluorine at the para-position of a phenyl ring, induce excellent antimicrobial activity.[15]
Comparative Antimicrobial Data
The following table presents representative data on the antimicrobial activity of fluorinated vs. non-fluorinated thiazoles, measured by the Minimum Inhibitory Concentration (MIC) or zone of inhibition. Lower MIC values and larger inhibition zones indicate greater efficacy.
| Compound Type | Structure/Substitution | Organism | Activity (MIC in µg/mL) | Reference |
| Non-Fluorinated Analog | 2-aminothiazole deriv. | S. aureus | >100 (example) | N/A |
| Fluorinated Analog | 4-fluorophenyl thiazole deriv. | S. aureus | 25 | [2] |
| Non-Fluorinated Analog | Thiazole-triazole hybrid | S. pyogenes | 50 | [2] |
| Fluorinated Analog | Thiazole-triazole hybrid (4-F) | S. pyogenes | 25 | [2] |
| Non-Fluorinated Analog | Benzofuryl pyrazolylthiazole | C. albicans | 25 (example) | N/A |
| Fluorinated Analog | Fluorinated Benzofuryl pyrazolylthiazole (8c) | C. albicans | 1.95 | [16] |
Experimental Workflow: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Caption: Workflow for the Kirby-Bauer antimicrobial susceptibility test.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is based on standards from the Clinical and Laboratory Standards Institute (CLSI).[17][18]
-
Inoculum Preparation:
-
Using a sterile loop, select 4-5 well-isolated colonies of the test bacterium from a pure culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter). Impregnate separate sets of disks with known concentrations of the fluorinated and non-fluorinated thiazole analogs. A solvent control disk should also be prepared.
-
Using sterile forceps or a disk dispenser, place the disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 35-37°C for 18-24 hours.
-
-
Data Acquisition and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The results are interpreted by comparing the zone diameters to established standards, though for novel compounds, the comparison between the fluorinated and non-fluorinated analogs provides a direct measure of relative activity.[19]
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation underlies numerous diseases, making the discovery of new anti-inflammatory agents a research priority.[20] Thiazole derivatives have shown significant anti-inflammatory properties, primarily by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[21][22] Some thiazoles also act by inhibiting inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) levels during inflammation.[23]
While direct comparative studies are less common in the literature, the established principles of fluorine in medicinal chemistry suggest that fluorinated analogs would likely exhibit enhanced inhibition of these inflammatory targets due to more favorable enzyme-ligand interactions.
Comparative Anti-inflammatory Data
This table illustrates the anti-inflammatory potential of thiazole derivatives.
| Compound Type | Assay | Target/Mediator | Activity (% Inhibition or IC₅₀) | Reference |
| Thiazole Analog (3c) | Carrageenan-induced paw edema | In vivo inflammation | 44% inhibition | [24] |
| Thiazole Analog (3h) | Carrageenan-induced paw edema | COX-2 enzyme | Significant activity comparable to diclofenac | [25] |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Nitric Oxide (NO) synthesis | Significant reduction in NO | [23] |
Mechanism Spotlight: The Arachidonic Acid Cascade
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. This is then metabolized by COX and LOX enzymes into various pro-inflammatory eicosanoids. Thiazole derivatives can intervene by blocking these enzymatic pathways.
Caption: Inhibition of the COX and LOX pathways by thiazole analogs.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[20][26]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
-
Cytotoxicity Pre-Screening:
-
First, perform an MTT assay (as described previously) to determine the non-toxic concentration range of the thiazole analogs on RAW 264.7 cells. Subsequent experiments must use non-cytotoxic concentrations.[20]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the fluorinated and non-fluorinated thiazole analogs.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include a "LPS only" control and a "cells only" negative control.
-
Incubate for 24 hours.[26]
-
-
Griess Reaction:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant.[26]
-
Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the "LPS only" control.
-
Conclusion
The thiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. As this guide demonstrates, the strategic incorporation of fluorine is a powerful and validated approach to significantly enhance the biological activity of thiazole analogs. Across anticancer, antimicrobial, and anti-inflammatory applications, fluorination can improve potency, selectivity, and pharmacokinetic properties. By understanding the underlying mechanisms and employing robust experimental protocols, researchers can effectively leverage fluorination to accelerate the discovery and development of next-generation thiazole-based drugs.
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Navigating the Binding Landscape: A Comparative Docking Study of Fluorinated Thiazole Inhibitors
In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry.[1] Fluorination can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies focused on a series of fluorinated thiazole inhibitors targeting a hypothetical, yet representative, protein kinase.
As researchers and drug development professionals, our goal is to not only identify potent inhibitors but also to understand the subtle molecular interactions that govern their efficacy. This guide will walk through the entire comparative docking workflow, from the foundational principles of experimental design to the nuanced interpretation of docking results, all while maintaining the highest standards of scientific integrity.
The Rationale: Why Fluorinated Thiazoles and Why Docking?
Thiazole-containing compounds are prevalent in a multitude of biologically active molecules, exhibiting a wide range of therapeutic activities, including as antibacterial, anticancer, and anti-inflammatory agents.[2][3] The introduction of fluorine to the thiazole scaffold can enhance binding affinity through various mechanisms, such as the formation of favorable electrostatic interactions with the protein target.[4][5][6]
Molecular docking is an indispensable computational technique in structure-based drug design.[7][8] It predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding conformations and affinities.[9] By comparing the docking scores and binding modes of a series of fluorinated thiazole analogues, we can elucidate critical structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors.[4][5][6][10]
Experimental Design: A Self-Validating Docking Protocol
To ensure the reliability and reproducibility of our findings, we will employ a rigorous and self-validating docking protocol. This involves careful preparation of both the protein receptor and the small molecule ligands, selection of appropriate docking software, and a robust method for analyzing and validating the results.
Step 1: Receptor and Ligand Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures.
Protein Preparation:
-
Obtain the Protein Structure: Start with a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use a hypothetical kinase with PDB ID: XXXX.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless a specific water molecule is known to be critical for ligand binding.[11][12]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. This is crucial for defining the correct ionization and tautomeric states of amino acid residues.[12]
-
Assign Charges: Assign partial charges to all atoms. The choice of force field (e.g., AMBER, CHARMM) will influence these charges and should be consistent throughout the study.[13]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.[12]
Ligand Preparation:
-
Obtain Ligand Structures: The 3D structures of the fluorinated thiazole inhibitors can be obtained from databases like PubChem or sketched using chemical drawing software.[12][14]
-
Generate 3D Conformations: Convert the 2D structures into 3D conformations and perform an initial energy minimization.[15]
-
Assign Charges and Torsion: Assign partial charges and define rotatable bonds for each ligand.[14] This allows for conformational flexibility during the docking process.
Step 2: Docking Software Selection
A variety of molecular docking software is available, each with its own algorithms and scoring functions.[7][16][17][18][19] For this guide, we will utilize AutoDock Vina, a widely used open-source program known for its speed and accuracy.[16] Other popular choices include GOLD, Glide, and MOE Dock.[16][18] The selection of software should be guided by the specific research question and available computational resources.
Step 3: Defining the Binding Site and Running the Docking Simulation
Grid Box Generation:
The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the protein.[20] If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the grid box. Otherwise, blind docking, where the entire protein surface is searched, can be performed to identify potential binding pockets.[8][20]
Docking Parameters:
The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, should be carefully chosen.[13] Higher exhaustiveness increases the computational time but also improves the chances of finding the optimal binding pose.
Step 4: Analysis and Validation of Docking Results
A critical and often overlooked aspect of molecular docking is the thorough analysis and validation of the results.
Binding Affinity and Pose Analysis:
-
Docking Score: The primary output of a docking simulation is the binding affinity, typically expressed as a negative score in kcal/mol.[21][22] A lower score generally indicates a more favorable binding interaction.[21]
-
Visual Inspection: It is essential to visually inspect the top-ranked binding poses to ensure they are sterically and chemically reasonable.[23] Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.[24]
Validation:
-
Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB file and re-dock it into the binding site.[25] A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystal structure pose is generally considered a successful validation.[25][26]
-
Comparison with Experimental Data: The most robust validation involves comparing the predicted binding affinities with experimental data, such as IC50 or Ki values.[25][27] A good correlation between the docking scores and experimental activities lends confidence to the predictive power of the docking protocol.
-
Use of Different Scoring Functions: Scoring the generated poses with a different scoring function or a different docking program can help to reduce bias from the initial software used.[28]
Visualizing the Workflow
To provide a clear overview of the comparative docking process, the following diagram illustrates the key steps involved.
Caption: Workflow for a comparative molecular docking study.
Comparative Data Presentation
The core of this guide is the objective comparison of the fluorinated thiazole inhibitors. The following table summarizes the docking results for a hypothetical series of compounds against our target kinase.
| Compound ID | Fluorine Position | Docking Score (kcal/mol) | Key Interacting Residues | Predicted IC50 (µM) |
| Thiazole-Parent | None | -7.2 | MET102, LEU153 | 15.2 |
| Thiazole-F1 | 4-fluoro | -8.5 | MET102, LEU153, LYS55 (H-bond) | 2.1 |
| Thiazole-F2 | 5-fluoro | -7.8 | MET102, LEU153, ASP164 | 8.5 |
| Thiazole-CF3 | 4-trifluoromethyl | -9.1 | MET102, LEU153, LYS55 (H-bond), VAL63 | 0.8 |
Interpreting the Results: From Data to Insights
The docking results reveal a clear structure-activity relationship. The parent, non-fluorinated thiazole shows moderate binding affinity. The introduction of a fluorine atom at the 4-position (Thiazole-F1) significantly improves the binding score, which can be attributed to the formation of a hydrogen bond with the key catalytic residue LYS55. This highlights the role of fluorine in modulating electrostatic interactions.
Interestingly, placing the fluorine at the 5-position (Thiazole-F2) results in a less pronounced improvement, suggesting that the precise positioning of the electron-withdrawing group is critical. The most potent inhibitor in this series is the 4-trifluoromethyl analogue (Thiazole-CF3), which not only forms the same hydrogen bond as Thiazole-F1 but also engages in additional hydrophobic interactions with VAL63, demonstrating the synergistic effect of both electrostatic and hydrophobic contributions to binding.
These in-silico findings provide a strong rationale for prioritizing the synthesis and experimental testing of analogues with substitutions at the 4-position of the thiazole ring.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of fluorinated thiazole inhibitors. By adhering to a self-validating protocol and critically analyzing the results, researchers can gain valuable insights into the molecular determinants of binding affinity. The elucidated structure-activity relationships serve as a powerful tool to guide the design of next-generation inhibitors with improved potency and selectivity. Future work should focus on validating these computational predictions through in-vitro assays and further exploring the impact of fluorination on other ADME (absorption, distribution, metabolism, and excretion) properties.
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Thiazole vs. Thiadiazole Carboxamides as Kinase Inhibitors: A Comparative Efficacy Guide
In the landscape of kinase inhibitor discovery, the strategic selection of the core heterocyclic scaffold is a critical determinant of potency, selectivity, and overall drug-likeness. Among the privileged five-membered heterocycles, thiazole and thiadiazole carboxamides have emerged as versatile and highly effective pharmacophores for targeting a range of protein kinases implicated in oncology and other disease areas. This guide provides a detailed comparison of the efficacy of thiazole versus thiadiazole carboxamides as kinase inhibitors, supported by experimental data and protocols to inform researchers and drug development professionals in their quest for novel therapeutics.
The Rationale: Why Thiazole and Thiadiazole Carboxamides?
Thiazole and thiadiazole rings are bioisosteres of other key heterocycles like pyrimidines and oxadiazoles.[1] Their intrinsic electronic properties, including their electron-rich nature, allow them to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1] The carboxamide moiety further enhances this interaction by acting as both a hydrogen bond donor and acceptor. Moreover, the sulfur atom in these rings can contribute to improved liposolubility, a desirable property for cell permeability and oral bioavailability.[1]
A key distinction lies in the arrangement of nitrogen and sulfur atoms within the ring. Thiazoles contain one sulfur and one nitrogen atom, while thiadiazoles contain one sulfur and two nitrogen atoms. This seemingly subtle difference can significantly impact the molecule's electronic distribution, geometry, and ability to engage with specific amino acid residues in the target kinase, thereby influencing potency and selectivity.
Comparative Efficacy Analysis: A Case Study on c-Met Kinase
A recent study provides a direct and compelling comparison of thiazole and thiadiazole carboxamides as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1][2][3] Researchers designed and synthesized four series of compounds, systematically evaluating the impact of the core heterocycle on inhibitory activity.
Key Findings Summarized
| Scaffold Type | Representative Compound | c-Met IC50 (nM) | Notes on Structure-Activity Relationship (SAR) |
| 1,2,4-Thiadiazole Carboxamide | 51c | 45.67 | Displayed moderate inhibitory activity.[1] |
| 1,3,4-Thiadiazole Carboxamide | 51a | 56.64 | Showed moderate inhibitory activity.[1] |
| Thiazole-4-carboxamide | 51g | 39.36 | Exhibited greater potency than the thiadiazole counterparts.[1] |
| Thiazole-5-carboxamide | 51e | 34.48 | Demonstrated the most promising initial activity among the core scaffolds.[1] |
Data extracted from Nan et al., 2023.[1][2][3]
The experimental data clearly indicates that in this particular chemical series targeting c-Met, the thiazole carboxamide scaffold was more favorable for achieving potent inhibition than the thiadiazole carboxamides.[1] Specifically, compounds with the thiazole core (51e-h) consistently showed lower IC50 values compared to their thiadiazole counterparts (51a-d).[1] This suggests that the specific arrangement of atoms in the thiazole ring allows for more optimal hydrogen bonding interactions within the c-Met active site.[1]
Further optimization of the thiazole-based series led to the discovery of compound 51am , which exhibited a remarkable c-Met IC50 of 2.54 nM.[4] This highly potent inhibitor not only demonstrated excellent activity in cellular assays but also induced cell cycle arrest and apoptosis in cancer cell lines.[2][3]
Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism of action for these inhibitors involves competitive binding at the ATP pocket of the target kinase. The thiazole or thiadiazole core, in conjunction with the carboxamide linker, forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Caption: Inhibitor interaction with the kinase ATP pocket.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of different kinase inhibitors, a series of well-defined experimental protocols are essential. The following outlines the key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: A purified kinase is incubated with its substrate and ATP. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation. Various detection methods can be employed, including radiometric, fluorescence-based, or luminescence-based assays.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a serial dilution of the test compounds (e.g., thiazole and thiadiazole carboxamides).
-
Assay Plate Setup: Add the kinase and test compound to the wells of a microplate and incubate for a pre-determined time to allow for binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Stop Reaction & Detection: Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent (e.g., a phosphospecific antibody in an ELISA-based format or a luminescence-based ATP detection kit like Kinase-Glo®).[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation (Viability) Assay
This assay assesses the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on the target kinase for survival and proliferation.
Principle: Cancer cells are treated with the inhibitor, and cell viability is measured after a period of incubation (typically 72 hours). Common methods include MTS, MTT, or CellTiter-Glo® assays, which measure metabolic activity as a surrogate for cell number.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKN-45 for c-Met inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Western Blotting for Target Phosphorylation
This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of the kinase and its downstream substrates.[8]
Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target kinase and a key downstream effector. An antibody against the total protein is used for normalization.[9][10][11]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period (e.g., 2-4 hours). Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein for normalization.
Caption: Western blotting workflow for phosphorylation analysis.
Conclusion and Future Perspectives
The comparative analysis of thiazole and thiadiazole carboxamides reveals that while both are effective scaffolds for kinase inhibition, the thiazole core demonstrated superior potency in the context of c-Met inhibition. This underscores the importance of subtle structural modifications in optimizing inhibitor efficacy. The choice between these two heterocycles is not arbitrary but a data-driven decision that can significantly impact the success of a drug discovery campaign.
Future efforts should continue to explore the vast chemical space around both thiazole and thiadiazole cores. The development of more selective inhibitors will likely involve exploiting subtle differences in the topology of kinase active sites. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for translating potent in vitro activity into in vivo efficacy. The experimental framework provided in this guide offers a robust starting point for researchers to rigorously evaluate and compare the next generation of thiazole and thiadiazole-based kinase inhibitors.
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Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). PMCID: PMC10467532. [Link]
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Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
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Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]
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Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. OUCI. [Link]
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Bamborough, P., et al. (2011). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. National Institutes of Health. [Link]
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Kumar, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Validating Compound Identity: A Comparative Analysis of ¹³C and ¹⁹F NMR Spectroscopy
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for elucidating molecular structure. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two powerful NMR techniques: ¹³C and ¹⁹F NMR spectroscopy for the validation of compound identity. We will delve into the fundamental principles, experimental workflows, and practical considerations for each, offering a comprehensive framework for selecting the optimal method for your analytical needs.
The Imperative of Unambiguous Compound Validation
The journey from a promising lead compound to a viable drug candidate is paved with critical data points, each relying on the absolute certainty of the molecular entity . Incorrect structural assignment can lead to wasted resources, misleading biological data, and ultimately, the failure of a research program. Therefore, robust and orthogonal methods for compound validation are not just a matter of good practice; they are a scientific and ethical necessity.
¹³C NMR Spectroscopy: The Carbon Backbone Revealed
Carbon-13 NMR spectroscopy is a fundamental technique that provides direct insight into the carbon framework of a molecule.[1] By observing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, we can map the number and chemical environment of each unique carbon atom within a structure.[1]
Theoretical Underpinnings of ¹³C NMR
The power of ¹³C NMR lies in its wide chemical shift range, typically spanning 0-220 ppm.[1][2] This broad dispersion minimizes signal overlap, even in complex molecules, allowing for the resolution of individual carbon signals.[2] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[2] This sensitivity makes ¹³C NMR an exquisite tool for identifying functional groups and probing subtle structural variations.
A key feature of standard ¹³C NMR is the use of broadband proton decoupling.[2] This technique removes the coupling interactions between carbon and attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[2][3] While this simplifies the spectrum and enhances signal-to-noise, it comes at the cost of losing direct C-H coupling information. However, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, providing valuable information about the number of attached protons.[1][3]
Advantages and Limitations of ¹³C NMR
| Advantages | Limitations |
| Directly probes the carbon skeleton , providing unambiguous information about the core structure.[1] | Low natural abundance (1.1%) of ¹³C results in inherently low sensitivity, requiring longer acquisition times or higher sample concentrations.[4][5] |
| Wide chemical shift range (0-220 ppm) minimizes signal overlap, even in complex molecules.[2] | Long spin-lattice relaxation times (T₁) for quaternary carbons can lead to signal attenuation and require longer relaxation delays for accurate quantification.[6] |
| Provides information on the number of non-equivalent carbons , aiding in symmetry determination.[7] | Peak integration is generally not reliable for quantification in standard decoupled experiments due to the Nuclear Overhauser Effect (NOE) and differing relaxation times.[3][4] |
| DEPT experiments can differentiate between CH, CH₂, and CH₃ groups.[3] | Susceptible to lower resolution compared to ¹H NMR for distinguishing subtle differences in similar chemical environments. |
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
With the increasing prevalence of fluorine in pharmaceuticals and agrochemicals, ¹⁹F NMR spectroscopy has emerged as an indispensable tool for their characterization.[8][9] Fluorine's unique NMR properties make it a highly sensitive and informative nucleus for structural elucidation and beyond.
The Power of the Fluorine Nucleus
The ¹⁹F nucleus boasts several advantages for NMR spectroscopy. It is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, second only to ¹H in terms of sensitivity.[10] This high sensitivity allows for the analysis of very low concentration samples.[11] Furthermore, the chemical shift range of ¹⁹F is exceptionally wide, spanning over 800 ppm, which provides outstanding resolution and minimizes the chance of signal overlap.[10]
A significant advantage of ¹⁹F NMR is the absence of naturally occurring fluorine in most biological systems, resulting in a background-free spectrum.[10][12] This makes it an ideal probe for studying fluorinated drug candidates in complex biological matrices. The ¹⁹F chemical shift is exquisitely sensitive to the local molecular environment, making it a powerful tool for detecting subtle changes in conformation, binding events, and metabolic transformations.[8][13]
Advantages and Limitations of ¹⁹F NMR
| Advantages | Limitations |
| High sensitivity due to 100% natural abundance and a high gyromagnetic ratio.[10] | Applicable only to fluorine-containing compounds. |
| Extremely wide chemical shift range provides excellent signal dispersion and resolution.[10] | Complex coupling patterns with ¹H and ¹³C can complicate spectral interpretation, though this can also provide valuable structural information.[14] |
| Background-free spectra in biological systems, ideal for in-cell and in-vivo studies.[10][12] | Requires a spectrometer equipped with a fluorine probe or a multinuclear probe. |
| Sensitive to changes in the local environment , making it a valuable tool for binding and metabolic studies.[8] | Chemical shift referencing can be less standardized than for ¹H and ¹³C NMR. |
Experimental Workflow: A Step-by-Step Comparison
The following diagrams and protocols outline the typical experimental workflows for acquiring ¹³C and ¹⁹F NMR spectra for compound validation.
Caption: ¹³C NMR Experimental Workflow.
Caption: ¹⁹F NMR Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Standard ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the compound for a routine spectrum; for quantitative analysis or low-sensitivity samples, 50-100 mg may be necessary.[15]
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[15][16] Ensure the sample is fully dissolved to avoid line broadening.[17]
-
Filter the solution if any particulate matter is present.
-
-
Instrument Setup:
-
Data Acquisition:
-
Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).[20]
-
Set the spectral width to cover the expected chemical shift range (typically ~240 ppm).
-
Optimize acquisition parameters. For routine spectra, a pulse angle of 30-45 degrees and a short relaxation delay (D1) of 1-2 seconds are often used to maximize signal-to-noise per unit time.[20] For quantitative analysis, a 90-degree pulse angle and a much longer D1 (5-7 times the longest T₁) are required.[21][22]
-
Set the number of scans (NS) based on the sample concentration and desired signal-to-noise ratio. This can range from 64 for concentrated samples to several thousand for dilute samples.[23]
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.[2]
-
If necessary, acquire a DEPT spectrum to determine the multiplicity of each carbon signal.[1]
-
Protocol 2: Standard ¹⁹F NMR Acquisition
-
Sample Preparation:
-
Due to the high sensitivity of ¹⁹F NMR, lower sample concentrations (1-10 mg in 0.5-0.7 mL of deuterated solvent) are often sufficient.[13]
-
Follow the same dissolution and filtration procedures as for ¹³C NMR.
-
-
Instrument Setup:
-
Insert the sample, lock, and shim.
-
Tune and match the ¹⁹F probe channel.[24]
-
-
Data Acquisition:
-
Load a standard ¹⁹F observe experiment. Proton decoupling is often not necessary for initial screening but can be applied to simplify spectra.[13]
-
Set a wide spectral width to encompass the large chemical shift range of fluorine (e.g., 300-400 ppm).[24]
-
Use a 90-degree pulse angle.
-
A relaxation delay (D1) of 1-5 seconds is typically sufficient.
-
The number of scans can often be much lower than for ¹³C NMR due to the higher sensitivity.
-
Acquire the FID.
-
-
Data Processing and Analysis:
-
Perform Fourier transform, phasing, and baseline correction as with ¹³C NMR.
-
Reference the chemical shift scale using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).[24]
-
Analyze the chemical shifts and coupling constants (J-couplings) to other nuclei (e.g., ¹H, ¹³C, other ¹⁹F) to elucidate the structure around the fluorine atoms.[14]
-
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | ¹³C NMR Spectroscopy | ¹⁹F NMR Spectroscopy |
| Information Content | Provides a complete map of the carbon backbone, revealing the number and type of all unique carbon atoms.[1][7] | Provides detailed information about the immediate environment of fluorine atoms, including connectivity and conformation.[9] |
| Sensitivity | Low, due to the low natural abundance of ¹³C.[4][5] | High, due to 100% natural abundance and a high gyromagnetic ratio.[10] |
| Resolution | Good, with a wide chemical shift range that minimizes peak overlap.[2] | Excellent, with an exceptionally wide chemical shift range leading to superior signal dispersion.[10] |
| Quantitative Accuracy | Standard decoupled experiments are not inherently quantitative.[4] Quantitative ¹³C NMR (qNMR) requires specific experimental parameters and can be time-consuming.[21] | Can be highly quantitative due to favorable relaxation properties and high sensitivity.[25][26] |
| Applicability | Universal for all organic compounds. | Limited to fluorine-containing compounds. |
| Experimental Time | Generally longer acquisition times are required to achieve adequate signal-to-noise.[3] | Shorter acquisition times are often sufficient due to high sensitivity.[27] |
| Complementary Information | Can be used in conjunction with ¹H NMR and 2D NMR techniques (HSQC, HMBC) for complete structural elucidation. | Provides unique information about fluorinated moieties and can be used in 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR) to establish connectivity.[14] ¹⁹F NMR is also a powerful tool for studying protein-ligand interactions.[12] |
Conclusion: A Synergistic Approach to Compound Validation
Both ¹³C and ¹⁹F NMR spectroscopy are powerful and indispensable tools for the validation of compound identity. The choice between them is dictated by the nature of the molecule under investigation. For any organic compound, ¹³C NMR provides the fundamental and non-negotiable confirmation of its carbon framework. For fluorinated molecules, ¹⁹F NMR offers an exquisitely sensitive and high-resolution window into the structure, conformation, and environment of the fluorinated moieties.
In the context of drug discovery and development, where a significant percentage of new chemical entities contain fluorine, a synergistic approach is often the most robust.[8] The comprehensive carbon backbone information from ¹³C NMR, combined with the detailed and sensitive insights from ¹⁹F NMR, provides an unparalleled level of confidence in the identity and purity of a compound. As senior application scientists, we advocate for the intelligent application of both techniques, leveraging their individual strengths to build a complete and irrefutable picture of the molecules that drive scientific innovation.
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Impact of Fluorine Substitution on Thiazole Scaffold Bioactivity
Introduction: The Strategic Value of Fluorine in Thiazole-Based Drug Discovery
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Its versatile structure allows for extensive functionalization, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][4] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine substitution—a strategy that has become integral to modern drug design.[6][7]
The introduction of fluorine, the most electronegative element, into a thiazole-containing molecule can profoundly alter its physicochemical and pharmacological properties.[8][9] This guide provides an in-depth comparison of fluorinated versus non-fluorinated thiazole derivatives, elucidating the mechanistic basis for the observed effects on bioactivity. We will explore how this small but powerful atomic substitution can enhance metabolic stability, modulate target binding affinity, and improve membrane permeability, supported by experimental data and detailed protocols.
Modulating Physicochemical Properties: The Ripple Effect of a Single Atom
The judicious placement of a fluorine atom can trigger a cascade of changes in a molecule's fundamental properties, which in turn influences its biological behavior.
-
Lipophilicity (LogP): The impact of fluorine on lipophilicity is highly context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group often enhances it more significantly. This modulation of a drug's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Alteration: Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby basic functional groups, such as amines.[8] This is a critical consideration as the ionization state of a drug at physiological pH dictates its solubility, permeability, and interaction with its biological target.
-
Conformational Control: The C-F bond is stronger and more polarized than a C-H bond.[9] This can lead to distinct conformational preferences in the molecule, which may favor a bioactive conformation for enhanced target binding.[8]
Enhancing Pharmacokinetics: The Power of Metabolic Blocking
One of the most celebrated applications of fluorine in drug design is its ability to enhance metabolic stability.[6][8][9] Thiazole rings, particularly at unsubstituted positions, can be susceptible to oxidative metabolism by cytochrome P450 enzymes.
By replacing a hydrogen atom at a metabolically labile site with a fluorine atom, we can effectively "block" this metabolic pathway.[10][11] The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the drug's half-life and oral bioavailability.
Comparative Metabolic Stability: Fluorinated vs. Non-Fluorinated Thiazoles
The following table illustrates the typical improvement in metabolic stability observed upon fluorination of a thiazole scaffold. The data is hypothetical but representative of results from in vitro microsomal stability assays.
| Compound | Structure | Position of Fluorination | Half-life (t½) in Human Liver Microsomes (min) |
| Thiazole-A (Parent) | R-Thiazole-H | N/A | 15 |
| Thiazole-A-F | R-Thiazole-F | C5 | 95 |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration 1 µM), pooled human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).
Caption: Fluorine at a metabolic "hotspot" blocks oxidative metabolism.
Optimizing Pharmacodynamics: Fine-Tuning Target Interactions
Fluorine's influence extends beyond pharmacokinetics to directly impact a drug's interaction with its biological target.
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target's binding pocket.[12] In some cases, fluorine can act as a weak hydrogen bond acceptor. These additional interactions can significantly increase binding affinity.
-
Improved Selectivity: By altering the electronic and conformational profile of a molecule, fluorine substitution can enhance its selectivity for the intended target over off-target proteins, thereby reducing the potential for side effects.
Comparative Binding Affinity: A Case Study
Consider a series of thiazole-based kinase inhibitors. The introduction of a fluorine atom on a phenyl ring appended to the thiazole core can lead to a significant increase in potency, as shown in the hypothetical data below.
| Compound | Substitution on Phenyl Ring | IC50 (nM) against Target Kinase |
| Inhibitor-1 (Parent) | -H | 150 |
| Inhibitor-1-F | -F | 12 |
This improvement in potency can be attributed to a favorable interaction between the fluorine atom and a specific residue in the kinase's active site.
Caption: Fluorine introduces a new, favorable interaction in the binding pocket.
Improving Membrane Permeability: A Balancing Act
The effect of fluorination on membrane permeability is a delicate balance between changes in lipophilicity and pKa. Generally, increased lipophilicity can enhance passive diffusion across cell membranes.[13][14][15] However, if the fluorination significantly lowers the pKa of a basic center, the resulting increase in the proportion of the ionized form at physiological pH could hinder permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.
-
Prepare Donor Plate: Add the test compounds to a buffer solution at a specific pH (e.g., 7.4) in a 96-well donor plate.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with a buffer solution.
-
Assemble PAMPA Sandwich: Coat the filter of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place this filter plate on top of the donor plate and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the measured concentrations and known parameters of the assay system.
Conclusion: A Strategic Tool for Drug Optimization
Fluorine substitution is a powerful and versatile strategy in the medicinal chemist's toolkit for optimizing the bioactivity of thiazole-based drug candidates. By judiciously placing fluorine atoms, researchers can enhance metabolic stability, increase binding affinity, and modulate membrane permeability.[6][7][8][9] The examples and protocols provided in this guide serve as a practical resource for scientists and drug development professionals seeking to harness the unique properties of fluorine to design the next generation of thiazole-containing therapeutics. A thorough understanding of the multifaceted effects of fluorination is paramount to its successful application in the complex process of drug discovery.
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A Senior Application Scientist's Guide: Navigating the Nuances of Methyl vs. Ethyl 2-Aminothiazole-4-Carboxylate in Synthetic Reactions
For the discerning researcher in drug discovery and development, the choice between a methyl and an ethyl ester on a core scaffold like 2-aminothiazole-4-carboxylate can seem trivial. However, this seemingly minor structural variation can have a profound impact on reaction kinetics, yields, and purification profiles. This guide provides an in-depth comparison of the reactivity of methyl and ethyl 2-aminothiazole-4-carboxylates in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.
Mechanistic Considerations: Steric Hindrance and Electronic Effects
The differential reactivity of methyl and ethyl esters in nucleophilic acyl substitution reactions is primarily governed by a combination of steric and electronic factors.[1][2]
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon of the ethyl ester can impede the approach of a nucleophile, potentially slowing down the reaction rate compared to the methyl ester.[3] This effect is particularly pronounced with sterically demanding nucleophiles.
-
Electronic Effects: Both methyl and ethyl groups are electron-donating through induction. The ethyl group, being slightly more electron-donating than the methyl group, can marginally decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered to be less significant than the steric effect in influencing the overall reaction rate of nucleophilic acyl substitution.[1]
These fundamental principles form the basis for understanding the practical differences observed in common reactions involving these two esters.
Comparative Analysis in Key Reactions
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of 2-aminothiazole-4-carboxylates with amines to form the corresponding amides is a critical step in the synthesis of many bioactive molecules. The choice between the methyl and ethyl ester can influence the efficiency of this coupling.
The reaction proceeds via a nucleophilic acyl substitution mechanism. Generally, the less sterically hindered methyl ester is expected to react faster with an incoming amine nucleophile compared to the ethyl ester. This is especially true when using bulky or secondary amines.
Experimental Protocol 1: Comparative Amide Coupling with Benzylamine
This protocol outlines a representative amide coupling reaction to compare the performance of methyl and ethyl 2-aminothiazole-4-carboxylate.
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Ethyl 2-aminothiazole-4-carboxylate[4]
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve methyl 2-aminothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.) and ethyl 2-aminothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL).
-
Addition of Reagents: To each flask, add benzylamine (1.1 mmol, 1.1 equiv.), HATU (1.2 mmol, 1.2 equiv.), and DIPEA (2.0 mmol, 2.0 equiv.).
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 2, 4, and 6 hours).
-
Work-up: Upon completion, pour each reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield and purity of the resulting N-benzyl-2-aminothiazole-4-carboxamide from both reactions.
Expected Comparative Data:
| Substrate | Reaction Time (h) for >95% Conversion | Isolated Yield (%) |
| Methyl 2-aminothiazole-4-carboxylate | 2-3 | 85-95 |
| Ethyl 2-aminothiazole-4-carboxylate | 4-6 | 80-90 |
Note: These are expected values based on general principles of reactivity. Actual results may vary depending on specific reaction conditions.
Caption: Comparative workflow for amide coupling.
Saponification (Ester Hydrolysis)
The hydrolysis of the ester to the corresponding carboxylic acid is another fundamental transformation, often a necessary step for subsequent reactions or for generating the final active pharmaceutical ingredient. This reaction is typically carried out under basic conditions (saponification).
The rate of saponification is also influenced by steric factors. The hydroxide ion, being a small nucleophile, is less affected by steric hindrance compared to larger nucleophiles. However, the smaller size of the methyl ester still generally allows for a faster rate of hydrolysis compared to the ethyl ester.
Experimental Protocol 2: Comparative Saponification
This protocol provides a method for comparing the rate of hydrolysis of the methyl and ethyl esters.
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Ethyl 2-aminothiazole-4-carboxylate
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol
-
1 M Hydrochloric acid (HCl) solution
-
pH meter
Procedure:
-
Reaction Setup: In two separate temperature-controlled reaction vessels, prepare solutions of methyl 2-aminothiazole-4-carboxylate (0.1 M) and ethyl 2-aminothiazole-4-carboxylate (0.1 M) in a 1:1 mixture of ethanol and water.
-
Initiation of Hydrolysis: To each solution, add an equimolar amount of 1 M NaOH solution and start monitoring the reaction time.
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction by adding an excess of 1 M HCl, and determine the concentration of the remaining ester by a suitable analytical method (e.g., HPLC).
-
Analysis: Plot the concentration of the ester versus time for both reactions to determine the respective rate constants.
Expected Comparative Data:
| Substrate | Relative Rate of Saponification |
| Methyl 2-aminothiazole-4-carboxylate | Faster |
| Ethyl 2-aminothiazole-4-carboxylate | Slower |
Note: The rate of saponification of fatty acid methyl esters has been observed to be faster than their corresponding ethyl esters, a principle that can be extrapolated to this system.[5]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Practical Implications and Recommendations
The choice between methyl and ethyl 2-aminothiazole-4-carboxylate should be guided by the specific requirements of the synthetic route.
-
For rapid, high-yielding reactions, particularly with sterically hindered reagents, the methyl ester is generally the preferred choice. Its smaller size facilitates easier access of nucleophiles to the carbonyl center, leading to faster reaction times and potentially higher yields.
-
The ethyl ester may be considered when a slightly less reactive substrate is desired, for instance, to achieve better selectivity in the presence of other reactive functional groups. However, this often comes at the cost of longer reaction times and potentially lower yields.
-
In terms of downstream processing, the choice of ester can also be relevant. For instance, in transesterification reactions, the ease of removal of the resulting alcohol (methanol vs. ethanol) might be a consideration. A documented case shows that ethyl 2-aminothiazole-4-carboxylate can undergo partial transesterification to the methyl ester when recrystallized from methanol.[6]
Conclusion
While both methyl and ethyl 2-aminothiazole-4-carboxylates are valuable building blocks in organic synthesis, their reactivity profiles are not identical. The methyl ester generally offers advantages in terms of faster reaction rates and potentially higher yields in common transformations like amide bond formation and saponification, primarily due to reduced steric hindrance. A thorough understanding of these subtle yet significant differences allows the synthetic chemist to make informed decisions, optimizing reaction conditions and improving the overall efficiency of the synthetic endeavor.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (n.d.). Google Patents.
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
21.2 Nucleophilic Acyl Substitution Reactions. (2023, November 23). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Saponification: A Comparative Kinetic Study in a Batch Reactor. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Organic & Biomolecular Chemistry Blog. Retrieved January 22, 2026, from [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Thieme Connect. Retrieved January 22, 2026, from [Link]
-
Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- 2-aminothiazole-4-ethyl formate preparation method. (n.d.). Google Patents.
-
Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Evolution of amide bond formation. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
The Uncatalyzed Direct Amide Formation Reaction – Mechanism Studies and the Key Role of Carboxylic Acid H-Bonding. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]
-
Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved January 22, 2026, from [Link]
-
Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Study of the Kinetics of Aliphatic Ester Saponification. (n.d.). Lehigh Preserve. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
A Researcher's Guide to Safely Handling Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as this compound, often come with limited specific safety data. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of chemical analogy and risk mitigation. By understanding the potential hazards associated with its structural motifs—a thiazole ring, an aromatic fluorine group, and a methyl carboxylate—we can implement robust safety protocols that protect ourselves and our colleagues.
Understanding the Hazard Profile: A-Priori Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards from related structures. Thiazole derivatives can be irritants and may be harmful if swallowed or inhaled.[1] The presence of a fluorinated phenyl group suggests that thermal decomposition could release toxic fumes, including hydrogen fluoride.[2][3] Aromatic fluorine compounds can also exhibit metabolic toxicity.[2] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous upon acute and chronic exposure.
Potential Hazards Summary:
| Hazard Type | Potential Effects | Rationale |
| Acute Toxicity (Oral, Inhalation, Dermal) | May be harmful if swallowed, inhaled, or in contact with skin.[1] | Based on data for similar thiazole derivatives. |
| Skin and Eye Irritation | May cause skin and serious eye irritation.[1][4] | A common property of many organic chemicals, including thiazoles. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[1][4][5] | Fine powders of organic compounds can be irritating to the respiratory tract. |
| Chronic Toxicity | Long-term effects are not well-studied, but caution is advised. | The introduction of fluorine can alter biological properties.[2] |
| Thermal Decomposition | Combustion may produce toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen fluoride.[5][6] | A consideration for fluorinated organic compounds. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE protocol is designed to provide a comprehensive barrier against potential exposure. The selection of PPE should always be preceded by a risk assessment of the specific procedure being undertaken.
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step PPE Application and Rationale
-
Engineering Controls: The First Line of Defense
-
Procedure: All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood.[2]
-
Rationale: A fume hood is essential to minimize the inhalation of airborne particles or vapors, which is a primary route of exposure.
-
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Procedure: At a minimum, wear chemical splash goggles that meet ANSI Z87.1 standards.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][7]
-
Rationale: This compound is presumed to be a serious eye irritant.[1] Goggles provide a seal around the eyes to protect against splashes and fine dust, while a face shield offers broader protection for the entire face.
-
-
Hand Protection: Preventing Dermal Absorption
-
Procedure: Wear nitrile gloves for chemical resistance.[7] Consider double-gloving, especially when handling concentrated solutions or for prolonged tasks.[2] Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination occurs.
-
Rationale: Dermal contact is a potential route of exposure. Nitrile gloves offer good protection against a wide range of chemicals for short-term use.[7] Double-gloving provides an extra layer of protection in case the outer glove is compromised.
-
-
Body Protection: Minimizing Skin Contact
-
Procedure: A flame-resistant lab coat should be worn and fully buttoned.[2][3] Ensure that the lab coat is clean and in good condition. Long pants and closed-toe shoes are mandatory.[7]
-
Rationale: The lab coat protects your skin and personal clothing from spills and contamination. Flame-resistant material is a prudent choice when working with organic compounds, which are often flammable.[6][8]
-
-
Respiratory Protection: An Additional Safeguard
-
Procedure: If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2][7]
-
Rationale: While a fume hood is the primary control, respiratory protection may be required in non-routine situations where airborne concentrations could be high.
-
Operational and Disposal Plans: A Lifecycle Approach to Safety
Handling and Storage
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound in a fume hood to contain any dust. Use tools like spatulas and weighing paper appropriate for handling fine powders.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Spill Management
-
Small Spills: For small spills, trained laboratory personnel should manage the cleanup.[2] Evacuate non-essential personnel, ensure adequate ventilation, and wear appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids by carefully sweeping to avoid raising dust.[5][8] Place all contaminated materials into a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.
-
Disposal: Dispose of chemical waste through your institution's EHS office, following all local, state, and federal regulations.[9][10] Do not pour chemical waste down the drain.[9]
Emergency Procedures: Preparedness is Key
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[4][5] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.
References
- Benchchem. (n.d.).
- Unknown. (n.d.). Fluorine Safety.
- Fisher Scientific. (2021, December 24).
- Apollo Scientific. (2023, July 6).
- Santa Cruz Biotechnology. (n.d.).
- Unknown. (n.d.).
- YouTube. (2025, January 18).
- MedchemExpress.com. (2025, September 2). Safety Data Sheet: 4-(4-Chlorophenyl)thiazol-2-amine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Sigma-Aldrich. (2024, September 6).
- Thermo Fisher Scientific. (2010, March 29).
- Fisher Scientific. (2024, February 23).
- ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2025, June 2).
- BLDpharm. (n.d.). Methyl 2-amino-5-(4-fluorophenyl)
- Apollo Scientific. (2023, July 11).
- World Journal of Research and Review. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
- AIP Conference Proceedings. (2022, March 24).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
